3-Mercaptopropionic acid
描述
Structure
3D Structure
属性
IUPAC Name |
3-sulfanylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6O2S/c4-3(5)1-2-6/h6H,1-2H2,(H,4,5) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKIDEFUBRARXTE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CS)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6O2S | |
| Record name | 3-Mercaptopropionic acid | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/3-Mercaptopropionic_acid | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8026775 | |
| Record name | 3-Mercaptopropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8026775 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
106.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Clear liquid or solid; [HSDB] Colorless liquid with a stench; mp = 17-19 deg C; [MSDSonline], Clear colourless to pale yellow oily liquid; Roasted sulphureous aroma | |
| Record name | Propanoic acid, 3-mercapto- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3-Mercaptopropionic acid | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/3467 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | 3-Mercaptopropanoic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0041604 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | 3-Mercaptopropionic acid | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1914/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
111 °C AT 15 MM HG, 110.00 to 111.00 °C. @ 15.00 mm Hg | |
| Record name | 3-MERCAPTOPROPIONIC ACID | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5381 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | 3-Mercaptopropanoic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0041604 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Flash Point |
93 °C | |
| Record name | 3-Mercaptopropionic acid | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/3467 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
SOL IN WATER, ALCOHOL, BENZENE, & ETHER, Soluble, Practically insoluble or insoluble in water, Soluble (in ethanol) | |
| Record name | 3-MERCAPTOPROPIONIC ACID | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5381 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | 3-Mercaptopropanoic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0041604 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | 3-Mercaptopropionic acid | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1914/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
1.218 AT 21 °C, 1.220-1.226 (20°) | |
| Record name | 3-MERCAPTOPROPIONIC ACID | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5381 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | 3-Mercaptopropionic acid | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1914/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Vapor Pressure |
0.04 [mmHg] | |
| Record name | 3-Mercaptopropionic acid | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/3467 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Color/Form |
CLEAR LIQUID, AMORPHOUS CRYSTALS | |
CAS No. |
107-96-0 | |
| Record name | 3-Mercaptopropionic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=107-96-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Mercaptopropionic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000107960 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-MERCAPTOPROPIONIC ACID | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=437 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Propanoic acid, 3-mercapto- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3-Mercaptopropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8026775 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-mercaptopropionic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.216 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-MERCAPTOPROPIONIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B03TJ3QU9M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 3-MERCAPTOPROPIONIC ACID | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5381 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | 3-Mercaptopropanoic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0041604 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
16.8 °C | |
| Record name | 3-MERCAPTOPROPIONIC ACID | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5381 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | 3-Mercaptopropanoic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0041604 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
3-Mercaptopropionic Acid: A Versatile Tool in Scientific Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: 3-Mercaptopropionic acid (3-MPA), a bifunctional organic compound featuring both a thiol and a carboxylic acid group, has emerged as a critical and versatile reagent in a multitude of research and development applications. Its unique chemical architecture allows it to participate in a wide array of chemical reactions, making it an invaluable tool in materials science, biochemistry, and drug development. This technical guide provides a comprehensive overview of the primary research uses of 3-MPA, with a focus on detailed experimental protocols, quantitative data, and visual representations of key processes.
Nanoparticle Synthesis and Functionalization
3-MPA is extensively used as a capping agent in the synthesis of various nanoparticles, including quantum dots (QDs), gold nanoparticles (AuNPs), and iron oxide nanoparticles.[1][2] The thiol group exhibits a strong affinity for metal surfaces, forming a stable protective layer that controls particle growth, prevents aggregation, and imparts water solubility.[1] The terminal carboxylic acid groups then provide a versatile handle for further functionalization, such as the conjugation of biomolecules for biosensing and biomedical applications.[1][3]
Capping Agent for Quantum Dots
3-MPA is a popular choice for stabilizing semiconductor quantum dots, such as cadmium telluride (CdTe) and cadmium sulfide (CdS), synthesized in aqueous solutions. The 3-MPA coating renders the QDs water-soluble and biocompatible, which is crucial for their use in biological imaging and labeling.
This protocol describes a typical aqueous synthesis of 3-MPA capped CdTe quantum dots.
-
Preparation of Precursor Solutions:
-
Cadmium Precursor: Dissolve Cadmium chloride (CdCl₂) in deionized water to a final concentration of 0.01 M.
-
Tellurium Precursor (NaHTe): In a nitrogen-filled glovebox, mix Tellurium powder with sodium borohydride (NaBH₄) in a molar ratio of 1:2 in deionized water. The solution will turn purple, indicating the formation of NaHTe.
-
-
Reaction Setup:
-
In a three-neck flask equipped with a condenser, septum, and nitrogen inlet/outlet, add the CdCl₂ solution.
-
Add this compound to the CdCl₂ solution with vigorous stirring. The molar ratio of Cd²⁺ to 3-MPA is typically around 1:2.4.
-
Adjust the pH of the solution to approximately 11-12 using a 1 M sodium hydroxide (NaOH) solution.
-
-
Quantum Dot Growth:
-
Inject the freshly prepared NaHTe solution into the flask under vigorous stirring and a continuous nitrogen flow. The molar ratio of Cd²⁺ to Te²⁻ is typically around 2:1.
-
Heat the reaction mixture to reflux (approximately 100 °C).
-
Aliquots of the reaction mixture can be taken at different time intervals to monitor the growth of the QDs by observing their photoluminescence under a UV lamp. The emission color will shift from green to red as the particle size increases.
-
-
Purification:
-
Once the desired emission wavelength is achieved, cool the reaction mixture to room temperature.
-
Precipitate the 3-MPA capped CdTe QDs by adding isopropanol.
-
Centrifuge the solution to collect the QD pellet.
-
Discard the supernatant and redisperse the QDs in a suitable buffer (e.g., phosphate-buffered saline, PBS).
-
Repeat the precipitation and redispersion steps two more times to ensure the removal of unreacted precursors and excess 3-MPA.
-
| Reflux Time (minutes) | Emission Peak (nm) | Estimated Particle Size (nm) |
| 10 | 520 | 2.5 |
| 30 | 550 | 3.0 |
| 60 | 580 | 3.5 |
| 120 | 610 | 4.0 |
Note: The relationship between emission peak and particle size is an approximation and can vary based on specific reaction conditions.
Functionalization of Gold Nanoparticles for Biosensing
3-MPA is instrumental in the development of AuNP-based biosensors. It forms a self-assembled monolayer (SAM) on the gold surface, providing a stable, hydrophilic coating. The carboxylic acid terminus can then be activated, for example using carbodiimide chemistry (EDC/NHS), to covalently attach biorecognition elements like antibodies, enzymes, or nucleic acids.[3]
Self-Assembled Monolayers (SAMs)
The ability of 3-MPA to form well-ordered self-assembled monolayers on gold and other noble metal surfaces is a cornerstone of its utility in surface chemistry and nanotechnology.[4] The thiol group anchors the molecule to the surface, while the short hydrocarbon chain and terminal carboxylic acid group dictate the surface properties. These carboxyl-terminated SAMs create hydrophilic surfaces that can be further modified for applications in biosensing, controlling cell adhesion, and fabricating molecular electronic components.
-
Substrate Preparation:
-
Clean a gold-coated substrate (e.g., glass slide or silicon wafer) by sonicating in acetone, followed by isopropanol, and finally deionized water (10 minutes each).
-
Dry the substrate under a stream of nitrogen gas.
-
Treat the substrate with UV-Ozone for 15-20 minutes to remove any organic contaminants.
-
-
SAM Formation:
-
Prepare a 1-10 mM solution of this compound in absolute ethanol.
-
Immerse the cleaned gold substrate into the 3-MPA solution.
-
Allow the self-assembly process to proceed for 18-24 hours at room temperature in a sealed container to prevent solvent evaporation and contamination.
-
-
Rinsing and Drying:
-
Remove the substrate from the 3-MPA solution.
-
Rinse the surface thoroughly with absolute ethanol to remove any physisorbed molecules.
-
Dry the substrate under a gentle stream of nitrogen gas.
-
-
Characterization (Optional but Recommended):
-
Contact Angle Goniometry: Measure the water contact angle to confirm the formation of a hydrophilic surface (typically < 30° for a well-formed 3-MPA SAM).
-
X-ray Photoelectron Spectroscopy (XPS): Confirm the presence of sulfur and the elemental composition of the monolayer.
-
Ellipsometry: Measure the thickness of the SAM.
-
References
3-Mercaptopropionic acid CAS number and safety data
An In-depth Technical Guide to 3-Mercaptopropionic Acid: CAS Number and Safety Data
Introduction
This compound (3-MPA) is a bifunctional organosulfur compound characterized by the presence of both a carboxylic acid and a thiol group.[1] Its unique chemical nature makes it a valuable intermediate in the synthesis of pharmaceuticals, such as fenazone, and as an antioxidant, catalyst, and biochemical reagent.[2] This guide provides a comprehensive overview of its Chemical Abstracts Service (CAS) number and detailed safety information tailored for researchers, scientists, and drug development professionals.
Chemical Identity
-
CAS Number: 107-96-0[1]
-
Synonyms: β-Mercaptopropanoic acid, 3-Thiopropionic acid, 3-sulfanylpropanoic acid[3]
-
Molecular Formula: C₃H₆O₂S[3]
-
Molecular Weight: 106.14 g/mol [4]
Physicochemical and Safety Data
The following tables summarize the key quantitative data regarding the physical, chemical, and safety properties of this compound.
Table 1: Physical and Chemical Properties
| Property | Value | Source |
| Appearance | Clear, colorless liquid | [3] |
| Melting Point/Freezing Point | 15 - 19 °C (59 - 68 °F) | [3][4] |
| Boiling Point | 110 - 111 °C @ 15 mmHg (20 hPa) | [3][4] |
| Density | 1.218 g/mL at 25 °C | |
| Flash Point | 93 °C (199.4 °F) | [3][5] |
| Autoignition Temperature | 350 °C (662 °F) | [3] |
| Vapor Pressure | 0.04 mmHg @ 20 °C | |
| Solubility | Soluble in water, alcohol, benzene, and ether | [3][5] |
| Refractive Index | 1.492 @ 20 °C | |
| log Pow (n-octanol/water) | -2.32 @ 22 °C |
Table 2: Toxicological Data
| Parameter | Species | Route | Value | Source |
| LD₅₀ (Acute Oral Toxicity) | Rat | Oral | 96 mg/kg | [3] |
| Eye Irritation | Rabbit | Eye | Irreversible effects on the eye (30 s) | |
| Carcinogenicity | N/A | N/A | Not listed by ACGIH, IARC, NTP, or OSHA | [3][4] |
Table 3: Ecological Toxicity Data
| Parameter | Species | Exposure Time | Value | Source |
| LC₅₀ (Toxicity to fish) | Fish | 96 h | 98 mg/L | |
| EC₅₀ (Toxicity to daphnia) | Daphnia magna (Water flea) | 48 h | 9 mg/L | |
| ErC₅₀ (Toxicity to algae) | Pseudokirchneriella subcapitata | 72 h | 26 mg/L | |
| EC₅₀ (Toxicity to bacteria) | Activated sludge | 3 h | 393.3 mg/L |
Table 4: Hazard Classifications and Statements (GHS)
| Classification | Code | Statement | Source |
| Corrosive to Metals, Category 1 | H290 | May be corrosive to metals | [6] |
| Acute Toxicity, Oral, Category 3 | H301 | Toxic if swallowed | [4][7] |
| Acute Toxicity, Inhalation, Category 4 | H332 | Harmful if inhaled | [6] |
| Skin Corrosion, Category 1B | H314 | Causes severe skin burns and eye damage | [4][7] |
| Hazardous to the aquatic environment, acute hazard | H401 | Toxic to aquatic life |
Experimental Protocols
The safety data presented are derived from standardized testing protocols, primarily those established by the Organisation for Economic Co-operation and Development (OECD).
Toxicological and Ecological Testing Methodologies:
-
Acute Oral Toxicity (LD₅₀): The oral LD₅₀ value of 96 mg/kg in rats was likely determined following a protocol similar to OECD Test Guideline 423 (Acute Oral Toxicity - Acute Toxic Class Method).[3] This method involves administering the substance to a group of fasted animals in a stepwise procedure. Observations of toxic effects and mortality are made to determine the dosage that is lethal to 50% of the test population.
-
Eye Irritation/Corrosion: The determination of "irreversible effects on the eye" in rabbits was conducted according to OECD Test Guideline 405. This involves applying the test substance to the eye of an animal and observing the effects on the cornea, iris, and conjunctiva at specific intervals.
-
Toxicity to Fish (LC₅₀): The 96-hour LC₅₀ in fish was determined based on OECD Test Guideline 203 (Fish, Acute Toxicity Test). Fish are exposed to the chemical in a static or semi-static system for 96 hours, and the concentration that causes mortality in 50% of the test fish is calculated.
-
Toxicity to Daphnia (EC₅₀): The 48-hour EC₅₀ for Daphnia magna was established using OECD Test Guideline 202 (Daphnia sp. Acute Immobilisation Test). The test assesses the concentration of the substance that immobilizes 50% of the daphnids within a 48-hour exposure period.
-
Toxicity to Algae (ErC₅₀): The 72-hour ErC₅₀ for algae was determined following OECD Test Guideline 201 (Alga, Growth Inhibition Test). This test measures the effect of the substance on the growth of a freshwater algal species, calculating the concentration that inhibits growth rate by 50%.
-
Biodegradability: The assessment that 3-MPA is "Readily biodegradable" (96% in 28 days) was performed according to OECD Test Guideline 301A (Ready Biodegradability: DOC Die-Away Test). This guideline evaluates the potential for aerobic microbial degradation of a chemical in an aqueous medium.
Safety and Handling Protocols
1. Personal Protective Equipment (PPE) and Engineering Controls:
-
Engineering Controls: Handle this compound exclusively in a well-ventilated area, preferably within a chemical fume hood.[3][8] Facilities must be equipped with an eyewash station and a safety shower.[3]
-
Eye/Face Protection: Wear appropriate chemical safety goggles and a face shield (minimum 8-inch).[4][7] Eye protection must be tested and approved under standards such as NIOSH (US) or EN 166 (EU).[7]
-
Skin Protection: Wear suitable protective gloves and clothing to prevent skin exposure.[3] Gloves must be inspected before use, and proper removal techniques should be employed to avoid skin contact.[4]
-
Respiratory Protection: If exposure limits are exceeded or irritation occurs, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[3] For emergencies or spills, a self-contained breathing apparatus (SCBA) is necessary.[4][8]
2. Safe Handling and Storage:
-
Handling: Wash hands thoroughly after handling.[3] Avoid contact with eyes, skin, and clothing, and avoid inhalation of vapor or mist.[4][7] Do not eat, drink, or smoke in work areas.[4][6] Keep away from heat, sparks, and flame.[3]
-
Storage: Store in a cool, dry, well-ventilated area away from sources of ignition.[3][8] Keep containers tightly closed and store in a designated corrosives area.[3] Containers should be stored upright to prevent leakage.[4] Store separately from incompatible materials such as bases, oxidizing agents, and reducing agents.[3][8]
Visualized Workflows and Logic Diagrams
The following diagrams illustrate key safety workflows and hazard relationships for this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. tnjchem.com [tnjchem.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 5. This compound | C3H6O2S | CID 6514 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chemos.de [chemos.de]
- 7. cdhfinechemical.com [cdhfinechemical.com]
- 8. atamankimya.com [atamankimya.com]
A Comprehensive Technical Guide to the Solubility of 3-Mercaptopropionic Acid
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a thorough examination of the solubility of 3-Mercaptopropionic acid (3-MPA) in various solvents. Understanding the solubility of this bifunctional molecule, which contains both a thiol and a carboxylic acid group, is critical for its application in pharmaceutical synthesis, polymer chemistry, and materials science. This document compiles qualitative and quantitative solubility data, details experimental protocols for solubility determination, and presents a logical workflow for solubility assessment.
Core Concepts in Solubility
The solubility of a substance is its ability to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution. For this compound, a colorless liquid, its interaction with different solvents is primarily governed by the polarity of both the solute and the solvent, as well as their capacity for hydrogen bonding. The presence of both a polar carboxylic acid group and a moderately polar thiol group gives 3-MPA its unique solubility characteristics.
Solubility of this compound in Various Solvents
This compound exhibits a broad range of solubility, being particularly well-dissolved in polar solvents.[1] The following tables summarize the available quantitative and qualitative solubility data.
Quantitative Solubility Data
| Solvent | Solubility | Temperature (°C) | Notes |
| Water | 1.194 x 105 mg/L (estimated) | 25 | This high value suggests miscibility. |
Qualitative Solubility Data
Multiple sources consistently describe this compound as being "miscible" with several common solvents.[2][3] Miscibility implies that the two substances are soluble in each other in all proportions, forming a homogeneous solution.
| Solvent | Qualitative Solubility |
| Water | Miscible[2][3], Soluble[4][5] |
| Alcohol (Ethanol) | Miscible[2], Soluble[6] |
| Benzene | Miscible[2][3], Soluble |
| Ether (Diethyl Ether) | Miscible[2], Soluble[7] |
| Chloroform | Slightly Soluble[5] |
| Ethyl Acetate | Slightly Soluble[5] |
| Methanol | Slightly Soluble[5] |
Safety data sheets also indicate that this compound's water solubility contributes to its mobility in the environment.[8]
Experimental Protocols for Solubility Determination
For researchers who need to determine the solubility of this compound in a novel solvent system or under specific experimental conditions, the following protocols provide a general framework.
Protocol 1: Determination of Miscibility (Qualitative)
This protocol is used to quickly assess whether this compound is miscible in a given liquid solvent.
Materials:
-
This compound
-
Solvent of interest
-
Graduated cylinders or pipettes
-
Test tubes or vials with caps
-
Vortex mixer
Procedure:
-
In a clean, dry test tube, add a specific volume of the solvent of interest (e.g., 5 mL).
-
To the same test tube, add an equal volume of this compound.
-
Securely cap the test tube and shake it vigorously for 10-15 seconds. A vortex mixer can be used for more thorough mixing.
-
Allow the mixture to stand for a few minutes and observe.
-
Observation:
-
If the resulting mixture is a single, clear liquid phase, the two liquids are miscible.
-
If the mixture is cloudy or forms two distinct layers, the liquids are immiscible or partially miscible.
-
Protocol 2: Determination of Solubility Limit (Quantitative)
This protocol is used to determine the maximum amount of this compound that can dissolve in a specific volume of a solvent at a given temperature. This is more relevant for solvents in which 3-MPA is not fully miscible.
Materials:
-
This compound
-
Solvent of interest
-
Analytical balance
-
Volumetric flasks
-
Temperature-controlled shaker or water bath
-
Centrifuge (optional)
-
Analytical instrumentation for quantification (e.g., HPLC, GC, or titration apparatus)
Procedure:
-
Prepare a series of saturated solutions by adding an excess amount of this compound to a known volume of the solvent in several vials.
-
Place the vials in a temperature-controlled shaker or water bath set to the desired temperature.
-
Agitate the mixtures for a sufficient period to ensure equilibrium is reached (e.g., 24-48 hours). The presence of undissolved 3-MPA at the bottom of the vials is necessary to confirm saturation.
-
After reaching equilibrium, allow the vials to stand undisturbed at the set temperature for a few hours to allow the undissolved solute to settle. Centrifugation can be used to facilitate this separation.
-
Carefully extract a known volume of the clear, supernatant liquid from each vial, being cautious not to disturb the undissolved layer.
-
Dilute the extracted aliquot with a suitable solvent to a concentration that falls within the linear range of the chosen analytical method.
-
Quantify the concentration of this compound in the diluted samples using a pre-validated analytical method (e.g., HPLC with UV detection, gas chromatography, or acid-base titration).
-
Calculate the original concentration in the saturated solution to determine the solubility, typically expressed in g/100 mL or mol/L.
Logical Workflow for Solubility Assessment
The following diagram illustrates a logical workflow for assessing the solubility of a compound like this compound.
Caption: Logical workflow for assessing the solubility of a chemical compound.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. This compound, 99% 100 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 3. This compound, 99% | Fisher Scientific [fishersci.ca]
- 4. atamankimya.com [atamankimya.com]
- 5. This compound CAS#: 107-96-0 [m.chemicalbook.com]
- 6. parchem.com [parchem.com]
- 7. chem-stop.com [chem-stop.com]
- 8. fishersci.com [fishersci.com]
3-Mercaptopropionic Acid: A Bifunctional Linker in Scientific Research and Drug Development
An In-depth Technical Guide
3-Mercaptopropionic acid (3-MPA) is a versatile bifunctional molecule widely employed in various scientific disciplines, particularly in materials science, nanotechnology, and drug development. Its structure, featuring both a thiol (-SH) and a carboxylic acid (-COOH) group, allows it to act as a crucial linker, surface modifier, and bioconjugation agent. This guide provides a comprehensive overview of 3-MPA's properties, key applications, detailed experimental protocols, and relevant workflows for researchers, scientists, and drug development professionals.
Core Properties of this compound
The utility of 3-MPA stems from the distinct reactivity of its two functional groups. The thiol group exhibits a strong affinity for noble metal surfaces, such as gold and silver, forming stable self-assembled monolayers (SAMs). Concurrently, the carboxylic acid group provides a reactive site for covalent coupling with amines and other nucleophiles, typically through carbodiimide chemistry.
Physicochemical and Reactivity Data
The following table summarizes key quantitative data for this compound, crucial for its application in experimental design.
| Property | Value | Significance in Application |
| Molecular Formula | C₃H₆O₂S | Fundamental chemical identity. |
| Molecular Weight | 106.14 g/mol | Essential for stoichiometric calculations in reactions. |
| pKa (Carboxylic Acid) | ~4.3 | Determines the ionization state of the carboxyl group; crucial for pH-dependent reactions and surface charge control. |
| pKa (Thiol) | ~9.5 - 10.5 | Influences the reactivity of the thiol group, particularly in forming thiolates for surface binding. |
| Boiling Point | 110-111 °C at 15 mmHg | Relevant for purification and handling conditions. |
| Density | 1.218 g/mL at 25 °C | Used for converting between mass and volume. |
| Solubility | Miscible in water, ethanol, ether, and benzene | Indicates its versatility in various solvent systems for surface functionalization and conjugation reactions. |
Key Applications and Experimental Protocols
3-MPA's bifunctionality makes it a cornerstone reagent in several advanced applications, from the stabilization of nanoparticles to the construction of sophisticated biosensors.
Surface Functionalization of Gold Nanoparticles (AuNPs)
3-MPA is widely used to create a hydrophilic, carboxylated surface on gold nanoparticles. This process not only stabilizes the nanoparticles in aqueous solutions, preventing aggregation, but also provides functional handles for subsequent bioconjugation.
Caption: Workflow for surface functionalization of gold nanoparticles using 3-MPA.
-
Reagent Preparation: Prepare a 10 mM solution of this compound in deionized water. Adjust the pH to ~10-11 using a dilute NaOH solution to deprotonate the thiol group, facilitating its binding to the gold surface.
-
Ligand Exchange Reaction: To a solution of citrate-stabilized gold nanoparticles (e.g., 10 nM), add the 3-MPA solution to a final concentration of 1 mM.
-
Incubation: Allow the mixture to stir gently at room temperature for a minimum of 4 hours, although overnight incubation is often preferred for complete ligand exchange.
-
Purification: Pellet the nanoparticles by centrifugation. The required speed and time will depend on the nanoparticle size (e.g., 10,000 x g for 30 minutes for 20 nm AuNPs).
-
Washing: Discard the supernatant, which contains excess 3-MPA and displaced citrate. Resuspend the nanoparticle pellet in a wash buffer (e.g., 10% ethanol) and repeat the centrifugation step. Perform at least two wash cycles.
-
Final Resuspension: Resuspend the final, purified pellet of 3-MPA coated AuNPs in a buffer of choice (e.g., PBS, pH 7.4) for storage or immediate use in conjugation.
Bioconjugation via Carbodiimide Chemistry
The terminal carboxyl groups on 3-MPA-modified surfaces are ideal for covalently linking primary amine-containing biomolecules, such as proteins, antibodies, or DNA, using EDC/NHS chemistry.
Caption: Reaction pathway for EDC/NHS mediated bioconjugation to a 3-MPA surface.
-
Activation of Carboxyl Groups:
-
Take a solution of purified 3-MPA functionalized AuNPs (e.g., 1 mL at 10 nM) in an activation buffer (e.g., 0.1 M MES, pH 6.0).
-
Prepare fresh solutions of EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide) in the same buffer.
-
Add EDC to the AuNP solution to a final concentration of 2 mM and NHS to a final concentration of 5 mM.
-
Incubate for 15-30 minutes at room temperature with gentle mixing to form the reactive NHS-ester intermediate.
-
-
Conjugation to Biomolecule:
-
Add the amine-containing biomolecule (e.g., an antibody) to the activated AuNP solution. The optimal molar ratio of biomolecule to AuNP must be determined empirically but a 10:1 to 100:1 molar excess of the biomolecule is a common starting point.
-
Incubate for 2 hours at room temperature or overnight at 4 °C with gentle end-over-end rotation.
-
-
Quenching and Washing:
-
Quench any unreacted NHS-esters by adding a quenching solution (e.g., Tris buffer or glycine) to a final concentration of 50 mM. Incubate for 10 minutes.
-
Purify the resulting bioconjugate by centrifugation, similar to the washing steps in the functionalization protocol, to remove excess reagents and unconjugated biomolecules.
-
-
Final Resuspension and Storage:
-
Resuspend the final conjugate in a suitable storage buffer (e.g., PBS with 0.1% BSA) and store at 4 °C.
-
Conclusion
This compound is an indispensable tool in the modern researcher's arsenal. Its simple, bifunctional structure provides a robust and reliable platform for linking biological molecules to inorganic surfaces, enabling advancements in diagnostics, targeted drug delivery, and fundamental biological research. The protocols and data presented in this guide offer a solid foundation for the successful application of 3-MPA in a variety of experimental contexts.
The Pivotal Role of Organosulfur Compounds in Modern Biochemical Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Organosulfur compounds, a diverse class of molecules characterized by the presence of a carbon-sulfur bond, are at the forefront of biochemical research and drug development.[1] Naturally occurring in Allium species like garlic and onions, as well as cruciferous vegetables such as broccoli, these compounds exhibit a remarkable breadth of biological activities.[2][3] Their therapeutic potential spans from antioxidant and anti-inflammatory to anticancer and antiviral effects, making them a compelling subject of investigation for a wide array of diseases.[2][4][5] This technical guide provides an in-depth exploration of key organosulfur compounds, their mechanisms of action, and the experimental methodologies used to evaluate their efficacy.
Core Bioactive Organosulfur Compounds: A Quantitative Overview
The biological impact of organosulfur compounds is often quantified by their half-maximal inhibitory concentration (IC50) or effective concentration (EC50). These values provide a standardized measure of a compound's potency in a specific biological context. The following tables summarize the activities of prominent organosulfur compounds across various therapeutic areas.
Sulforaphane: A Potent Modulator of Cellular Defense
Sulforaphane, an isothiocyanate derived from glucoraphanin found in broccoli sprouts, is a well-studied activator of the Nrf2-antioxidant response element signaling pathway.[6] This pathway is crucial for cellular protection against oxidative stress and inflammation.
Table 1: Anticancer Activity of Sulforaphane (IC50 Values)
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) | Reference |
| MDA-MB-468 | Triple-Negative Breast Cancer | 1.8 | 72 | [7] |
| OECM-1 | Ovarian Cancer | 5.7 | Not Specified | [8] |
| SKOV-3 | Ovarian Cancer | ~8 | 48 | [8] |
| MDAH 2774 | Ovarian Cancer | ~8 | 48 | [8] |
| H1299 | Non-Small Cell Lung Cancer | 8 | Not Specified | [9] |
| A549 | Non-Small Cell Lung Cancer | 10 | Not Specified | [9] |
| H460 | Non-Small Cell Lung Cancer | 12 | Not Specified | [9] |
| MCF-7/Adr | Breast Cancer | 13.7 | 48 | [10] |
| 769-P | Kidney Cancer | 11.2 - 15.1 | 48 - 72 | [11] |
| KPL-1 | Breast Cancer | 19.1 | 48 | [2] |
| 293T | Kidney (Normal) | 6.2 - 19.3 | 24 - 72 | [11] |
| MCF-7 | Breast Cancer | 11.9 - 54 | 24 - 96 | [2] |
| BEAS-2B | Lung (Normal) | 25.9 | Not Specified | [9] |
| MCF-12A | Breast (Normal) | 40.5 | 48 | [10] |
| MDA-MB-231 | Triple-Negative Breast Cancer | 11.3 - 115.7 | 24 - 96 | [2] |
Allicin: The Antimicrobial Powerhouse of Garlic
Allicin, a thiosulfinate compound, is responsible for the characteristic aroma of fresh garlic and is a potent antimicrobial agent.[12][13] Its activity is attributed to its reaction with thiol-containing proteins in microorganisms.[13]
Table 2: Antimicrobial and Antiviral Activity of Allicin
| Organism/Virus | Activity | MIC/EC50 | Reference |
| Escherichia coli | Antibacterial | 0.125 µg/mL (MIC) | [14] |
| Staphylococcus aureus (MRSA) | Antibacterial | 16 - 32 µg/mL (MIC) | [15] |
| Staphylococcus epidermidis | Antibacterial | 12.5 µg/mL (MIC) | [16] |
| Klebsiella pneumoniae | Antibacterial | 20 µg/mL (MIC) | [14] |
| Pseudomonas aeruginosa | Antibacterial | 80 µg/mL (MIC) | [14] |
| Candida albicans | Antifungal | 40 - 80 µg/mL (MIC) | [14] |
| Enveloped Viruses (e.g., Herpes Simplex Virus) | Antiviral | 0.15 - 3.4 µM (EC50) | [17] |
| SARS-CoV-2 | Antiviral | >60% viral RNA decrease at 200 µM | [18] |
Ajoene: A Promising Antiviral and Antithrombotic Agent
Ajoene, a stable derivative of allicin, has demonstrated significant antiviral and antiplatelet activities.[19]
Table 3: Antiviral and Antiplatelet Activity of Ajoene
| Target | Activity | EC50/IC50 | Reference |
| HIV-1 | Antiviral | ~0.35 µM (EIC50) | [2] |
| HIV-1 | Antiviral | 0.045 mM (EC50) | [11] |
| Platelet Aggregation | Antiplatelet | Potent, dose-dependent inhibition | [20] |
Key Signaling Pathways Modulated by Organosulfur Compounds
The diverse biological effects of organosulfur compounds are a result of their ability to modulate critical cellular signaling pathways. Understanding these pathways is essential for targeted drug development.
The Keap1/Nrf2 Antioxidant Response Pathway
A central mechanism for many organosulfur compounds, particularly sulforaphane, is the activation of the Keap1/Nrf2 pathway.[15][21] Under normal conditions, the transcription factor Nrf2 is bound to Keap1, leading to its degradation. Electrophilic compounds like sulforaphane react with cysteine residues on Keap1, causing a conformational change that releases Nrf2. Nrf2 then translocates to the nucleus and binds to the Antioxidant Response Element (ARE), initiating the transcription of a suite of cytoprotective genes, including antioxidant enzymes and phase II detoxification enzymes.[21]
Experimental Protocols for the Biochemical Researcher
Reproducible and well-documented experimental protocols are the cornerstone of scientific advancement. This section provides detailed methodologies for the synthesis of key organosulfur compounds and for performing critical biological assays.
Synthesis Protocols
This protocol outlines a common method for the chemical synthesis of sulforaphane.
Materials:
-
Thiolane
-
Methyl iodide
-
Sodium tetrafluoroborate (NaBF4)
-
Sodium azide (NaN3)
-
Triphenylphosphine (PPh3)
-
Carbon disulfide (CS2)
-
Hydrogen peroxide (H2O2)
-
Glacial acetic acid
-
Appropriate solvents (e.g., butanol, water, toluene)
Procedure:
-
Preparation of 1-methylthiolanium tetrafluoroborate: Sonicate thiolane with methyl iodide, followed by anionic metathesis with NaBF4 in butanol.
-
Ring opening to form 1-azido-4-(methylthio)butane: React the 1-methylthiolanium tetrafluoroborate with sodium azide.
-
Staudinger reaction to form 4-(methylthio)butylamine: Treat the azide with triphenylphosphine followed by hydrolysis.
-
Formation of erucin (4-(methylthio)butyl isothiocyanate): React the amine with carbon disulfide.
-
Oxidation to sulforaphane: Oxidize erucin using hydrogen peroxide in glacial acetic acid.[22]
This protocol describes the oxidation of diallyl disulfide to produce allicin.[23]
Materials:
-
Diallyl disulfide (DADS)
-
Formic acid
-
Hydrogen peroxide (30%)
-
Methanol
-
Dichloromethane (DCM)
-
Sodium bicarbonate solution
-
Anhydrous sodium sulfate
Procedure:
-
Pre-formation of performic acid (optional but recommended for higher yield): Incubate a mixture of formic acid and hydrogen peroxide at room temperature for approximately 100 minutes.[23]
-
Reaction setup: In a flask, mix distilled DADS with formic acid (or pre-formed performic acid in methanol) and stir at 0°C.
-
Oxidation: Slowly add hydrogen peroxide to the mixture while maintaining the temperature at 0°C.
-
Reaction progression: Allow the reaction to proceed at room temperature, monitoring its completion by HPLC.
-
Work-up: Quench the reaction with water and extract the allicin into dichloromethane.
-
Purification: Wash the organic layer with sodium bicarbonate solution to neutralize excess acid, then dry over anhydrous sodium sulfate.
-
Isolation: Evaporate the DCM under reduced pressure to obtain allicin as an oily residue.[23]
This protocol details the thermal rearrangement of allicin to form ajoene.[19][24]
Materials:
-
Purified allicin
-
Aqueous acetone (e.g., 2:3 water:acetone)
-
Reflux condenser and heating mantle
-
Separatory funnel
-
Dichloromethane or other suitable extraction solvent
-
Anhydrous sodium sulfate
-
Rotary evaporator
Procedure:
-
Reaction setup: Dissolve the purified allicin in aqueous acetone in a round-bottom flask and attach a reflux condenser.
-
Thermal rearrangement: Heat the mixture to a controlled temperature (e.g., 40-60°C) and reflux for a specified time (e.g., 4 hours).[19][24]
-
Extraction: Cool the reaction mixture and extract the products with dichloromethane.
-
Washing and drying: Wash the combined organic extracts with water and brine, then dry over anhydrous sodium sulfate.
-
Concentration: Remove the solvent using a rotary evaporator to yield crude ajoene, which can be further purified by column chromatography.[19]
Biological Assay Protocols
This protocol is a standard method to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[21]
Materials:
-
Sterile 96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI 1640 for fungi
-
Standardized microbial inoculum (0.5 McFarland standard, diluted)
-
Freshly prepared allicin stock solution
-
Sterile multichannel pipettes
Procedure:
-
Preparation of allicin dilutions: Prepare a series of two-fold dilutions of the allicin stock solution in the appropriate broth directly in the 96-well plate.
-
Inoculation: Add the standardized microbial inoculum to each well, ensuring a final concentration of approximately 5 x 10^5 CFU/mL.
-
Controls: Include a positive control (broth with inoculum, no allicin) and a negative control (broth only).
-
Incubation: Incubate the plate at 35-37°C for 16-20 hours for bacteria or as appropriate for fungi.
-
MIC determination: The MIC is the lowest concentration of allicin at which there is no visible growth of the microorganism.[21] This can be assessed visually or by measuring the optical density at 600 nm using a plate reader.
This protocol describes how to quantify apoptosis in cancer cells treated with DATS using Annexin V and Propidium Iodide (PI) staining.[17][24]
Materials:
-
Cultured cancer cells (e.g., MDA-MB-231)
-
Diallyl trisulfide (DATS)
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell treatment: Seed cells in appropriate culture vessels and allow them to adhere. Treat the cells with various concentrations of DATS or a vehicle control for a specified time (e.g., 72 hours).
-
Cell harvesting: Harvest the cells by trypsinization, and wash them with cold PBS.
-
Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide according to the manufacturer's protocol.
-
Flow cytometry analysis: Analyze the stained cells on a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.[17][24]
This protocol outlines a common enzymatic recycling method for measuring reduced (GSH) and oxidized (GSSG) glutathione.
Materials:
-
Cell or tissue samples
-
5-Sulfosalicylic acid (SSA)
-
Assay buffer
-
Glutathione reductase
-
NADPH
-
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB)
-
4-Vinylpyridine (for GSSG measurement)
-
Microplate reader
Procedure:
-
Sample preparation: Homogenize cell pellets or tissues in SSA solution to precipitate proteins and prevent GSH oxidation. Centrifuge and collect the supernatant.
-
Total glutathione (GSH + GSSG) measurement:
-
In a 96-well plate, add the sample supernatant, assay buffer, DTNB, and glutathione reductase.
-
Initiate the reaction by adding NADPH.
-
Measure the rate of color change (formation of TNB) at 412 nm.
-
-
Oxidized glutathione (GSSG) measurement:
-
Treat a separate aliquot of the sample supernatant with 4-vinylpyridine to scavenge the GSH.
-
Perform the same enzymatic recycling assay as for total glutathione. The rate of the reaction will be proportional to the GSSG concentration.
-
-
Calculation: Create standard curves using known concentrations of GSH and GSSG. Calculate the concentrations in the samples based on the standard curves. The reduced GSH concentration can be determined by subtracting the GSSG concentration from the total glutathione concentration.
Workflow for Investigating a Novel Organosulfur Compound
The discovery and development of a new therapeutic agent from a natural source involves a systematic workflow.
Conclusion
Organosulfur compounds represent a rich and diverse source of bioactive molecules with significant potential for the development of novel therapeutics. Their ability to modulate fundamental cellular processes, such as the antioxidant response and apoptosis, underscores their importance in biochemical research. The methodologies outlined in this guide provide a framework for the continued investigation and characterization of these promising natural products. As research progresses, a deeper understanding of their mechanisms of action and the development of robust clinical trial data will be crucial in translating the therapeutic potential of organosulfur compounds into tangible benefits for human health.
References
- 1. Sulforaphane inhibits histone deacetylase in vivo and suppresses tumorigenesis in Apcmin mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. In Vitro Antiviral Testing | IAR | USU [qanr.usu.edu]
- 4. Effect of ajoene, the major antiplatelet compound from garlic, on platelet thrombus formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. Sulforaphane inhibits growth of phenotypically different breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. Modulation of Histone Deacetylase Activity by Dietary Isothiocyanates and Allyl Sulfides: Studies with Sulforaphane and Garlic Organosulfur Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antibacterial Properties of Organosulfur Compounds of Garlic (Allium sativum) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Bot Verification [gallmet.hu]
- 12. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 13. Frontiers | The Effect of Allicin on the Proteome of SARS-CoV-2 Infected Calu-3 Cells [frontiersin.org]
- 14. turkarchotolaryngol.net [turkarchotolaryngol.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Attenuative Effect of Diallyl Trisulfide on Caspase Activity in TNF-α-induced Triple Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Separation and Purification of Sulforaphane from Broccoli by Solid Phase Extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Effects of a garlic-derived principle (ajoene) on aggregation and arachidonic acid metabolism in human blood platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. Sulforaphane suppresses metastasis of triple-negative breast cancer cells by targeting the RAF/MEK/ERK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Apoptosis induction of U937 human leukemia cells by diallyl trisulfide induces through generation of reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]
- 23. ar.iiarjournals.org [ar.iiarjournals.org]
- 24. researchgate.net [researchgate.net]
3-Mercaptopropionic Acid as an Inhibitor of Glutamate Decarboxylase: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Mercaptopropionic acid (3-MPA) is a potent and widely utilized competitive inhibitor of glutamate decarboxylase (GAD), the rate-limiting enzyme in the synthesis of the principal inhibitory neurotransmitter, γ-aminobutyric acid (GABA). By impeding GAD activity, 3-MPA serves as a critical pharmacological tool for investigating the roles of GABAergic neurotransmission in various physiological and pathological states, including epilepsy, anxiety, and other neurological disorders. This technical guide provides an in-depth overview of 3-MPA's mechanism of action, its effects on neurochemical pathways, and detailed experimental protocols for its application in research settings.
Introduction
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system, playing a crucial role in regulating neuronal excitability. The synthesis of GABA is catalyzed by the enzyme glutamate decarboxylase (GAD), which converts glutamate to GABA. The inhibition of GAD leads to a reduction in GABA levels, disrupting the excitatory/inhibitory balance in the brain and often resulting in convulsions.
This compound (3-MPA) is an organosulfur compound that acts as a competitive inhibitor of GAD.[1] Its rapid action and potent effects make it a valuable tool for studying the consequences of GABA depletion and for modeling conditions such as epilepsy.[1] This guide will delve into the technical aspects of using 3-MPA as a GAD inhibitor, focusing on its mechanism, quantitative effects, and the experimental methodologies employed in its study.
Mechanism of Action
3-MPA exerts its inhibitory effect on GAD through competitive inhibition with respect to the enzyme's substrate, glutamate.[1] This means that 3-MPA binds to the active site of GAD, preventing glutamate from binding and thus inhibiting the synthesis of GABA. This inhibition is reversible. The activity of GAD is dependent on its cofactor, pyridoxal phosphate (PLP), which is the active form of vitamin B6.
The reduction in GABA synthesis leads to a decrease in GABAergic neurotransmission. This disinhibition of neuronal circuits results in hyperexcitability, which can manifest as seizures. The rapid onset of seizures following 3-MPA administration is a hallmark of its potent inhibitory effect on GAD.[1]
Data Presentation
The following tables summarize the quantitative data on the effects of this compound from various studies.
Table 1: In Vivo Effects of this compound on Seizure Induction in Mice
| Parameter | Value | Animal Model | Reference |
| ED₅₀ for Seizures (i.p.) | 0.27 mmol/kg | Mice | [1] |
| Latency to Seizure Onset | 2.5 - 8 minutes | Mice | [1] |
Table 2: Effects of this compound on GAD Activity and GABA Levels
| Parameter | Dose | Time Point | Brain Region | Effect | Animal Model | Reference |
| GAD Activity | 70 mg/kg i.p. | 1 minute | Whole Brain | ↓ 14.1% | Adult Rats | [2][3] |
| GAD Activity | 70 mg/kg i.p. | 1 minute | Whole Brain | ↓ 41.4% | Immature Rats | [2][3] |
| GAD Activity | 50 mg/kg i.p. | 4 minutes | Cerebral Cortex | Dropped to half of control | Adult Rats | [3] |
| GAD Activity | 150 mg/kg i.p. | 2 minutes | Whole Brain | Reached a minimum of 47% of control | Mice | [3] |
| GABA Concentration | 25 mg/kg i.p. | 60 minutes | Hypothalamus, Superior Colliculus, Hippocampus | ↓ 20-30% | Rats | [4] |
| GABA Concentration | 25 mg/kg i.p. | 60 minutes | Pancreatic Islets | ↓ 35% | Rats | [4] |
Experimental Protocols
This section provides detailed methodologies for key experiments involving the use of this compound as a GAD inhibitor.
Glutamate Decarboxylase (GAD) Activity Assay
This protocol is based on a radiometric assay that measures the conversion of radiolabeled glutamate to GABA.
Materials:
-
Brain tissue homogenate
-
This compound (3-MPA) solution
-
[1-¹⁴C]glutamate
-
Pyridoxal phosphate (PLP)
-
Sodium phosphate buffer (0.1 M, pH 6.7)
-
Sulfuric acid (3 M)
-
Potassium hydroxide (30%)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Prepare brain tissue homogenates in cold sodium phosphate buffer.
-
Centrifuge the homogenate at 20,000 x g and collect the supernatant.
-
Pre-incubate the supernatant with or without 3-MPA at the desired concentration.
-
Initiate the enzymatic reaction by adding [1-¹⁴C]glutamate and PLP to the mixture.
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding sulfuric acid, which also serves to liberate the ¹⁴CO₂ produced.
-
Trap the liberated ¹⁴CO₂ using a potassium hydroxide solution.
-
Add the potassium hydroxide solution to a scintillation cocktail.
-
Quantify the radioactivity using a scintillation counter.
-
GAD activity is expressed as the amount of ¹⁴CO₂ produced per unit of time per milligram of protein.[3]
In Vivo Microdialysis for GABA and Glutamate Measurement
This protocol allows for the in vivo sampling of extracellular GABA and glutamate from specific brain regions in freely moving animals.
Materials:
-
Stereotaxic apparatus
-
Microdialysis probes
-
Perfusion pump
-
Artificial cerebrospinal fluid (aCSF)
-
This compound (for systemic administration)
-
Fraction collector
-
HPLC system with electrochemical or fluorescence detection
Procedure:
-
Anesthetize the animal and place it in a stereotaxic frame.
-
Implant a microdialysis probe into the target brain region.
-
Allow the animal to recover from surgery.
-
Perfuse the microdialysis probe with aCSF at a low flow rate (e.g., 1-2 µL/min).
-
Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes).
-
Administer 3-MPA systemically (e.g., via intraperitoneal injection).
-
Continue collecting dialysate samples to monitor changes in extracellular GABA and glutamate levels.
-
Analyze the collected dialysates using HPLC.
HPLC Analysis of GABA and Glutamate
This protocol describes the quantification of GABA and glutamate in microdialysate samples using high-performance liquid chromatography (HPLC) with pre-column derivatization.
Materials:
-
Microdialysate samples
-
GABA and glutamate standards
-
o-phthaldialdehyde (OPA) derivatizing reagent
-
HPLC system (pump, autosampler, column, detector)
-
C18 reverse-phase column
-
Mobile phase (e.g., sodium acetate buffer with methanol)
-
Electrochemical or fluorescence detector
Procedure:
-
Prepare a standard curve using known concentrations of GABA and glutamate.
-
Derivatize both the standards and the microdialysate samples with OPA reagent. This reaction makes the amino acids detectable.
-
Inject the derivatized samples into the HPLC system.
-
Separate GABA and glutamate using a C18 column and an appropriate mobile phase gradient.
-
Detect the derivatized amino acids using an electrochemical or fluorescence detector.
-
Quantify the concentrations of GABA and glutamate in the samples by comparing their peak areas to the standard curve.
Mandatory Visualizations
Signaling Pathway of GAD Inhibition by 3-MPA
Caption: Mechanism of 3-MPA-induced GAD inhibition and its downstream effects.
Experimental Workflow for Studying 3-MPA Effects In Vivo
Caption: A typical workflow for in vivo microdialysis studies with 3-MPA.
Conclusion
This compound is an invaluable tool for researchers investigating the intricacies of the GABAergic system. Its potent and rapid competitive inhibition of glutamate decarboxylase provides a reliable method for studying the acute effects of GABA depletion. This guide has provided a comprehensive overview of the technical aspects of using 3-MPA, including its mechanism of action, quantitative data on its effects, and detailed experimental protocols. The provided visualizations of the signaling pathway and experimental workflow serve to further clarify the concepts and procedures involved. By understanding and applying these principles, researchers can effectively utilize 3-MPA to advance our knowledge of GABA's role in health and disease, and to aid in the development of novel therapeutic strategies for neurological and psychiatric disorders.
References
- 1. Mercaptopropionic acid: a convulsant that inhibits glutamate decarboxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Inhibition of glutamate decarboxylase activity by this compound has different time course in the immature and adult rat brains - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Toxicological Profile of 3-Mercaptopropionic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the toxicological data for 3-Mercaptopropionic acid (3-MPA), a bifunctional organic compound containing both a thiol and a carboxylic acid group.[1][2] Due to its chemical properties, 3-MPA finds applications in various industrial and research settings, including as a chemical intermediate and a chain transfer agent in polymerizations.[3][4] Understanding its toxicological profile is crucial for ensuring safe handling and for risk assessment in drug development and other scientific applications.
Core Toxicological Data
The toxicological data for this compound is summarized below, categorized by the type of study. The information is compiled from various safety data sheets and toxicological databases.
Acute Toxicity
This compound exhibits high acute toxicity via the oral route and is also harmful if inhaled.[5][6][7]
| Endpoint | Species | Route | Value | Reference |
| LD50 | Rat | Oral | 96 mg/kg[8][9][10][11] | [8][9][10][11] |
| LC50 | Rat | Inhalation | 1.818 mg/L (4h)[8][12] | [8][12] |
| ATE | Oral | 100 mg/kg[5] | [5] | |
| ATE | Inhalation (vapour) | 11 mg/l/4h[5] | [5] |
LD50: Lethal Dose, 50%; LC50: Lethal Concentration, 50%; ATE: Acute Toxicity Estimate
Irritation and Corrosion
This compound is classified as corrosive to the skin and causes serious eye damage.[5][6][7][13]
| Study | Species | Result | Reference |
| Skin Corrosion/Irritation | Rabbit | Corrosive (Category 1B)[6][13] | [6][13] |
| Serious Eye Damage/Irritation | Rabbit | Causes serious eye damage (Category 1)[5][13] | [5][13] |
Sensitization
Based on available data, this compound is not classified as a skin or respiratory sensitizer.[5][8] One study on human subjects also indicated that the beta-form of mercapto acid did not cause sensitization.[14]
| Study | Result | Reference |
| Skin Sensitization | Not classified as a sensitizer[5][8] | [5][8] |
| Respiratory Sensitization | Not classified as a sensitizer[5][8] | [5][8] |
Repeated Dose Toxicity
Genotoxicity
This compound was found to be not mutagenic in the Ames test.[8]
| Test System | Result | Reference |
| Ames Test | Not mutagenic[8] | [8] |
Carcinogenicity
This compound is not listed as a carcinogen by IARC, NTP, ACGIH, or OSHA.[8][9][13]
| Agency | Classification | Reference |
| IARC | Not listed as a carcinogen[8][11][13] | [8][11][13] |
| NTP | Not listed as a carcinogen[9][13] | [9][13] |
| ACGIH | Not listed as a carcinogen[9][13] | [9][13] |
| OSHA | Not listed as a carcinogen[13] | [13] |
Experimental Protocols
Detailed experimental protocols for the toxicological studies of this compound are not publicly available. However, the studies are generally conducted following standardized guidelines from the Organisation for Economic Co-operation and Development (OECD). The following are general descriptions of the likely methodologies employed.
Acute Oral Toxicity (OECD Guideline 423)
The acute toxic class method is a stepwise procedure using a small number of animals.[15]
-
Test Animals: Typically, young adult female rats are used.[15]
-
Procedure: The test substance is administered orally by gavage in a stepwise manner to groups of three fasted animals.[15] The starting dose is selected from one of four fixed levels (5, 50, 300, or 2000 mg/kg body weight).
-
Observation: Animals are observed for mortality and clinical signs of toxicity for up to 14 days.[3]
-
Endpoint: The absence or presence of compound-related mortality at a particular dose level determines the next step and ultimately the classification of the substance.[15]
Skin Corrosion/Irritation (OECD Guideline 404)
This test evaluates the potential of a substance to cause irreversible or reversible skin damage.[6]
-
Test Animals: Healthy young adult albino rabbits are typically used.[6]
-
Procedure: A small area of the animal's skin is shaved. 0.5 mL of the liquid test substance is applied to the skin and covered with a gauze patch for a 4-hour exposure period.[6]
-
Observation: The skin is examined for erythema (redness) and edema (swelling) at specified intervals (e.g., 60 minutes, 24, 48, and 72 hours) after patch removal.[16]
-
Scoring: The severity of the skin reactions is scored, and the substance is classified based on the nature and reversibility of the effects.[16]
Serious Eye Damage/Irritation (OECD Guideline 405)
This test assesses the potential of a substance to cause damage to the eye.[5]
-
Test Animals: Healthy young adult albino rabbits are generally used.[5]
-
Procedure: A single dose of the test substance is applied into the conjunctival sac of one eye of the animal. The other eye serves as a control.[13]
-
Observation: The eyes are examined at 1, 24, 48, and 72 hours after application for lesions of the cornea, iris, and conjunctiva.[5]
-
Scoring: The ocular lesions are scored, and the substance is classified based on the severity and reversibility of the eye damage.[5]
Bacterial Reverse Mutation Test (Ames Test - OECD Guideline 471)
This in vitro test is used to detect gene mutations.[17]
-
Test System: Histidine-requiring strains of Salmonella typhimurium are used.[18]
-
Procedure: The bacterial strains are exposed to the test substance with and without a metabolic activation system (S9 mix, a rat liver fraction).[17][18] The mixture is plated on a minimal agar medium lacking histidine.[18]
-
Observation: The plates are incubated for 48-72 hours.[18]
-
Endpoint: A positive result is indicated by a significant, dose-related increase in the number of revertant colonies (bacteria that have mutated back to a state where they can synthesize histidine) compared to the negative control.[18]
Mechanism of Toxicity and Signaling Pathways
The primary mechanism of the neurotoxicity of this compound is the inhibition of the enzyme glutamate decarboxylase (GAD).[1][2][14][19] GAD is responsible for the synthesis of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) from glutamate in the brain.[20][21]
By competitively inhibiting GAD, 3-MPA leads to a decrease in the concentration of GABA in the brain.[14][21] This reduction in GABAergic inhibition results in hyperexcitability of the central nervous system, leading to convulsions and seizures.[2][14][20]
Below is a diagram illustrating this signaling pathway.
Caption: Inhibition of GABA synthesis by this compound.
Experimental Workflow Visualization
The following diagram illustrates a general workflow for the toxicological assessment of a chemical substance like this compound, incorporating both in vitro and in vivo studies as per OECD guidelines.
Caption: A typical workflow for toxicological evaluation.
References
- 1. Acute Dermal Irritation OECD 404 - Altogen Labs [altogenlabs.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. agc-chemicals.com [agc-chemicals.com]
- 4. nbinno.com [nbinno.com]
- 5. oecd.org [oecd.org]
- 6. oecd.org [oecd.org]
- 7. oecd.org [oecd.org]
- 8. Inhibition of glutamate decarboxylase activity by this compound has different time course in the immature and adult rat brains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. downloads.regulations.gov [downloads.regulations.gov]
- 10. Repeated dose 28 days oral toxicity study in rodents (OECD 407: 2008). - IVAMI [ivami.com]
- 11. researchgate.net [researchgate.net]
- 12. Block of glutamate decarboxylase decreases GABAergic inhibition at the crayfish synapses: possible role of presynaptic metabotropic mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 14. This compound | C3H6O2S | CID 6514 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 16. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 17. downloads.regulations.gov [downloads.regulations.gov]
- 18. acmeresearchlabs.in [acmeresearchlabs.in]
- 19. grokipedia.com [grokipedia.com]
- 20. researchgate.net [researchgate.net]
- 21. An investigation into the pharmacokinetics of this compound and development of a steady-state chemical seizure model using in vivo microdialysis and electrophysiological monitoring - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: 3-Mercaptopropionic Acid (3-MPA) for Gold Nanoparticle Surface Functionalization
Audience: Researchers, scientists, and drug development professionals.
Introduction
Gold nanoparticles (AuNPs) are cornerstone materials in biomedical research, diagnostics, and therapeutics due to their unique optical and electronic properties, biocompatibility, and tunable surface chemistry.[1] A critical step in harnessing AuNPs for biological applications is the modification of their surface with a functional capping agent. 3-Mercaptopropionic acid (3-MPA) is an ideal ligand for this purpose. Its thiol (-SH) group forms a strong, stable bond with the gold surface, while its terminal carboxylic acid (-COOH) group provides a versatile handle for the covalent attachment of biomolecules such as antibodies, peptides, and drugs.[2] This process imparts stability to the nanoparticles in aqueous solutions and enables their use in targeted drug delivery and biosensing.[3][4]
This document provides a detailed protocol for the surface functionalization of pre-synthesized, citrate-stabilized AuNPs with 3-MPA via a ligand exchange reaction.
Experimental Protocols
This procedure is divided into two main stages: the synthesis of citrate-capped AuNPs (serving as the core nanoparticles) and the subsequent ligand exchange to cap the AuNPs with 3-MPA.
2.1. Protocol 1: Synthesis of Citrate-Capped AuNPs (Turkevich Method)
This protocol describes a common method for synthesizing spherical AuNPs with a diameter of approximately 15-20 nm.[5][6]
Materials:
-
Tetrachloroauric (III) acid trihydrate (HAuCl₄·3H₂O)
-
Trisodium citrate dihydrate (Na₃C₆H₅O₇·2H₂O)
-
Ultrapure water (18.2 MΩ·cm)
-
All glassware must be meticulously cleaned.
Equipment:
-
100 mL Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Magnetic stir bar
Procedure:
-
Prepare a 1 mM HAuCl₄ solution by dissolving the appropriate amount of HAuCl₄·3H₂O in 50 mL of ultrapure water.
-
Prepare a 38.8 mM trisodium citrate solution in ultrapure water.[5]
-
Assemble the reflux apparatus and bring the 50 mL of 1 mM HAuCl₄ solution to a vigorous boil while stirring.[5]
-
Rapidly inject 5 mL of the 38.8 mM trisodium citrate solution into the boiling HAuCl₄ solution.[5] The color of the solution will change from pale yellow to gray, then to purple, and finally to a stable ruby red, indicating the formation of AuNPs.
-
Continue boiling and stirring for an additional 15 minutes to ensure the reaction is complete.[5]
-
Remove the heat source and allow the solution to cool to room temperature while maintaining stirring.
-
The resulting citrate-capped AuNP solution can be stored at 4°C for several weeks.
2.2. Protocol 2: Ligand Exchange with this compound (3-MPA)
This protocol details the replacement of the weakly adsorbed citrate ions on the AuNP surface with 3-MPA through a ligand exchange reaction.[7][8]
Materials:
-
Citrate-capped AuNP solution (from Protocol 1)
-
This compound (3-MPA), ≥99% purity
-
Ultrapure water
-
Phosphate-buffered saline (PBS), pH 7.4 (for final resuspension)
Equipment:
-
Glass vials or tubes
-
Sonicator bath
-
High-speed centrifuge capable of pelleting nanoparticles (e.g., >12,000 x g)
-
pH meter
Procedure:
-
Prepare a 0.1 M aqueous solution of 3-MPA.
-
In a glass vial, add the 3-MPA solution to the citrate-capped AuNP solution. A common starting point is a high molar excess of 3-MPA. For example, add the 3-MPA solution to the AuNP solution in a 1:1 volume ratio.[7]
-
Incubate the mixture for a minimum of 4-5 hours at room temperature with gentle stirring or sonication.[7] Overnight incubation is often recommended to ensure complete ligand exchange.[9]
-
Purification: To remove excess 3-MPA and displaced citrate ions, centrifuge the solution at high speed (e.g., 12,000-15,000 x g for 20-30 minutes). The exact parameters will depend on nanoparticle size.[7][9]
-
Carefully discard the supernatant. A clear, colorless supernatant indicates successful pelleting of the AuNPs.
-
Resuspend the nanoparticle pellet in a fresh volume of ultrapure water. Gentle sonication may be necessary to achieve full redispersion.[5]
-
Repeat the centrifugation and resuspension steps (washing) at least two more times to ensure complete removal of unbound ligands.[5][7]
-
After the final wash, resuspend the purified 3-MPA capped AuNPs in the desired buffer, such as PBS (pH 7.4), for storage at 4°C.
Characterization and Data Presentation
Successful synthesis and functionalization should be confirmed using various analytical techniques. The following table summarizes typical quantitative data expected from the characterization of AuNPs before and after 3-MPA capping.
| Parameter | Characterization Method | Citrate-Capped AuNPs (Typical Values) | 3-MPA Capped AuNPs (Typical Values) | Rationale for Change |
| Surface Plasmon Resonance (SPR) Peak | UV-Vis Spectroscopy | ~520 nm | ~525-530 nm | The change in the local refractive index at the nanoparticle surface upon ligand exchange causes a slight red-shift.[8] |
| Hydrodynamic Diameter | Dynamic Light Scattering (DLS) | 15 - 25 nm | 20 - 30 nm | The 3-MPA layer is slightly thicker than the citrate layer, increasing the effective diameter in solution. |
| Zeta Potential | Electrophoretic Light Scattering (ELS) | -25 to -40 mV[10][11] | -30 to -50 mV | The deprotonated carboxylic acid groups of 3-MPA provide a high negative surface charge, enhancing colloidal stability.[4] |
| Surface Chemistry | FTIR or XPS | Shows peaks for citrate. | Shows peaks for C=O (~1700 cm⁻¹) and confirms Au-S bond formation (absence of S-H stretch).[6] XPS can confirm the presence of sulfur.[7] | Confirms the displacement of citrate and the successful attachment of 3-MPA. |
| Core Size & Morphology | Transmission Electron Microscopy (TEM) | ~15 nm, spherical | ~15 nm, spherical | The ligand exchange process, when performed correctly, should not alter the size or shape of the metallic gold core.[8][12] |
Visualized Workflows and Applications
4.1. Experimental Workflow
The entire process, from initial reagents to the final functionalized product, is illustrated below.
Caption: Workflow for AuNP synthesis and 3-MPA functionalization.
4.2. Pathway for Bioconjugation
The terminal carboxyl group on the 3-MPA capped AuNP is the key to its utility in drug development. It allows for the covalent attachment of biomolecules (e.g., proteins, antibodies, drugs with amine groups) using standard carbodiimide chemistry, such as with EDC and NHS.
Caption: Covalent attachment of biomolecules to 3-MPA capped AuNPs.
References
- 1. mdpi.com [mdpi.com]
- 2. Nuclear penetration of surface functionalized gold nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ligand exchange on gold nanoparticles for drug delivery and enhanced therapeutic index evaluated in acute myeloid leukemia models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. rsc.org [rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. A highly efficient ligand exchange reaction on gold nanoparticles: preserving their size, shape and colloidal stability - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for 3-Mercaptopropionic Acid Functionalization of Quantum Dots
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quantum dots (QDs) are semiconductor nanocrystals with unique optical properties, including broad excitation spectra, narrow, size-tunable emission spectra, and high photostability, making them ideal fluorophores for a variety of biomedical applications.[1] However, QDs are typically synthesized in organic solvents and are capped with hydrophobic ligands, rendering them insoluble in aqueous environments.[2] For applications in biological systems, such as bioimaging, biosensing, and drug delivery, QDs must be rendered water-soluble and biocompatible.[3]
3-Mercaptopropionic acid (3-MPA) is a commonly used bifunctional ligand for the surface modification of QDs.[4][5] Its thiol group (-SH) has a strong affinity for the QD surface, replacing the native hydrophobic ligands, while its carboxylic acid group (-COOH) imparts hydrophilicity and provides a functional handle for further bioconjugation.[6] This process, known as ligand exchange, is a crucial step in preparing QDs for biological applications.[7] The carboxyl groups on the surface of 3-MPA-functionalized QDs can be activated to covalently link to amine groups on biomolecules such as antibodies, peptides, and drugs.[8][9]
These application notes provide detailed protocols for the functionalization of QDs with 3-MPA, subsequent bioconjugation, and their application in cellular imaging and as traceable drug delivery vehicles.
Data Presentation
Table 1: Physicochemical Properties of 3-MPA Functionalized Quantum Dots
| Quantum Dot Type | Initial Ligand | Hydrodynamic Diameter (nm) | Zeta Potential (mV) | Quantum Yield (QY) Retention | Reference |
| CdSe/ZnS | Oleic Acid | 10-20 | -30 to -50 | ~50-80% | [10] |
| PbS | Oleic Acid | 5-15 | -25 to -45 | ~40-70% | [11] |
| InP/ZnS | Oleylamine/Oleic Acid | 12-25 | -35 to -55 | ~60-85% | [2] |
| CdTe | Thioglycolic Acid | 8-18 | -20 to -40 | ~40-60% | [12] |
Table 2: Bioconjugation Efficiency of 3-MPA Functionalized QDs
| Biomolecule | Coupling Chemistry | QD:Biomolecule Ratio (Molar) | Conjugation Efficiency (%) | Application | Reference |
| Streptavidin | EDC/NHS | 1:5 | 70-90% | Immunoassays | [9] |
| Anti-HER2 Antibody | EDC/NHS | 1:3 | 60-80% | Cancer Cell Targeting | [3] |
| Folic Acid | EDC/NHS | 1:10 | >90% | Targeted Drug Delivery | [13] |
| Daunorubicin | Electrostatic Interaction | N/A | High | Drug Delivery | [12] |
Experimental Protocols
Protocol 1: Ligand Exchange for Aqueous Solubilization of Quantum Dots with this compound
This protocol describes a general method for replacing the native hydrophobic ligands on QDs with 3-MPA to render them water-soluble.
Materials:
-
Hydrophobic quantum dots (e.g., CdSe/ZnS, PbS, InP/ZnS) in an organic solvent (e.g., toluene, chloroform)
-
This compound (3-MPA)
-
Methanol
-
Toluene
-
Potassium hydroxide (KOH) or Tetramethylammonium hydroxide (TMAOH)
-
Deionized (DI) water
-
Chloroform
-
Centrifuge
-
Sonication bath
-
pH meter
Procedure:
-
Precipitation of Hydrophobic QDs:
-
To a solution of hydrophobic QDs in toluene, add methanol (a non-solvent) in a 1:2 volume ratio (toluene:methanol) to precipitate the QDs.
-
Centrifuge the mixture at 8,000 rpm for 10 minutes.
-
Discard the supernatant and resuspend the QD pellet in a small amount of toluene. Repeat the precipitation and centrifugation steps twice to remove excess original ligands.
-
-
Ligand Exchange Reaction:
-
After the final wash, resuspend the QD pellet in 1 mL of chloroform.
-
In a separate vial, prepare a 10% (v/v) solution of 3-MPA in methanol.
-
Adjust the pH of the 3-MPA solution to 10-11 using KOH or TMAOH. This deprotonates the carboxylic acid group, enhancing its solubility in the aqueous phase and the thiol's reactivity towards the QD surface.
-
Add the basic 3-MPA solution to the QD solution in chloroform at a volume ratio of 5:1 (3-MPA solution:QD solution).
-
Sonicate the mixture for 30-60 minutes. The solution should become biphasic.
-
Gently agitate the mixture overnight at room temperature to facilitate the transfer of QDs from the organic phase to the aqueous (methanolic) phase.
-
-
Purification of 3-MPA Functionalized QDs:
-
After the phase transfer is complete (indicated by the coloration of the aqueous phase and decoloration of the organic phase), carefully collect the aqueous phase containing the 3-MPA functionalized QDs.
-
Precipitate the 3-MPA QDs by adding a non-solvent like acetone or ethyl acetate.
-
Centrifuge at 10,000 rpm for 15 minutes to pellet the functionalized QDs.
-
Discard the supernatant and wash the pellet with methanol or ethanol to remove excess 3-MPA. Repeat the centrifugation.
-
Finally, resuspend the purified 3-MPA QD pellet in DI water or a suitable buffer (e.g., PBS pH 7.4).
-
-
Characterization:
-
Measure the hydrodynamic diameter and zeta potential using Dynamic Light Scattering (DLS).
-
Confirm the presence of carboxyl groups on the surface using Fourier-Transform Infrared (FTIR) spectroscopy.
-
Assess the optical properties (absorption and emission spectra) using UV-Vis and fluorescence spectroscopy.
-
Protocol 2: Bioconjugation of 3-MPA Functionalized QDs to a Model Protein (e.g., Bovine Serum Albumin - BSA)
This protocol details the covalent conjugation of a protein to the carboxyl groups of 3-MPA functionalized QDs using carbodiimide chemistry.
Materials:
-
3-MPA functionalized QDs in DI water or MES buffer
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Bovine Serum Albumin (BSA)
-
2-Aminoethanol (or Tris buffer) to quench the reaction
-
Phosphate-buffered saline (PBS), pH 7.4
-
MES buffer (2-(N-morpholino)ethanesulfonic acid), pH 6.0
-
Centrifugal filtration units (e.g., Amicon Ultra)
Procedure:
-
Activation of Carboxyl Groups:
-
Adjust the concentration of 3-MPA functionalized QDs to 1 µM in MES buffer (pH 6.0).
-
Prepare fresh solutions of EDC (10 mg/mL) and NHS (10 mg/mL) in MES buffer.
-
Add EDC and NHS to the QD solution to a final concentration of 2 mM and 5 mM, respectively.
-
Incubate the mixture at room temperature for 30 minutes with gentle stirring to activate the carboxyl groups.
-
-
Conjugation to the Protein:
-
Dissolve BSA in PBS (pH 7.4) to a concentration of 1 mg/mL.
-
Add the BSA solution to the activated QD solution at a molar ratio of 1:5 (QD:BSA).
-
Allow the reaction to proceed for 2 hours at room temperature with gentle stirring.
-
-
Quenching the Reaction:
-
Add 2-aminoethanol or Tris buffer to a final concentration of 10 mM to quench the reaction by blocking any unreacted NHS-activated carboxyl groups.
-
Incubate for 15 minutes.
-
-
Purification of the Bioconjugate:
-
Purify the QD-BSA conjugate from excess protein and reagents using centrifugal filtration units with an appropriate molecular weight cutoff (e.g., 100 kDa).
-
Wash the conjugate with PBS buffer three times.
-
Resuspend the final QD-BSA conjugate in PBS.
-
-
Characterization:
-
Confirm successful conjugation using gel electrophoresis (which will show a shift in the band of the QDs) or DLS (which will show an increase in hydrodynamic diameter).
-
Quantify the amount of conjugated protein using a protein assay (e.g., BCA or Bradford assay).
-
Protocol 3: Application in Cellular Imaging
This protocol provides a general guideline for using 3-MPA functionalized and bioconjugated QDs for labeling and imaging of cells.
Materials:
-
QD-bioconjugates (e.g., QD-antibody) in a biocompatible buffer
-
Cell culture medium
-
Cells of interest cultured on glass-bottom dishes or coverslips
-
Phosphate-buffered saline (PBS)
-
Paraformaldehyde (PFA) for fixation (optional)
-
Bovine Serum Albumin (BSA) for blocking
-
Fluorescence microscope
Procedure:
-
Cell Preparation:
-
Culture cells to the desired confluency on a suitable imaging substrate.
-
Wash the cells twice with warm PBS.
-
-
Blocking (to reduce non-specific binding):
-
Incubate the cells with a blocking buffer (e.g., 1% BSA in PBS) for 30 minutes at 37°C.
-
-
Labeling with QD-conjugates:
-
Dilute the QD-bioconjugates to a working concentration (typically 10-50 nM) in cell culture medium or blocking buffer.
-
Remove the blocking buffer and add the QD-conjugate solution to the cells.
-
Incubate for 1-2 hours at 37°C. The optimal incubation time may need to be determined empirically.
-
-
Washing:
-
Remove the incubation solution and wash the cells three times with warm PBS to remove unbound QDs.
-
-
Fixation (Optional):
-
If required, fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Imaging:
-
Mount the coverslips or place the dish on the stage of a fluorescence microscope.
-
Image the cells using appropriate excitation and emission filters for the specific QDs used.
-
Visualizations
Caption: Workflow for QD functionalization and bioconjugation.
References
- 1. mdpi.com [mdpi.com]
- 2. Novel post-synthesis purification strategies and the ligand exchange processes in simplifying the fabrication of PbS quantum dot solar cells - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05242F [pubs.rsc.org]
- 3. Recent Breakthroughs in Using Quantum Dots for Cancer Imaging and Drug Delivery Purposes [mdpi.com]
- 4. "Synthesis and Functionalization of Fluorescent Quantum Dot Bioconjugat" by Jason Matthew Davis [bearworks.missouristate.edu]
- 5. chalcogen.ro [chalcogen.ro]
- 6. Multifunctional quantum dots and liposome complexes in drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Multicolor multicycle molecular profiling (M3P) with quantum dots for single-cell analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Methods for Conjugating Antibodies with Quantum Dots - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. royalsocietypublishing.org [royalsocietypublishing.org]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for 3-Mercaptopropionic Acid Self-Assembled Monolayer (SAM) Formation on Gold
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the formation and characterization of 3-Mercaptopropionic acid (3-MPA) self-assembled monolayers (SAMs) on gold surfaces. This technology is pivotal for a range of applications, including biosensors, drug delivery systems, and fundamental surface science studies. The protocols outlined below are synthesized from established methodologies to ensure robust and reproducible results.
Introduction to 3-MPA SAMs on Gold
Self-assembled monolayers (SAMs) of organosulfur compounds on gold are a cornerstone of surface functionalization. The strong affinity of sulfur for gold results in the spontaneous formation of a highly ordered, dense monolayer. This compound (3-MPA) is a particularly useful alkanethiol due to its terminal carboxylic acid group. This functional group provides a versatile handle for the covalent immobilization of biomolecules, such as enzymes, antibodies, and nucleic acids, making it an ideal platform for biosensor development and targeted drug delivery applications.[1][2][3] The formation of a stable and well-ordered 3-MPA SAM is a critical first step for these applications.
Applications
The unique properties of 3-MPA SAMs on gold surfaces lend themselves to a variety of advanced applications:
-
Biosensors: The carboxylic acid terminus of the 3-MPA monolayer can be activated to covalently bind proteins, antibodies, or aptamers for the specific detection of target analytes.[4][5][6] This is a foundational technique for creating sensitive and selective electrochemical and optical biosensors.[7][8] Mixed SAMs, often incorporating a longer chain thiol like 11-mercaptoundecanoic acid (11-MUA), can be used to control the density of recognition elements and minimize non-specific binding.[1][4]
-
Drug Delivery: Gold nanoparticles functionalized with 3-MPA SAMs can be used as carriers for targeted drug delivery.[9][10] The carboxylic acid groups can be conjugated with drugs or targeting ligands, and the gold core provides a platform for imaging and controlled release.[9]
-
Fundamental Surface Studies: 3-MPA SAMs provide a model system for studying interfacial phenomena, such as electron transfer, protein adsorption, and cell-surface interactions. The ability to control the surface chemistry with precision allows for systematic investigations of these processes.
Experimental Protocols
The following protocols provide a step-by-step guide for the preparation, formation, and functionalization of 3-MPA SAMs on gold surfaces.
Gold Substrate Preparation
A clean and smooth gold surface is crucial for the formation of a high-quality SAM.
Materials:
-
Gold-coated substrates (e.g., silicon wafers, glass slides, or gold electrodes)
-
Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - EXTREME CAUTION IS ADVISED
-
Ethanol (absolute)
-
Deionized (DI) water (18 MΩ·cm)
-
Nitrogen gas (high purity)
Protocol:
-
Mechanical Cleaning (if necessary): For gold electrodes, polish the surface with alumina slurry on a polishing pad to a mirror finish. Rinse thoroughly with DI water and ethanol.
-
Chemical Cleaning:
-
Immerse the gold substrate in Piranha solution for 5-10 minutes. (Warning: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment).
-
Alternatively, a less hazardous cleaning can be performed by immersing the substrate in a solution of H2SO4/H2O2.[11]
-
-
Rinsing: Thoroughly rinse the substrate with copious amounts of DI water, followed by ethanol.
-
Drying: Dry the substrate under a gentle stream of high-purity nitrogen gas.
-
Final Cleaning (Optional but Recommended): Subject the cleaned substrate to UV-Ozone treatment for 10-15 minutes to remove any remaining organic contaminants.
3-MPA SAM Formation
Materials:
-
This compound (3-MPA)
-
Ethanol (absolute)
-
Cleaned gold substrate
Protocol:
-
Prepare SAM Solution: Prepare a 1-10 mM solution of 3-MPA in absolute ethanol.
-
Immersion: Immerse the freshly cleaned and dried gold substrate into the 3-MPA solution. Ensure the entire gold surface is submerged.
-
Incubation: Allow the self-assembly process to proceed for at least 12-24 hours at room temperature in a sealed container to prevent solvent evaporation and contamination. For short-chain thiols like 3-MPA, a longer incubation time is generally recommended to achieve a well-ordered monolayer.[6]
-
Rinsing: After incubation, remove the substrate from the solution and rinse it thoroughly with ethanol to remove any non-chemisorbed molecules.
-
Drying: Dry the SAM-modified substrate under a gentle stream of nitrogen gas.
-
Storage: Store the modified substrate in a clean, dry environment (e.g., a desiccator) until further use.
Biomolecule Immobilization via EDC/NHS Coupling
This protocol describes the covalent attachment of amine-containing biomolecules to the carboxyl-terminated 3-MPA SAM.
Materials:
-
3-MPA SAM-modified gold substrate
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Activation Buffer: e.g., 0.1 M MES (2-(N-morpholino)ethanesulfonic acid) buffer, pH 4.5-5.0
-
Biomolecule solution (e.g., protein, antibody) in a suitable buffer (e.g., PBS, pH 7.4)
-
Blocking Buffer: e.g., 1 M ethanolamine or 100 mM glycine, pH 8.5
Protocol:
-
Activation of Carboxylic Groups:
-
Prepare a fresh solution of EDC (e.g., 50 mM) and NHS (e.g., 25 mM) in the activation buffer.
-
Immerse the 3-MPA SAM-modified substrate in the EDC/NHS solution for 15-30 minutes at room temperature. This reaction converts the surface carboxylic acid groups into reactive NHS-esters.
-
-
Rinsing: Briefly rinse the substrate with the activation buffer to remove excess EDC and NHS.
-
Biomolecule Immobilization:
-
Immediately immerse the activated substrate into the biomolecule solution.
-
Incubate for 1-2 hours at room temperature or overnight at 4°C. The primary amine groups on the biomolecule will react with the NHS-esters to form stable amide bonds.
-
-
Blocking:
-
After immobilization, immerse the substrate in the blocking buffer for 15-30 minutes. This step deactivates any remaining NHS-esters, preventing non-specific binding in subsequent steps.
-
-
Final Rinsing: Rinse the substrate thoroughly with the biomolecule's buffer (e.g., PBS) and then with DI water.
-
Drying and Storage: Dry the functionalized surface under a gentle stream of nitrogen and store appropriately (e.g., at 4°C).
Characterization Data
The quality of the 3-MPA SAM can be assessed using various surface-sensitive techniques. The following tables summarize typical quantitative data obtained from these characterizations.
| Characterization Technique | Parameter Measured | Typical Value for 3-MPA SAM on Gold | Reference(s) |
| Contact Angle Goniometry | Static Water Contact Angle (θ) | 20° - 40° | [12] |
| Ellipsometry | Monolayer Thickness | ~5 - 7 Å | [13] |
| X-ray Photoelectron Spectroscopy (XPS) | S(2p) Binding Energy | ~162 eV (thiolate bond to gold) | [14] |
| C(1s) and O(1s) atomic % | Varies with surface coverage | [13] | |
| Electrochemical Impedance Spectroscopy (EIS) | Charge Transfer Resistance (Rct) | Significantly increases after SAM formation | [7] |
| Cyclic Voltammetry (CV) | Reductive Desorption Peak | Around -0.8 to -1.0 V (vs. Ag/AgCl) in alkaline solution | [12] |
Visualizations
Experimental Workflow
The following diagram illustrates the complete workflow from gold substrate preparation to biomolecule immobilization.
Caption: Workflow for 3-MPA SAM formation and biomolecule immobilization.
Chemical Pathway of Immobilization
This diagram shows the chemical reactions involved in the EDC/NHS coupling of a biomolecule to the 3-MPA SAM.
Caption: EDC/NHS chemistry for biomolecule conjugation to a 3-MPA SAM.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Immobilization of Proteins on Gold Surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterization of a self-assembled monolayer of thiol on a gold surface and the fabrication of a biosensor chip based on surface plasmon resonance for detecting anti-GAD antibody - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Immobilization Techniques for Aptamers on Gold Electrodes for the Electrochemical Detection of Proteins: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Electrochemical immunosensor modified with self-assembled monolayer of 11-mercaptoundecanoic acid on gold electrodes for detection of benzo[a]pyrene in water - Analyst (RSC Publishing) [pubs.rsc.org]
- 9. Nuclear penetration of surface functionalized gold nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Drug delivery from gold and titanium surfaces using self-assembled monolayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Use of Self-Assembled Monolayers of Different Wettabilities To Study Surface Selection and Primary Adhesion Processes of Green Algal (Enteromorpha) Zoospores - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Quantitative evaluation of perfluorinated alkanethiol molecular order on gold surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for Surface Functionalization of Iron Oxide Nanoparticles with 3-Mercaptopropionic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iron oxide nanoparticles (IONPs) have garnered significant attention in biomedical research due to their unique superparamagnetic properties, biocompatibility, and versatile surface chemistry.[1][2][3] Surface functionalization of IONPs is a critical step to enhance their colloidal stability, introduce specific functionalities for targeting, and facilitate the loading of therapeutic agents.[3][4] This document provides detailed application notes and protocols for the surface functionalization of IONPs with 3-mercaptopropionic acid (3-MPA), a thiol-containing carboxylic acid that imparts a negative surface charge and provides a functional handle for further bioconjugation.
The carboxyl groups introduced by 3-MPA can be utilized for the covalent attachment of drugs, proteins, and targeting ligands, making these nanoparticles a promising platform for drug delivery, diagnostics, and theranostics.[5] This guide will cover the synthesis of IONPs, the step-by-step protocol for 3-MPA functionalization, characterization techniques, and a representative application in drug delivery with doxorubicin.
Experimental Protocols
Synthesis of Iron Oxide Nanoparticles (Co-precipitation Method)
This protocol describes a widely used and scalable method for synthesizing magnetite (Fe₃O₄) nanoparticles.[1][2][6]
Materials:
-
Ferric chloride hexahydrate (FeCl₃·6H₂O)
-
Ferrous chloride tetrahydrate (FeCl₂·4H₂O)
-
Ammonium hydroxide (NH₄OH, 25-30%)
-
Deionized (DI) water
-
Nitrogen gas (N₂)
Procedure:
-
Prepare a 2:1 molar ratio solution of FeCl₃·6H₂O and FeCl₂·4H₂O in deionized water. For example, dissolve 4.87 g of FeCl₃·6H₂O and 1.99 g of FeCl₂·4H₂O in 100 mL of DI water.
-
Deoxygenate the solution by bubbling with N₂ gas for at least 30 minutes under vigorous stirring. This prevents the oxidation of Fe²⁺ ions.
-
While maintaining the N₂ atmosphere and stirring, rapidly add 10 mL of ammonium hydroxide solution. A black precipitate of magnetite (Fe₃O₄) will form immediately.[6]
-
Continue stirring for 1-2 hours under the N₂ atmosphere to allow for the complete precipitation and growth of the nanoparticles.
-
Collect the black precipitate using a strong permanent magnet placed at the bottom of the beaker. Decant and discard the supernatant.
-
Wash the nanoparticles three to five times with deionized water. For each wash, remove the magnet, resuspend the nanoparticles in water by sonication, and then recollect them with the magnet.
-
Finally, resuspend the washed IONPs in 50 mL of DI water for further use.
Surface Functionalization with this compound (3-MPA)
This protocol outlines the ligand exchange process to coat the synthesized IONPs with 3-MPA.
Materials:
-
Synthesized IONP dispersion
-
This compound (3-MPA)
-
Ethanol
-
Deionized (DI) water
-
Sodium hydroxide (NaOH) solution (1 M)
Procedure:
-
Take a known concentration of the IONP dispersion (e.g., 10 mL of a 10 mg/mL solution).
-
Add an excess of 3-MPA to the IONP dispersion. A typical molar ratio of 3-MPA to iron is 10:1 to ensure complete surface coverage.
-
Adjust the pH of the mixture to approximately 4-5 using a dilute NaOH solution. This facilitates the interaction between the carboxyl groups and the iron oxide surface.
-
Sonicate the mixture for 1-2 hours in a bath sonicator to promote the ligand exchange reaction.
-
After sonication, stir the mixture at room temperature for 24 hours.
-
Collect the 3-MPA functionalized IONPs using a permanent magnet and discard the supernatant which contains unbound 3-MPA.
-
Wash the nanoparticles three times with ethanol and then three times with deionized water to remove any residual unreacted 3-MPA.
-
Resuspend the final 3-MPA functionalized IONPs in deionized water or a suitable buffer for storage and further applications.
Characterization of 3-MPA Functionalized IONPs
a) Transmission Electron Microscopy (TEM): To determine the size, shape, and morphology of the nanoparticles.
b) Dynamic Light Scattering (DLS): To measure the hydrodynamic diameter and assess the colloidal stability of the nanoparticles in solution.
c) Zeta Potential Measurement: To determine the surface charge of the nanoparticles. A negative zeta potential is expected after functionalization with 3-MPA due to the deprotonated carboxyl groups.[7]
d) Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the presence of 3-MPA on the nanoparticle surface by identifying characteristic vibrational bands of carboxyl and thiol groups.
Doxorubicin Loading onto 3-MPA Functionalized IONPs
This protocol describes a method for loading the anticancer drug doxorubicin (DOX) onto the functionalized nanoparticles.
Materials:
-
3-MPA functionalized IONP dispersion
-
Doxorubicin hydrochloride (DOX)
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Disperse a known amount of 3-MPA functionalized IONPs (e.g., 10 mg) in 10 mL of PBS (pH 7.4).
-
Prepare a stock solution of DOX in PBS (e.g., 1 mg/mL).
-
Add a specific amount of the DOX stock solution to the nanoparticle dispersion. The drug-to-nanoparticle weight ratio can be varied (e.g., 1:10, 1:5).
-
Stir the mixture at room temperature for 24 hours in the dark to allow for drug loading. The loading is primarily driven by electrostatic interactions between the positively charged DOX and the negatively charged carboxyl groups on the nanoparticle surface.[8]
-
Separate the DOX-loaded IONPs from the solution using a permanent magnet.
-
Collect the supernatant to determine the amount of unloaded DOX using a UV-Vis spectrophotometer at a wavelength of 480 nm.
-
Calculate the drug loading efficiency (DLE) and drug loading content (DLC) using the following formulas:
-
DLE (%) = (Total amount of DOX - Amount of free DOX) / Total amount of DOX * 100
-
DLC (%) = (Total amount of DOX - Amount of free DOX) / Weight of nanoparticles * 100
-
Data Presentation
The following tables summarize typical quantitative data obtained from the characterization of bare and functionalized IONPs.
Table 1: Physicochemical Properties of Bare and 3-MPA Functionalized IONPs
| Nanoparticle Type | Core Size (TEM, nm) | Hydrodynamic Diameter (DLS, nm) | Zeta Potential (mV) |
| Bare IONPs | 10 - 15 | 80 - 120 | +15 to +30 |
| 3-MPA Functionalized IONPs | 10 - 15 | 100 - 150 | -30 to -50[7] |
Table 2: Doxorubicin Loading on 3-MPA Functionalized IONPs
| Nanoparticle Formulation | Drug to Nanoparticle Ratio (w/w) | Drug Loading Efficiency (%) | Drug Loading Content (%) |
| 3-MPA IONPs | 1:10 | ~ 85 - 95 | ~ 8.5 - 9.5 |
| 3-MPA IONPs | 1:5 | ~ 70 - 85 | ~ 14 - 17 |
Note: The values presented in the tables are representative and can vary depending on the specific synthesis and functionalization conditions.
Visualizations
Experimental Workflow
Caption: Workflow for the synthesis, functionalization, and drug loading of IONPs.
Cellular Uptake and Potential Signaling
Carboxylate-functionalized nanoparticles are typically internalized by cells through endocytosis. The negative surface charge can influence interactions with the cell membrane and serum proteins, potentially leading to uptake via clathrin-mediated or caveolae-mediated pathways. Once inside the cell, the nanoparticles may be trafficked to endosomes and then lysosomes. The acidic environment of the lysosome can trigger the release of pH-sensitive drugs like doxorubicin. Furthermore, the presence of IONPs within the cell can induce reactive oxygen species (ROS) generation, which may activate various cellular signaling pathways, including those related to inflammation and apoptosis.[9]
Caption: Cellular uptake and potential downstream effects of 3-MPA functionalized IONPs.
References
- 1. Iron Oxide Nanoparticles for Biomedical Applications: A Perspective on Synthesis, Drugs, Antimicrobial Activity, and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Iron Oxide Nanoparticles: Diagnostic, Therapeutic and Theranostic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. A mini-review of functionalized magnetic Fe3O4 nanoparticles: From fundamentals to application | Boletín de la Sociedad Española de Cerámica y Vidrio [elsevier.es]
- 5. Superparamagnetic Fe3O4 nanoparticles: synthesis by a solvothermal process and functionalization for a magnetic targeted curcumin delivery system - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. New route for preparation and characterization of magnetite nanoparticles - Arabian Journal of Chemistry [arabjchem.org]
- 7. researchgate.net [researchgate.net]
- 8. Study on Doxorubicin Loading on Differently Functionalized Iron Oxide Nanoparticles: Implications for Controlled Drug-Delivery Application - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Surface carboxylation of iron oxide nanoparticles brings reduced macrophage inflammatory response through inhibiting macrophage autophagy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 3-Mercaptopropionic Acid in Electrochemical Biosensor Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Mercaptopropionic acid (3-MPA) is a bifunctional molecule widely utilized in the development of electrochemical biosensors. Its thiol group (-SH) exhibits a strong affinity for gold surfaces, enabling the formation of stable, well-ordered self-assembled monolayers (SAMs). The terminal carboxylic acid group (-COOH) provides a versatile anchor point for the covalent immobilization of a wide range of biorecognition elements, such as enzymes, antibodies, and nucleic acids. This capability makes 3-MPA a crucial component in the fabrication of sensitive and selective biosensing platforms for the detection of various analytes, including disease biomarkers, pathogens, and therapeutic drugs.
These application notes provide an overview of the role of 3-MPA in electrochemical biosensor development, along with detailed protocols for key experimental procedures and a summary of performance data from various applications.
Principle of 3-MPA in Biosensor Fabrication
The fundamental role of 3-MPA is to act as a molecular linker between a gold electrode surface and a biological recognition element. The process typically involves two key steps:
-
Self-Assembled Monolayer (SAM) Formation: 3-MPA molecules spontaneously organize on a gold surface, with the sulfur atoms of the thiol groups forming strong covalent bonds with the gold. This results in a densely packed monolayer with the carboxylic acid groups oriented towards the solution.
-
Biomolecule Immobilization: The terminal carboxyl groups of the 3-MPA SAM are activated, most commonly using a mixture of N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) and N-hydroxysuccinimide (NHS). This activation step forms a reactive NHS ester that readily reacts with primary amine groups (-NH2) present in the lysine residues of proteins (e.g., antibodies, enzymes) or on modified nucleic acids, resulting in a stable amide bond.
This strategy allows for the controlled and oriented immobilization of biomolecules, which is critical for maintaining their biological activity and ensuring the accessibility of their active sites for target binding.
Experimental Protocols
Protocol 1: Gold Electrode Cleaning and Preparation
A pristine gold surface is essential for the formation of a high-quality 3-MPA SAM.
Materials:
-
Gold electrodes (e.g., screen-printed electrodes, gold disk electrodes)
-
Alumina slurry (0.3 µm and 0.05 µm)
-
Deionized (DI) water
-
Ethanol
-
Piranha solution (3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂) - EXTREME CAUTION: Piranha solution is highly corrosive and reactive. Handle with appropriate personal protective equipment (PPE) in a fume hood.
-
Nitrogen gas
Procedure:
-
Mechanical Polishing:
-
Polish the gold electrode surface with 0.3 µm alumina slurry on a polishing pad for 5 minutes.
-
Rinse thoroughly with DI water.
-
Repeat the polishing step with 0.05 µm alumina slurry for 5 minutes.
-
Rinse thoroughly with DI water and sonicate in DI water for 5 minutes to remove any abrasive particles.
-
-
Electrochemical Cleaning:
-
Perform cyclic voltammetry (CV) in 0.5 M H₂SO₄ by cycling the potential between the oxidation and reduction peaks of gold until a stable and characteristic voltammogram is obtained.
-
Rinse the electrode with DI water.
-
-
Chemical Cleaning (Optional, for thorough cleaning):
-
Immerse the electrode in Piranha solution for 1-2 minutes.
-
Rinse extensively with DI water followed by ethanol.
-
-
Drying:
-
Dry the cleaned electrode under a gentle stream of nitrogen gas.
-
Use the electrode immediately for SAM formation.
-
Protocol 2: Formation of 3-MPA Self-Assembled Monolayer (SAM)
Materials:
-
Cleaned gold electrode
-
This compound (3-MPA)
-
Ethanol (or other suitable solvent)
Procedure:
-
Prepare a solution of 3-MPA in ethanol. A typical concentration is 1-10 mM.
-
Immerse the cleaned gold electrode in the 3-MPA solution.
-
Incubate for a period ranging from 1 to 24 hours at room temperature. The incubation time can be optimized for specific applications.
-
After incubation, remove the electrode from the solution and rinse thoroughly with ethanol to remove any non-covalently bound 3-MPA.
-
Rinse with DI water.
-
Dry the electrode under a gentle stream of nitrogen gas.
Protocol 3: Covalent Immobilization of Biomolecules using EDC/NHS Chemistry
This protocol describes the activation of the carboxyl-terminated SAM for subsequent coupling of amine-containing biomolecules.
Materials:
-
3-MPA modified gold electrode
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) or its water-soluble analog, N-hydroxysulfosuccinimide (sulfo-NHS)[1][2]
-
Activation buffer (e.g., Phosphate Buffered Saline (PBS) pH 7.4, or MES buffer pH 6.0)
-
Biomolecule solution (e.g., antibody, enzyme in a suitable buffer)
-
Blocking solution (e.g., 1 M ethanolamine, bovine serum albumin (BSA))
Procedure:
-
Activation of Carboxyl Groups:
-
Prepare a fresh solution of EDC and NHS in the activation buffer. Typical concentrations are in the range of 100 mM EDC and 25 mM NHS.
-
Immerse the 3-MPA modified electrode in the EDC/NHS solution for 15-60 minutes at room temperature.[3] This reaction forms a semi-stable NHS ester on the surface.
-
Rinse the electrode with the activation buffer to remove excess EDC and NHS.
-
-
Immobilization of Biomolecules:
-
Immediately immerse the activated electrode in the biomolecule solution. The concentration of the biomolecule will depend on the specific application and should be optimized.
-
Incubate for 1-2 hours at room temperature or overnight at 4°C.
-
-
Blocking of Unreacted Sites:
-
To prevent non-specific binding, it is crucial to deactivate any remaining active NHS esters.
-
Immerse the electrode in a blocking solution (e.g., 1 M ethanolamine, pH 8.5) for 10-30 minutes.[1][2] This will quench the unreacted sites.
-
Alternatively, a solution of BSA can be used to block non-specific binding sites.
-
-
Final Rinsing:
-
Rinse the electrode thoroughly with a suitable buffer (e.g., PBS) to remove any unbound biomolecules and blocking agent.
-
The biosensor is now ready for use.
-
Data Presentation: Performance of 3-MPA Based Electrochemical Biosensors
The following tables summarize the quantitative performance data of various electrochemical biosensors that utilize 3-MPA in their fabrication.
| Analyte | Bioreceptor | Electrode | Detection Method | Linear Range | Detection Limit (LOD) | Reference |
| Pyruvate | Pyruvate Oxidase | Gold Disc Electrode | Differential Pulse Voltammetry (DPV) | 2.5 - 50 µM | 1.87 µM | [4][5][6] |
| Alpha-fetoprotein (AFP) | Anti-AFP Antibody | Gold Electrode | Capacitive Immunosensor | 0.01 - 10 µg/L | 10 ng/L | [7] |
| Digoxin | Digoxin Specific Aptamer | Gold Screen Printed Electrode (GSPE) with Gold Nanoparticles | Electrochemical | 0.1 pM - 1.0 µM | 0.050 pM | [8] |
| Arowana Fish DNA | DNA Probe | Screen-Printed Carbon Paste Electrode with Gold Nanoparticles and ZnS Quantum Dots | Differential Pulse Voltammetry (DPV) | 1 x 10⁻¹¹ to 1 x 10⁻⁶ µM | 1 x 10⁻¹¹ µM | [9][10] |
| Tau-381 protein | Tau-specific antibodies and aptamers | Gold electrode | Differential Pulse Voltammetry (DPV) | Picomolar to Femtomolar concentrations | Not specified | [11] |
| Salbutamol | Antigen | Gold Chip (SPR) | Surface Plasmon Resonance (SPR) | 5 - 150 ng/mL | 5 ng/mL (LOQ) | [12] |
| Matrix metalloproteinase-3 (MMP-3) | Anti-MMP-3 Antibody | Single-wall carbon nanotube (SWCNT) arrays | Amperometry | Not specified | 4 pg/mL | [13] |
Visualizations
Experimental Workflow: Fabrication of a 3-MPA Based Immunosensor
References
- 1. Enhancing the Sensitivity of Biotinylated Surfaces by Tailoring the Design of the Mixed Self-Assembled Monolayer Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. A new pyruvate oxidase biosensor based on this compound/6-aminocaproic acid modified gold electrode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. A comparative study of capacitive immunosensors based on self-assembled monolayers formed from thiourea, thioctic acid, and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Electrochemical DNA Biosensor Based on Mercaptopropionic Acid-Capped ZnS Quantum Dots for Determination of the Gender of Arowana Fish - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Electrochemical DNA Biosensor Based on Mercaptopropionic Acid-Capped ZnS Quantum Dots for Determination of the Gender of Arowana Fish - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. jstage.jst.go.jp [jstage.jst.go.jp]
- 13. Sensitive electrochemical immunosensor for matrix metalloproteinase-3 based on single-wall carbon nanotubes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 3-Mercaptopropionic Acid Stabilized Cadmium Telluride Quantum Dots
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview and experimental protocols for the synthesis and stabilization of Cadmium Telluride (CdTe) quantum dots (QDs) using 3-Mercaptopropionic acid (3-MPA) as a capping agent. These water-soluble QDs exhibit robust photostability and possess functional carboxyl groups on their surface, making them highly suitable for bioconjugation and various applications in bioimaging, sensing, and drug delivery.
Introduction
Cadmium Telluride (CdTe) quantum dots are semiconductor nanocrystals renowned for their size-dependent photoluminescence, high quantum yield, and broad absorption spectra.[1][2][3] For biological applications, rendering these nanoparticles water-soluble and biocompatible is crucial.[4][5][6] this compound (3-MPA) serves as an excellent stabilizing ligand for CdTe QDs synthesized in aqueous media.[2] The thiol group (-SH) of 3-MPA exhibits strong coordination with the Cadmium atoms on the QD surface, while the carboxylic acid group (-COOH) imparts hydrophilicity and provides a reactive site for covalent conjugation to biomolecules such as proteins and peptides.[5][7]
The aqueous synthesis of 3-MPA capped CdTe QDs is a cost-effective and environmentally friendly approach compared to organometallic methods.[2] The properties of the resulting QDs, including their size, emission wavelength, and quantum yield, can be precisely tuned by controlling reaction parameters such as temperature, pH, and precursor ratios.[8]
Data Summary
The following tables summarize key experimental parameters and resulting properties of 3-MPA stabilized CdTe QDs from various studies.
Table 1: Synthesis Parameters for 3-MPA Capped CdTe Quantum Dots
| Parameter | Value/Range | Source |
| Cadmium Precursor | Cadmium acetate dihydrate (Cd(Ac)₂·2H₂O) | [9] |
| Tellurium Precursor | Potassium tellurite (K₂TeO₃), Sodium tellurite (Na₂TeO₃) | [9][10] |
| Stabilizing Ligand | This compound (3-MPA) | [2][9][11] |
| Reducing Agent | Sodium borohydride (NaBH₄) | [9] |
| Cd:MPA Molar Ratio | 1:1.75 (Optimal) | [2][11] |
| pH | 8.5 - 12 | [9][12] |
| Reaction Temperature | 100°C (Reflux) - 200°C (Hydrothermal) | [9] |
| Reaction Time | 5 minutes to 100 hours | [9][11] |
Table 2: Characterization and Properties of 3-MPA Capped CdTe Quantum Dots
| Property | Value/Range | Method of Characterization | Source |
| Particle Size | 3.4 - 49.33 nm | Transmission Electron Microscopy (TEM) | [9][11] |
| Crystal Structure | Cubic zinc blende and wurtzite | X-ray Diffraction (XRD) | [9][13] |
| Optical Properties | Size-tunable photoluminescence | UV-Vis and Photoluminescence Spectroscopy | [7] |
| Quantum Yield (QY) | ~45% (MPA alone), up to 66% (with NAC co-ligand) | Photoluminescence Spectroscopy | [2][11] |
| Surface Chemistry | Covalent bonding of 3-MPA to QD surface | Fourier-Transform Infrared Spectroscopy (FTIR) | [9][13] |
| Stability | Stable for >30 days (dark storage), modest fluorescence after 300 days (refrigerated) | Fluorescence Spectroscopy | [14] |
Experimental Protocols
This section details a generalized protocol for the aqueous synthesis of 3-MPA stabilized CdTe QDs based on hydrothermal methods.
Materials and Reagents
-
Cadmium acetate dihydrate (Cd(Ac)₂·2H₂O, 95%)
-
Potassium tellurite (K₂TeO₃, 95%)
-
This compound (3-MPA, 99%)
-
Sodium borohydride (NaBH₄, 95%)
-
Sodium hydroxide (NaOH)
-
Deionized water
-
Nitrogen gas (N₂)
Equipment
-
Three-neck flask (250 mL)
-
Condenser
-
Hot plate with magnetic stirrer
-
Thermometer
-
pH meter
-
Autoclave or microwave reactor
-
Centrifuge
Synthesis Procedure
-
Cadmium Precursor Preparation:
-
In a three-neck flask, dissolve a specific amount of Cadmium acetate dihydrate in deionized water (e.g., 1 g in 50 mL).[9]
-
Add 3-MPA to the solution while stirring. An optimal Cd:MPA molar ratio is 1:1.75.[2][11]
-
Adjust the pH of the solution to the desired value (e.g., 12) using NaOH.[9]
-
De-aerate the solution by bubbling with N₂ gas for 30 minutes to prevent oxidation.
-
-
Tellurium Precursor Preparation and Reaction:
-
In a separate container, dissolve potassium tellurite in deionized water.
-
Add a fresh aqueous solution of NaBH₄ to the tellurite solution to reduce Te⁴⁺ to Te²⁻. The solution will turn from colorless to pink or purple, indicating the formation of telluride ions.
-
Inject the freshly prepared telluride solution into the cadmium precursor solution under vigorous stirring and N₂ atmosphere.
-
-
Quantum Dot Growth (Hydrothermal Method):
-
Transfer the resulting solution to a Teflon-lined stainless steel autoclave.
-
Heat the autoclave to a specific temperature (e.g., 200°C) for a defined period (e.g., 100 hours).[9] The size of the QDs, and thus their emission color, is dependent on the reaction time and temperature. Aliquots can be taken at different time points to obtain QDs of various sizes.
-
-
Purification:
-
After the reaction, cool the autoclave to room temperature.
-
Centrifuge the QD solution to remove any unreacted precursors and large aggregates.
-
The supernatant containing the 3-MPA capped CdTe QDs can be further purified by precipitation with a non-solvent like ethanol or isopropanol followed by centrifugation and redispersion in a suitable buffer (e.g., phosphate-buffered saline).
-
Characterization
-
Optical Properties: Use UV-Vis spectroscopy to determine the absorption spectrum and the first excitonic absorption peak, which gives an indication of the QD size. Measure the photoluminescence (PL) emission spectrum to determine the emission wavelength and quantum yield.
-
Structural Properties: Analyze the crystal structure and size using X-ray diffraction (XRD).
-
Morphology and Size Distribution: Use Transmission Electron Microscopy (TEM) to visualize the size, shape, and dispersity of the QDs.[11]
-
Surface Functionalization: Confirm the presence of the 3-MPA capping ligand on the QD surface using Fourier-Transform Infrared (FTIR) spectroscopy, which should show characteristic peaks for carboxyl and thiol groups.[9]
Visualizations
Signaling Pathways and Logical Relationships
Caption: Covalent binding of 3-MPA to the CdTe QD surface.
Experimental Workflow
Caption: Workflow for synthesis and characterization of QDs.
References
- 1. Rapid Synthesis of Thiol-Co-Capped-CdTe/CdSe/ZnSe Core Shell-Shell Nanoparticles: Their Optical and Structural Morphology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of NAC and MPA ligands on growth process and optical properties of CdTe quantum dots - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Breakthroughs in Using Quantum Dots for Cancer Imaging and Drug Delivery Purposes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aml.iaamonline.org [aml.iaamonline.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Quantum Dots — Characterization, Preparation and Usage in Biological Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]
- 10. researchgate.net [researchgate.net]
- 11. Effect of NAC and MPA ligands on growth process and optical properties of CdTe quantum dots - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. chemmethod.com [chemmethod.com]
- 14. Fluorescence Stability of Mercaptopropionic Acid Capped Cadmium Telluride Quantum Dots in Various Biochemical Buffers - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Ligand Exchange of 3-Mercaptopropionic Acid (3-MPA) on Nanoparticles for Biomedical Applications
Audience: Researchers, scientists, and drug development professionals.
Introduction
Surface functionalization of nanoparticles is a critical step in tailoring their properties for a wide range of applications, including diagnostics, bio-imaging, and drug delivery.[1][2] Ligand exchange is a versatile method used to modify the surface chemistry of nanoparticles, replacing the original stabilizing ligands with new ones that impart desired functionalities.[3] 3-Mercaptopropionic acid (3-MPA) is a widely used ligand for this purpose due to its bifunctional nature. It possesses a thiol (-SH) group that forms a strong coordinate bond with the surface of various nanoparticles (e.g., gold, silver, quantum dots), and a terminal carboxylic acid (-COOH) group.[4][5] This carboxylic acid group provides aqueous dispersibility and serves as a versatile anchor point for the covalent attachment of biomolecules, such as drugs, peptides, and antibodies, making 3-MPA-functionalized nanoparticles highly valuable in biomedical research and drug development.[6][7]
General Principles and Mechanism
The ligand exchange process is driven by the high affinity of the sulfur atom in the thiol group of 3-MPA for the nanoparticle surface, which displaces the original, more weakly bound ligands (e.g., oleic acid, trioctylphosphine oxide (TOPO), citrate).[5][8] This reaction results in a self-assembled monolayer of 3-MPA on the nanoparticle surface, transforming hydrophobic nanoparticles into hydrophilic, water-dispersible ones.[9] The now-exposed carboxylic acid groups can be activated, most commonly using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry, to form stable amide bonds with amine-containing molecules.[10][11]
Experimental Workflow
The overall process for preparing 3-MPA functionalized nanoparticles involves the initial synthesis of nanoparticles, followed by the ligand exchange procedure, purification to remove excess ligands, and finally, characterization to confirm successful surface modification.
References
- 1. Applications of nanoparticle systems in drug delivery technology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. azonano.com [azonano.com]
- 3. researchgate.net [researchgate.net]
- 4. Preparation of Diosgenin-Functionalized Gold Nanoparticles: From Synthesis to Antitumor Activities [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. A Review on the Synthesis and Functionalization of Gold Nanoparticles as a Drug Delivery Vehicle - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nuclear penetration of surface functionalized gold nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Triple conjugated carbon dots as a nano-drug delivery model for glioblastoma brain tumors - PMC [pmc.ncbi.nlm.nih.gov]
Preparation of Hydrophilic Gold Nanoparticles using 3-Mercaptopropionic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gold nanoparticles (AuNPs) have emerged as versatile platforms in biomedical applications, including diagnostics, imaging, and drug delivery, owing to their unique optical and electronic properties, biocompatibility, and tunable surface chemistry.[1][2] The functionalization of AuNPs with hydrophilic ligands is crucial for their stability and performance in biological systems. 3-mercaptopropionic acid (3-MPA) is a widely used capping agent that imparts a negative surface charge and provides a carboxyl group for further conjugation of biomolecules.[3]
This document provides detailed protocols for the synthesis of citrate-stabilized gold nanoparticles via the Turkevich method, followed by a ligand exchange reaction to functionalize the nanoparticles with 3-MPA, rendering them hydrophilic.
Data Presentation
The following tables summarize the typical physicochemical properties of gold nanoparticles before and after functionalization with 3-MPA.
| Parameter | Citrate-Stabilized AuNPs | 3-MPA Functionalized AuNPs | Characterization Technique |
| Core Diameter | ~15-20 nm | ~15-20 nm | Transmission Electron Microscopy (TEM) |
| Hydrodynamic Diameter | ~20-30 nm | ~25-35 nm | Dynamic Light Scattering (DLS)[4] |
| Surface Plasmon Resonance (λmax) | 518-522 nm | 522-528 nm | UV-Vis Spectroscopy[4][5] |
| Zeta Potential | -30 to -50 mV | -20 to -40 mV | Dynamic Light Scattering (DLS)[4][6] |
| Appearance | Deep red/wine colored solution | Deep red/wine colored solution | Visual Inspection |
Experimental Protocols
Protocol 1: Synthesis of Citrate-Capped Gold Nanoparticles (Turkevich Method)
This protocol describes the synthesis of approximately 15-20 nm citrate-stabilized gold nanoparticles.[3][7]
Materials:
-
Tetrachloroauric (III) acid trihydrate (HAuCl₄·3H₂O)
-
Trisodium citrate dihydrate (Na₃C₆H₅O₇·2H₂O)
-
Ultrapure water (18.2 MΩ·cm)
-
All glassware must be meticulously cleaned with aqua regia (3:1 HCl:HNO₃) and rinsed with ultrapure water.[8]
Equipment:
-
Round-bottom flask (e.g., 250 mL)
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Magnetic stir bar
Procedure:
-
Prepare a 1 mM HAuCl₄ solution by dissolving the appropriate amount of HAuCl₄·3H₂O in ultrapure water.
-
Prepare a 38.8 mM trisodium citrate solution by dissolving the appropriate amount in ultrapure water.
-
In the round-bottom flask, bring 100 mL of the 1 mM HAuCl₄ solution to a rolling boil under vigorous stirring.[9]
-
Rapidly inject 10 mL of the 38.8 mM trisodium citrate solution into the boiling HAuCl₄ solution.[10]
-
The solution's color will change from pale yellow to colorless, then to a deep red or wine color, which indicates the formation of AuNPs.[11]
-
Continue boiling and stirring for an additional 15-30 minutes.[10]
-
Remove the flask from the heat and allow it to cool to room temperature while still stirring.
-
Store the resulting citrate-capped AuNP solution at 4°C.
Protocol 2: Functionalization of Gold Nanoparticles with this compound (3-MPA)
This protocol details the ligand exchange reaction to replace the citrate capping agent with 3-MPA.
Materials:
-
Citrate-capped gold nanoparticle suspension (from Protocol 1)
-
This compound (3-MPA)
-
Ultrapure water
-
Sodium hydroxide (NaOH) solution (0.1 M) for pH adjustment
-
Phosphate-buffered saline (PBS), pH 7.4
Equipment:
-
Centrifuge capable of pelleting gold nanoparticles
-
pH meter or pH strips
-
Sonicator (optional)
Procedure:
-
Allow the citrate-capped AuNP solution to reach room temperature.
-
Adjust the pH of the AuNP solution to approximately 9.0 using the 0.1 M NaOH solution. This deprotonates the carboxylic acid group of 3-MPA, facilitating its binding to the gold surface.
-
Prepare a 10 mM aqueous solution of 3-MPA.
-
Add the 3-MPA solution to the pH-adjusted AuNP solution. A typical molar ratio of 3-MPA to gold is in large excess (e.g., 1000:1) to ensure complete ligand exchange.
-
Incubate the mixture for at least 4-5 hours at room temperature with gentle stirring. For a more complete ligand exchange, this incubation can be extended overnight.[12]
-
Purification of Functionalized Nanoparticles: a. Transfer the solution to centrifuge tubes. b. Centrifuge the solution to pellet the functionalized AuNPs. The centrifugation speed and time will depend on the nanoparticle size (e.g., for ~20 nm AuNPs, 12,000 x g for 20 minutes).[13] c. Carefully remove and discard the supernatant which contains excess, unbound 3-MPA and displaced citrate. d. Resuspend the nanoparticle pellet in ultrapure water or PBS. Gentle sonication can be used to aid in redispersion.[10] e. Repeat the centrifugation and resuspension steps at least two more times to ensure complete removal of unbound ligands.[13]
-
After the final wash, resuspend the purified 3-MPA functionalized AuNPs in the desired buffer (e.g., PBS) for storage at 4°C.
Characterization of Functionalized Nanoparticles
Successful functionalization should be confirmed using various analytical techniques.
-
UV-Vis Spectroscopy: A red-shift of a few nanometers in the surface plasmon resonance peak (typically from ~520 nm to ~525 nm) indicates a change in the local refractive index at the nanoparticle surface, suggesting successful ligand exchange.[4]
-
Dynamic Light Scattering (DLS): An increase in the hydrodynamic diameter confirms the presence of the 3-MPA layer. A change in zeta potential from highly negative (due to citrate) to a less negative value is also indicative of surface modification.[4]
-
Transmission Electron Microscopy (TEM): TEM can be used to confirm that the core size and morphology of the gold nanoparticles have not changed during the functionalization process.
-
Fourier-Transform Infrared Spectroscopy (FTIR): FTIR can confirm the presence of characteristic functional groups of 3-MPA (e.g., C=O stretching of the carboxylic acid) on the nanoparticle surface.
Mandatory Visualizations
Caption: Experimental workflow for the synthesis and 3-MPA functionalization of gold nanoparticles.
Caption: Logical relationship of surface functionalization and resulting properties.
References
- 1. researchgate.net [researchgate.net]
- 2. A highly efficient ligand exchange reaction on gold nanoparticles: preserving their size, shape and colloidal stability - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Gold Nanoparticle Synthesis: Turkevich vs Brust vs Green [torskal.com]
- 8. mdpi.com [mdpi.com]
- 9. Frontiers | Quality control and purification of ready-to-use conjugated gold nanoparticles to ensure effectiveness in biosensing [frontiersin.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. rsc.org [rsc.org]
- 13. benchchem.com [benchchem.com]
Application Notes and Protocols: 3-Mercaptopropionic Acid as a Chain Transfer Agent in Polymerization
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Mercaptopropionic acid (3-MPA) is a highly effective chain transfer agent (CTA) utilized in various polymerization techniques to control the molecular weight and narrow the molecular weight distribution (polydispersity) of the resulting polymers.[1][2] Its bifunctional nature, possessing both a thiol (-SH) group that actively participates in the chain transfer process and a carboxylic acid (-COOH) group, makes it a versatile tool for polymer chemists. The carboxylic acid moiety allows for post-polymerization modifications, enabling the conjugation of biomolecules, drugs, or other functional groups, which is of particular interest in biomedical and drug delivery applications.
This document provides detailed application notes on the use of 3-MPA as a CTA in the free-radical polymerization of common monomers such as acrylic acid, N-isopropylacrylamide, and N-vinylpyrrolidone. It includes experimental protocols and quantitative data to guide researchers in synthesizing polymers with desired molecular characteristics.
Principle of Chain Transfer with this compound
In radical polymerization, a growing polymer chain can react with a chain transfer agent like 3-MPA. The thiol group of 3-MPA donates a hydrogen atom to the propagating radical, terminating the growth of that particular polymer chain. This process generates a new thiyl radical (RS•) from the 3-MPA, which then initiates a new polymer chain by reacting with a monomer. This "transfer" of the radical center allows for the formation of multiple shorter polymer chains for each initial initiator radical, thereby controlling the overall molecular weight. The efficiency of this process is determined by the chain transfer constant (C_tr) of the CTA.
Caption: Mechanism of chain transfer using this compound.
Applications in Polymer Synthesis
The use of 3-MPA as a chain transfer agent is particularly valuable in the synthesis of:
-
Functional Polymers for Bioconjugation: The terminal carboxylic acid group allows for the covalent attachment of proteins, peptides, and drugs.
-
Hydrogels for Drug Delivery: Controlling the molecular weight of polymers like poly(N-isopropylacrylamide) (PNIPAAm) is crucial for tuning the properties of thermo-responsive hydrogels.
-
Dispersants and Scale Inhibitors: In industrial applications, polymers like poly(acrylic acid) with controlled molecular weights are used as dispersants and scale inhibitors.
-
Polycarboxylate Superplasticizers: In the construction industry, 3-MPA is used to control the polymerization of polycarboxylate ethers (PCEs), which are essential additives in modern concrete to improve its flowability and strength.[1]
Experimental Protocols
General Considerations
-
Monomer Purification: Monomers should be purified to remove inhibitors (e.g., by passing through a column of basic alumina).
-
Solvent Selection: The choice of solvent depends on the monomer and the resulting polymer's solubility. Common solvents include water, dioxane, and various alcohols.
-
Inert Atmosphere: Polymerizations should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent inhibition by oxygen.
-
Initiator: A suitable free-radical initiator, such as azobisisobutyronitrile (AIBN) or potassium persulfate (KPS), should be used.
Protocol 1: Synthesis of Carboxy-Terminated Poly(acrylic acid) (PAA)
This protocol describes the synthesis of PAA with a carboxylic acid end-group using 3-MPA as a chain transfer agent in an aqueous solution.
Materials:
-
Acrylic acid (AA), inhibitor removed
-
This compound (3-MPA)
-
Potassium persulfate (KPS)
-
Deionized water
-
Sodium hydroxide (for neutralization)
-
Hydrochloric acid (for precipitation)
-
Methanol (for washing)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a condenser, dissolve the desired amount of acrylic acid and 3-MPA in deionized water.
-
Purge the solution with nitrogen for 30 minutes to remove dissolved oxygen.
-
In a separate vial, dissolve the required amount of KPS initiator in deionized water and purge with nitrogen.
-
Heat the monomer solution to the desired reaction temperature (e.g., 70 °C).
-
Add the initiator solution to the reaction flask to start the polymerization.
-
Maintain the reaction at the set temperature for the desired duration (e.g., 4-24 hours).
-
After the reaction is complete, cool the flask to room temperature.
-
Neutralize the solution with a sodium hydroxide solution.
-
Precipitate the polymer by adding the solution dropwise to an excess of a non-solvent like methanol or by acidifying with hydrochloric acid.
-
Filter the precipitated polymer and wash it several times with the non-solvent to remove unreacted monomer and initiator fragments.
-
Dry the polymer under vacuum to a constant weight.
-
Characterize the polymer using techniques such as Gel Permeation Chromatography (GPC) to determine the molecular weight and polydispersity index (PDI).
Caption: Workflow for the synthesis of carboxy-terminated poly(acrylic acid).
Protocol 2: Synthesis of Carboxy-Terminated Poly(N-isopropylacrylamide) (PNIPAAm)
This protocol details the synthesis of thermo-responsive PNIPAAm with a carboxylic acid end-group.
Materials:
-
N-isopropylacrylamide (NIPAAm), recrystallized from hexane
-
This compound (3-MPA)
-
Azobisisobutyronitrile (AIBN)
-
1,4-Dioxane, anhydrous
-
Diethyl ether (for precipitation)
Procedure:
-
In a Schlenk flask, dissolve NIPAAm, 3-MPA, and AIBN in anhydrous 1,4-dioxane.
-
Subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Place the flask in a preheated oil bath at the desired temperature (e.g., 60-70 °C) and stir.
-
Allow the polymerization to proceed for the specified time (e.g., 6-24 hours).
-
Terminate the polymerization by cooling the flask in an ice bath and exposing it to air.
-
Precipitate the polymer by adding the reaction mixture dropwise into a large excess of cold diethyl ether.
-
Collect the polymer by filtration and redissolve it in a small amount of a suitable solvent (e.g., THF or acetone).
-
Re-precipitate the polymer in cold diethyl ether to further purify it.
-
Dry the final polymer product under vacuum at room temperature.
-
Analyze the polymer's molecular weight and PDI using GPC.
Quantitative Data: Effect of 3-MPA on Polymer Characteristics
The concentration of 3-MPA has a direct and predictable impact on the molecular weight of the resulting polymer. As the ratio of [3-MPA]/[Monomer] increases, the molecular weight of the polymer decreases.
Table 1: Effect of 3-MPA on the Molecular Weight and PDI of Poly(acrylic acid)
| [3-MPA]/[AA] Molar Ratio | Mn ( g/mol ) | Mw ( g/mol ) | PDI (Mw/Mn) |
| 0 | 98,000 | 254,800 | 2.60 |
| 0.01 | 45,000 | 99,000 | 2.20 |
| 0.02 | 28,000 | 58,800 | 2.10 |
| 0.05 | 12,500 | 25,000 | 2.00 |
| 0.10 | 6,800 | 13,600 | 2.00 |
Data is illustrative and based on typical results from free-radical polymerization of acrylic acid.
Table 2: Effect of 3-MPA on the Molecular Weight and PDI of Poly(N-isopropylacrylamide)
| [3-MPA]/[NIPAAm] Molar Ratio | Mn ( g/mol ) | Mw ( g/mol ) | PDI (Mw/Mn) |
| 0 | 75,000 | 165,000 | 2.20 |
| 0.005 | 52,000 | 104,000 | 2.00 |
| 0.01 | 35,000 | 66,500 | 1.90 |
| 0.02 | 21,000 | 37,800 | 1.80 |
| 0.04 | 11,500 | 19,550 | 1.70 |
Data is illustrative and based on typical results from free-radical polymerization of N-isopropylacrylamide.
Signaling Pathways and Logical Relationships
The relationship between the concentration of the chain transfer agent and the resulting polymer's degree of polymerization can be described by the Mayo equation:
1/DP = 1/DP₀ + C_tr * ([CTA]/[M])
Where:
-
DP is the degree of polymerization.
-
DP₀ is the degree of polymerization in the absence of a CTA.
-
C_tr is the chain transfer constant.
-
[CTA] is the concentration of the chain transfer agent.
-
[M] is the concentration of the monomer.
Caption: Logical relationship of 3-MPA concentration to polymer properties.
Conclusion
This compound is a versatile and efficient chain transfer agent for controlling the molecular weight and polydispersity of polymers synthesized via free-radical polymerization. Its carboxylic acid functionality provides a convenient handle for subsequent chemical modifications, making it an invaluable tool for researchers in materials science and drug development. The provided protocols and data serve as a starting point for the rational design and synthesis of functional polymers with tailored properties.
References
synthesis of 3-Mercaptopropionic acid from acrylonitrile and sodium hydrosulfide
Application Notes and Protocols for the Synthesis of 3-Mercaptopropionic Acid
Introduction
This compound (3-MPA) is a versatile organic compound containing both a thiol and a carboxylic acid functional group. This bifunctionality makes it a valuable building block in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals.[1] It is also utilized as a stabilizer for polymers, an antioxidant, and in the preparation of hydrophilic gold nanoparticles.[1] One common and economically viable method for its synthesis involves the reaction of acrylonitrile with sodium hydrosulfide. This document provides detailed protocols and application notes for this synthetic route, intended for researchers, scientists, and professionals in drug development.
Reaction Principle
The proceeds in two main stages. The first step is a nucleophilic addition of the hydrosulfide ion to the activated double bond of acrylonitrile, forming 3-mercaptopropionitrile. In the second step, the nitrile group of the intermediate is hydrolyzed under acidic conditions to yield the final carboxylic acid product.
A potential side reaction is the formation of thiodipropionitrile, which can occur if the initially formed 3-mercaptopropionitrile salt reacts with another molecule of acrylonitrile.[2] Some synthetic strategies are designed to first produce thiodipropionitrile and then convert it to 3-mercaptopropionitrile.[2][3][4][5]
Experimental Protocols
Herein, two primary protocols are detailed: a direct synthesis method and a method proceeding through a thiodipropionitrile intermediate.
Protocol 1: Direct Synthesis of this compound
This protocol focuses on the direct formation of 3-mercaptopropionitrile followed by hydrolysis, aiming to minimize the formation of the thiodipropionitrile byproduct by controlling the reaction conditions.
Materials and Equipment:
-
Four-neck round-bottom flask equipped with a mechanical stirrer, thermometer, condenser, and dropping funnel
-
Acrylonitrile
-
Sodium hydrosulfide (NaSH)
-
Hydrochloric acid (concentrated)
-
Methyl isobutyl ketone (MIBK) or other suitable extraction solvent
-
Aqueous ammonia
-
Heating mantle
-
Ice bath
-
Standard laboratory glassware
-
Rotary evaporator
-
Vacuum distillation setup
Procedure:
Step 1: Synthesis of 3-Mercaptopropionitrile
-
In a four-neck flask, dissolve sodium hydrosulfide hydrate (e.g., 70% NaSH·H₂O) in water with stirring at approximately 35°C for 30 minutes.[6]
-
Cool the solution to below 40°C.[6]
-
Slowly add acrylonitrile dropwise to the sodium hydrosulfide solution while maintaining the reaction temperature between 40°C and 60°C.[6] The molar ratio of acrylonitrile to sodium hydrosulfide should be approximately 1:1 to 1:1.2.[6]
-
After the addition is complete, continue stirring the reaction mixture at 40°C for an additional 10 minutes.[6]
Step 2: Hydrolysis to this compound
-
To the reaction mixture containing 3-mercaptopropionitrile, slowly add concentrated hydrochloric acid while stirring.[6]
-
Heat the mixture to approximately 60°C and maintain for about one hour.[6]
-
Increase the temperature to reflux (110-130°C) and continue heating for 10-15 hours to ensure complete hydrolysis of the nitrile to the carboxylic acid.[6]
Step 3: Work-up and Purification
-
Cool the reaction mixture to room temperature.
-
Add an organic solvent such as n-butyl acetate or methyl isobutyl ketone to the mixture.[6]
-
Neutralize the solution with aqueous ammonia and separate the aqueous layer.[6]
-
Remove the organic solvent from the upper layer under reduced pressure.[6]
-
Purify the crude this compound by vacuum distillation to obtain the final product.[1][6]
Protocol 2: Synthesis via Thiodipropionitrile Intermediate
This method involves the initial formation of thiodipropionitrile, which is then converted to 3-mercaptopropionitrile in a subsequent step. This approach can lead to high yields of the final product.[2][3][4][5]
Materials and Equipment:
-
Same as Protocol 1
-
Sodium hydroxide
Procedure:
Step 1: Synthesis of Thiodipropionitrile
-
Combine sodium hydrosulfide and water in a reaction flask and heat to about 35°C.[2][5][7]
-
Rapidly add acrylonitrile below the surface of the liquid while maintaining the temperature at approximately 40°C. A molar ratio of approximately 2:1 acrylonitrile to sodium hydrosulfide is used.[2][3][5][7]
-
After the addition is complete, stir the reaction mixture for an additional 10 minutes.[2][5][7]
Step 2: Conversion to 3-Mercaptopropionitrile
-
Heat the reaction mixture containing thiodipropionitrile to 45°C.[2]
-
Add sodium hydrosulfide rapidly, followed by the slow addition of a base such as sodium hydroxide or triethanolamine.[2][4][5] The temperature should be maintained below 50°C during the addition of the base.[2]
-
After the addition of the base is complete, heat the reaction mixture at 50-60°C for 30-150 minutes.[4][5][7]
Step 3: Hydrolysis and Purification
-
The resulting solution containing 3-mercaptopropionitrile can be directly subjected to acid hydrolysis by pumping it into a vessel containing hydrochloric acid and refluxing for approximately three hours.[2][5][7]
-
Isolate the this compound from the aqueous solution by extraction with a suitable solvent like methyl isobutyl ketone, followed by distillation.[2][5][7]
Alternatively, saponification can be employed for the hydrolysis. In this case, the 3-mercaptopropionitrile solution is added to a sodium hydroxide solution at about 70°C and heated to a boil until the solution is free of ammonia (approximately 2-3 hours). The solution is then acidified and extracted, followed by distillation to isolate the this compound.[2][4][5][7]
Data Presentation
The following tables summarize the quantitative data from various reported syntheses.
Table 1: Reactant Molar Ratios and Reaction Temperatures
| Synthesis Step | Reactant 1 | Reactant 2 | Molar Ratio (Reactant 1:Reactant 2) | Temperature (°C) | Reference |
| Direct Synthesis of 3-Mercaptopropionitrile | Acrylonitrile | Sodium Hydrosulfide | 1:0.9 to 1:1.2 | 40 - 60 | [6] |
| Synthesis of Thiodipropionitrile | Acrylonitrile | Sodium Hydrosulfide | 2:1 | 35 - 40 | [2][5][7] |
| Conversion to 3-Mercaptopropionitrile | Thiodipropionitrile | Sodium Hydrosulfide | 1:1.1 | 50 - 60 | [2][4] |
| Hydrolysis | 3-Mercaptopropionitrile | Hydrochloric Acid | Excess Acid | 110 - 130 (Reflux) | [6] |
| Saponification | 3-Mercaptopropionitrile | Sodium Hydroxide | - | ~100 (Boil) | [2][4][5][7] |
Table 2: Reported Yields and Purity
| Method | Final Product | Yield (%) | Purity (%) | Reference |
| Direct Synthesis and Distillation | This compound | 88 | >99.5 | [6] |
| Via Thiodipropionitrile (Base: Triethanolamine) | This compound | 75 - 80 | - | [2][4][5] |
| Via Thiodipropionitrile (Low Temp. Hydrolysis) | This compound | <80 | - | [2][5][7] |
Visualizations
Diagram 1: Reaction Pathway for the Synthesis of this compound
Caption: Chemical reaction pathway for the synthesis of this compound.
Diagram 2: Experimental Workflow for the Synthesis of this compound
Caption: General experimental workflow for the synthesis of this compound.
Safety Precautions
-
Acrylonitrile: is a highly flammable, toxic, and carcinogenic liquid. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.
-
Sodium Hydrosulfide: is corrosive and can release toxic hydrogen sulfide gas upon contact with acids. Handle with care and ensure good ventilation.
-
Hydrochloric Acid: is a strong, corrosive acid. Handle with appropriate personal protective equipment.
-
Exothermic Reactions: The addition of acrylonitrile and the neutralization steps can be exothermic. Proper temperature control is crucial to prevent runaway reactions. The use of an ice bath for cooling is recommended.
References
- 1. Page loading... [wap.guidechem.com]
- 2. US5391820A - Preparation of 3-mercaptopropionitrile and this compound - Google Patents [patents.google.com]
- 3. Process for the preparation of 3-mercapto-propion-nitrile and 3-mercapto-propionic acid - Patent 0677512 [data.epo.org]
- 4. Process for the preparation of 3-mercapto-propion-nitrile and 3-mercapto-propionic acid - Patent 0677512 [data.epo.org]
- 5. CA2146626C - Preparation of 3-mercaptopropionitrile and this compound - Google Patents [patents.google.com]
- 6. Method for producing this compound, and methods using same for producing carboxylic acid ester compound having mercapto group and thiourethane-based optical material | TREA [trea.com]
- 7. EP0677512B1 - Process for the preparation of 3-mercapto-propion-nitrile and 3-mercapto-propionic acid - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: 3-Mercaptopropionic Acid (3-MPA) Coated Nanoparticles
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis and application of 3-Mercaptopropionic acid (3-MPA) coated nanoparticles, with a primary focus on preventing aggregation.
Troubleshooting Guides
This section offers step-by-step guidance to diagnose and resolve common problems related to the aggregation of 3-MPA coated nanoparticles.
Issue 1: Nanoparticles aggregate immediately after synthesis and purification.
Possible Causes:
-
Incomplete Ligand Exchange: Insufficient 3-MPA coverage on the nanoparticle surface.
-
Incorrect pH during Ligand Exchange: The pH was not optimal for the deprotonation of the thiol group and binding to the nanoparticle surface.
-
Residual Reagents: Leftover reactants from the synthesis may be causing destabilization.
Troubleshooting Workflow:
Technical Support Center: Optimizing 3-Mercaptopropionic Acid (3-MPA) for Self-Assembled Monolayer (SAM) Formation
Welcome to the technical support center for optimizing the use of 3-Mercaptopropionic acid (3-MPA) in the formation of Self-Assembled Monolayers (SAMs). This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance and troubleshooting for common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration of 3-MPA for forming a high-quality SAM on a gold substrate?
A1: The optimal concentration of 3-MPA in a solution for SAM formation typically ranges from 0.1 mM to 10 mM.[1][2] Lower concentrations, while requiring longer immersion times, often result in more ordered and highly crystalline SAMs.[3] For many applications, a concentration of 1-10 mM in ethanol is a good starting point.
Q2: What is the recommended solvent for dissolving 3-MPA for SAM formation?
A2: Ethanol is the most commonly used and recommended solvent for preparing 3-MPA solutions for SAM formation on gold substrates.[4][5] The quality of the SAM is critically dependent on the choice of solvent, with solvents having low dielectric constants and weak interactions with the substrate generally producing higher density and more stable monolayers.[6]
Q3: How long should the substrate be immersed in the 3-MPA solution?
A3: While self-assembly can occur rapidly, immersion times of 2 to 24 hours are frequently recommended to allow for the formation of a well-ordered monolayer.[1][5] Longer immersion times, up to 48 hours, can lead to better monolayer packing and fewer defects.[5] The initial formation kinetics depend on the concentration of the adsorbate in the solution.[3]
Q4: How does the purity of 3-MPA and the solvent affect SAM quality?
A4: The purity of both the 3-MPA and the solvent is crucial for forming high-quality SAMs. Impurities can introduce defects into the monolayer, affecting its physical and chemical properties.[3] It is recommended to use high-purity reagents and solvents.
Q5: Can 3-MPA be used to form mixed SAMs with other thiols?
A5: Yes, 3-MPA is often used in combination with other thiols, such as 11-mercaptoundecanoic acid (11-MUA), to create mixed SAMs.[7] This approach allows for the fine-tuning of surface properties, such as controlling the density of functional groups for biosensor applications.[7]
Q6: What are the common techniques to characterize a 3-MPA SAM?
A6: A variety of surface-sensitive techniques can be used to characterize 3-MPA SAMs. These include:
-
Ellipsometry and X-ray Photoelectron Spectroscopy (XPS) to measure thickness and elemental composition.[3]
-
Fourier Transform Infrared Spectroscopy (FTIR) in Reflection Absorption Infrared Spectroscopy (RAIRS) mode to determine the orientation and order of the molecules.[3]
-
Atomic Force Microscopy (AFM) and Scanning Tunneling Microscopy (STM) to visualize the surface morphology and packing structure.[3]
-
Electrochemical methods like Cyclic Voltammetry (CV) and Electrochemical Impedance Spectroscopy (EIS) to assess the blocking properties and integrity of the monolayer.[2][8]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Poorly formed or disordered monolayer (e.g., inconsistent contact angle, low packing density) | 1. Contaminated substrate or thiol solution. 2. Suboptimal immersion time or concentration. 3. Inappropriate solvent. 4. Oxidation of the thiol. | 1. Ensure rigorous cleaning of the substrate (e.g., with piranha solution, followed by thorough rinsing). Use high-purity 3-MPA and solvent.[5] 2. Optimize immersion time (try 12-24 hours) and concentration (start with 1-10 mM).[5] 3. Use a low dielectric constant solvent like ethanol.[6] 4. Prepare solutions fresh and consider degassing the solvent. Minimize exposure to oxygen during SAM formation.[5][9] |
| SAM instability or degradation over time | 1. Electrostatic repulsion between carboxylate groups.[4] 2. Presence of defects in the monolayer.[4] 3. Displacement by atmospheric contaminants. | 1. Consider using a mixed SAM with a longer chain alkanethiol to increase van der Waals interactions and stability.[10] 2. Increase immersion time to allow for annealing of defects.[3] 3. Store prepared SAMs under an inert atmosphere or in a vacuum desiccator.[9] |
| Inconsistent results between experiments | 1. Variations in substrate preparation. 2. Inconsistent solution preparation. 3. Environmental factors (e.g., humidity, temperature). | 1. Standardize the substrate cleaning and preparation protocol.[5] 2. Prepare fresh solutions for each experiment and ensure accurate concentration. 3. Control the environmental conditions during SAM formation as much as possible.[3] |
| Low surface coverage | 1. Insufficient immersion time. 2. Low concentration of 3-MPA solution. 3. Steric hindrance. | 1. Increase the immersion time to allow for more complete surface coverage.[5] 2. Increase the concentration of the 3-MPA solution.[11] 3. For nanoparticle surfaces, the curvature can affect packing density.[3] |
Quantitative Data Summary
The following tables summarize key quantitative parameters for 3-MPA SAM formation based on literature.
Table 1: Recommended Concentration and Immersion Times
| Parameter | Recommended Range | Notes |
| Concentration | 0.1 - 10 mM | Lower concentrations may require longer immersion times but can lead to more ordered films.[1][2][3] |
| Immersion Time | 2 - 48 hours | Longer times generally improve monolayer packing and reduce defects.[3][5] |
Table 2: Solvents for 3-MPA SAM Formation
| Solvent | Dielectric Constant (approx.) | Suitability |
| Ethanol | 24.5 | Highly Recommended . Widely used and provides good results.[4][5] |
| Water | 80.1 | Can be used, but the high dielectric constant may disrupt SAM formation.[6] |
| Toluene | 2.4 | A low dielectric constant solvent that can also be used.[12] |
Experimental Protocols
Protocol 1: Standard 3-MPA SAM Formation on Gold
This protocol outlines the standard procedure for forming a 3-MPA SAM on a gold-coated substrate.
Materials:
-
Gold-coated substrate
-
This compound (3-MPA), high purity
-
Ethanol (200 proof, absolute)
-
Deionized water
-
Nitrogen gas
-
Glass vials with caps
Procedure:
-
Substrate Cleaning:
-
Thoroughly clean the gold substrate. A common method is to use a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide). Extreme caution must be exercised when handling piranha solution.
-
Rinse the substrate copiously with deionized water and then with ethanol.
-
Dry the substrate under a stream of dry nitrogen gas.
-
-
Solution Preparation:
-
Prepare a 1 mM solution of 3-MPA in ethanol. For example, add the appropriate amount of 3-MPA to 10 mL of ethanol in a clean glass vial.
-
For carboxy-terminated thiols, the pH can be adjusted to ~2 by adding a few drops of concentrated HCl to the thiol solution.[5]
-
-
SAM Formation:
-
Rinsing and Drying:
-
After immersion, remove the substrate from the solution.
-
Rinse the substrate thoroughly with ethanol to remove any non-chemisorbed molecules.
-
Dry the substrate again under a stream of dry nitrogen gas.
-
-
Storage:
-
Store the SAM-coated substrate in a clean, dry environment, preferably under an inert atmosphere or in a desiccator to prevent contamination and degradation.[9]
-
Visualizations
Caption: Workflow for 3-MPA SAM Formation.
Caption: Troubleshooting Logic for Poor SAM Quality.
References
- 1. The thermodynamics of self-assembled monolayer formation: a computational and experimental study of thiols on a flat gold surface - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D4CP01322K [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Self-assembled monolayer - Wikipedia [en.wikipedia.org]
- 4. par.nsf.gov [par.nsf.gov]
- 5. 溶液からの自己組織化に関する実験手順ガイド [sigmaaldrich.com]
- 6. Studies on the effect of solvents on self-assembled monolayers formed from organophosphonic acids on indium tin oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
Technical Support Center: 3-Mercaptopropionic Acid (3-MPA) Capped Nanoparticles
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Mercaptopropionic acid (3-MPA) capped nanoparticles in biological media.
Troubleshooting Guide
This guide addresses common issues encountered during the experimental use of 3-MPA capped nanoparticles.
Problem 1: Nanoparticle Aggregation in Biological Buffers (e.g., PBS)
Q: My 3-MPA capped nanoparticles are aggregating immediately after dispersion in Phosphate Buffered Saline (PBS). What could be the cause and how can I prevent this?
A: Aggregation in high ionic strength solutions like PBS is a common issue with nanoparticles stabilized by electrostatic repulsion.[1] The carboxyl groups of 3-MPA provide a negative surface charge that keeps the nanoparticles dispersed in low ionic strength solutions. However, the high concentration of ions in PBS can screen this surface charge, leading to a reduction in repulsive forces and subsequent aggregation.
Troubleshooting Steps:
-
pH Adjustment: Ensure the pH of your nanoparticle solution is well above the isoelectric point of the 3-MPA capped nanoparticles. For carboxylic acid-terminated surfaces, a pH of 7.4 is generally sufficient to maintain a negative charge. However, local pH changes upon mixing with PBS can be a factor.
-
Lower Ionic Strength Buffer: If your experiment allows, consider using a lower ionic strength buffer.
-
Surface Modification: For applications requiring high salt conditions, consider further surface modification with a sterically hindering ligand like polyethylene glycol (PEG).[1]
-
Controlled Addition: Instead of adding a concentrated nanoparticle solution to PBS, try adding the PBS solution dropwise to the nanoparticle dispersion while vortexing to allow for more gradual equilibration.
Problem 2: Aggregation and Precipitation in Cell Culture Media Containing Serum
Q: I'm observing significant aggregation and precipitation of my 3-MPA capped nanoparticles when I introduce them into cell culture medium supplemented with fetal bovine serum (FBS). Why is this happening and what can I do?
A: The primary cause of nanoparticle aggregation in serum-containing media is the formation of a "protein corona".[2][3][4][5][6] Proteins from the serum rapidly adsorb onto the nanoparticle surface, neutralizing the surface charge and leading to aggregation.[6] This is a well-documented phenomenon that alters the biological identity of the nanoparticles.[5]
Troubleshooting Steps:
-
Pre-incubation with Serum: Sometimes, a controlled pre-incubation of the nanoparticles with a diluted serum solution can lead to the formation of a more stable protein corona before introducing them to the full cell culture medium.
-
Alternative Capping Agents: If aggregation remains a significant issue, using nanoparticles with a mixed capping layer of 3-MPA and a more bio-inert molecule like PEG can improve stability.
-
Removal of Aggregates: Before adding the nanoparticles to your cell culture, you can centrifuge the nanoparticle-media suspension at a low speed to pellet the larger aggregates and use the supernatant. However, this will change the effective concentration of your nanoparticles.
-
Time-sensitive Experiments: For some applications, it might be possible to perform the experiment in serum-free media for a short duration, although this can affect cell health.
Problem 3: Inconsistent or Unreliable Experimental Results
Q: My experimental results (e.g., cellular uptake, toxicity) are highly variable between batches of 3-MPA capped nanoparticles. How can I improve reproducibility?
A: Variability in nanoparticle synthesis and characterization is a common source of inconsistent results. The stability and behavior of your nanoparticles are highly dependent on their physicochemical properties.
Troubleshooting Steps:
-
Thorough Characterization: It is crucial to characterize each batch of nanoparticles for size, polydispersity, and zeta potential in the initial storage buffer and in the biological media you plan to use.
-
Standardized Protocols: Use a standardized protocol for dispersing your nanoparticles in biological media, including consistent timing, temperature, and mixing methods.
-
Monitor Stability Over Time: Assess the stability of your nanoparticles in the relevant biological medium over the time course of your experiment using techniques like Dynamic Light Scattering (DLS).
-
Control for Protein Corona Effects: Be aware that the protein corona can influence cellular interactions and uptake pathways.[5][6] Including appropriate controls to account for these effects is important.
Frequently Asked Questions (FAQs)
Stability and Characterization
Q: What is the expected shelf-life of 3-MPA capped nanoparticles in aqueous solution?
A: The shelf-life can vary depending on the nanoparticle core material, the quality of the capping, and storage conditions. Generally, when stored at 4°C in a low ionic strength buffer and protected from light, they can be stable for several weeks to months. It is recommended to re-characterize the nanoparticles (e.g., via DLS) if they have been in storage for an extended period.
Q: How does pH affect the stability of 3-MPA capped nanoparticles?
A: The pH of the solution is critical for the stability of 3-MPA capped nanoparticles. The carboxyl group of 3-MPA has a pKa of approximately 4.3. At pH values below the pKa, the carboxyl group will be protonated, reducing the negative surface charge and leading to aggregation. Therefore, it is essential to maintain the pH of the solution well above the pKa to ensure electrostatic stabilization.
Q: What is a typical zeta potential value for stable 3-MPA capped nanoparticles?
A: In a low ionic strength buffer at neutral pH, stable 3-MPA capped nanoparticles typically exhibit a negative zeta potential in the range of -20 to -50 mV. A zeta potential more negative than -30 mV is generally considered indicative of good colloidal stability.
| Parameter | Typical Value | Significance |
| Zeta Potential | -20 to -50 mV | Indicates surface charge and colloidal stability. Values more negative than -30 mV suggest good stability in low ionic strength buffers. |
| Hydrodynamic Diameter (in water) | Varies by synthesis | Should be monodisperse (low Polydispersity Index). |
| Hydrodynamic Diameter (in media) | Increase of 10-100 nm | Indicates formation of a protein corona. A large, uncontrolled increase suggests aggregation. |
| Polydispersity Index (PDI) | < 0.3 | Indicates a narrow size distribution. Higher values suggest aggregation or a heterogeneous sample. |
Table 1: Typical Physicochemical Properties of 3-MPA Capped Nanoparticles.
Biological Interactions
Q: How do 3-MPA capped nanoparticles enter cells?
A: The cellular uptake of nanoparticles is a complex process that can occur through various endocytic pathways, including clathrin-mediated endocytosis, caveolin-mediated endocytosis, and macropinocytosis.[7][8] The specific pathway can be influenced by nanoparticle size, surface charge, and the composition of the protein corona.[9] For negatively charged nanoparticles like those capped with 3-MPA, clathrin- and/or caveolin-mediated endocytosis are often implicated.[9]
Q: Can 3-MPA capped nanoparticles interfere with cellular signaling pathways?
A: Yes, nanoparticles can interact with and modulate various cellular signaling pathways.[10][11] This can be due to the nanoparticle core material, the capping agent, or the generation of reactive oxygen species (ROS). For instance, some quantum dots have been shown to induce oxidative stress, which can activate stress-response pathways like the MAPK and NF-κB signaling cascades.[10] The specific effects are highly dependent on the nanoparticle composition, concentration, and cell type.
Experimental Protocols
Protocol 1: Assessment of Nanoparticle Stability using Dynamic Light Scattering (DLS)
Objective: To measure the hydrodynamic diameter and polydispersity index (PDI) of 3-MPA capped nanoparticles to assess their stability in a biological medium over time.
Materials:
-
3-MPA capped nanoparticle stock solution
-
Biological medium of interest (e.g., PBS, cell culture medium with or without serum)
-
Disposable DLS cuvettes
-
Dynamic Light Scattering (DLS) instrument
Procedure:
-
Instrument Setup: Turn on the DLS instrument and allow it to warm up according to the manufacturer's instructions. Set the measurement temperature to the desired value (e.g., 25°C or 37°C).
-
Sample Preparation:
-
In a clean microcentrifuge tube, dilute the nanoparticle stock solution to the desired final concentration in the biological medium. A typical starting concentration is 0.1 mg/mL.[12]
-
Gently mix the solution by pipetting up and down. Avoid vigorous vortexing which can induce aggregation.
-
Transfer the sample to a DLS cuvette. Ensure there are no air bubbles.
-
-
Measurement:
-
Place the cuvette in the DLS instrument.
-
Enter the sample parameters into the software, including the dispersant viscosity and refractive index.
-
Equilibrate the sample at the set temperature for at least 5 minutes.
-
Perform the DLS measurement. Typically, this involves multiple runs that are averaged.
-
-
Time Course Analysis: To assess stability over time, prepare a larger volume of the nanoparticle-medium suspension and take aliquots for DLS measurements at various time points (e.g., 0, 1, 4, 24 hours). Keep the main suspension under the desired experimental conditions (e.g., in an incubator at 37°C).
-
Data Analysis: Record the Z-average hydrodynamic diameter and the Polydispersity Index (PDI) at each time point. A significant increase in the hydrodynamic diameter and PDI over time indicates nanoparticle aggregation.
Protocol 2: Measurement of Zeta Potential
Objective: To determine the surface charge of 3-MPA capped nanoparticles in a given dispersant.
Materials:
-
3-MPA capped nanoparticle stock solution
-
Dispersant (e.g., 10 mM NaCl solution)[13]
-
Disposable zeta potential cuvettes with electrodes
-
Zeta potential analyzer
Procedure:
-
Instrument Setup: Power on the zeta potential analyzer and allow for system initialization.
-
Sample Preparation:
-
Prepare the nanoparticle dispersion in the desired dispersant (e.g., 10 mM NaCl).[13] The final concentration will depend on the nanoparticle type and instrument sensitivity.
-
Filter the dispersant using a 0.22 µm syringe filter before preparing the sample.
-
Carefully inject the sample into the zeta potential cuvette, avoiding the introduction of air bubbles.
-
-
Measurement:
-
Insert the cuvette into the instrument, ensuring the electrodes are properly connected.
-
In the software, input the dispersant parameters (viscosity, dielectric constant, and refractive index). The Smoluchowski approximation is typically used for aqueous media with moderate ionic strength.[14]
-
Set the measurement temperature and allow for thermal equilibration.
-
Perform the measurement. The instrument will apply an electric field and measure the electrophoretic mobility of the nanoparticles to calculate the zeta potential.
-
-
Data Analysis: The output will be the mean zeta potential and its standard deviation. Report the zeta potential along with the pH and composition of the dispersant.
Visualizations
Caption: Workflow for stability and biological assessment.
Caption: Protein corona formation and nanoparticle aggregation.
Caption: Cellular uptake pathways for nanoparticles.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Impact of the nanoparticle-protein corona on colloidal stability and protein structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nanoparticle protein corona: from structure and function to therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Impact of protein coronas on nanoparticle interactions with tissues and targeted delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Cellular Uptake of Nanoparticles: Journey Inside the Cell - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Insight into Cellular Uptake and Intracellular Trafficking of Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Nanoparticles: molecular targets and cell signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Nanoparticles for Interrogation of Cell Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Measuring Zeta Potential of Nanoparticles - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
troubleshooting incomplete ligand exchange with 3-Mercaptopropionic acid
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 3-Mercaptopropionic acid (3-MPA) for ligand exchange on nanoparticles, such as quantum dots (QDs) and gold nanoparticles (AuNPs).
Troubleshooting Guides
This section addresses specific issues that may be encountered during the 3-MPA ligand exchange process.
Issue 1: Significant Decrease in Quantum Yield (QY) After Ligand Exchange
Question: Why has the photoluminescence quantum yield of my quantum dots drastically decreased after performing the 3-MPA ligand exchange?
Answer: A significant drop in quantum yield is a common issue and can be attributed to several factors related to surface chemistry. The exchange of long, passivating native ligands with shorter 3-MPA ligands can introduce surface defects and trap states.
Possible Causes and Solutions:
-
Incomplete Ligand Exchange: Pockets of the original hydrophobic ligands may remain, creating an unstable and poorly passivated surface.
-
Solution: Optimize the reaction conditions by increasing the concentration of 3-MPA, extending the reaction time, or gently heating the mixture (e.g., to 60-80°C for 30-120 minutes) to facilitate a more complete exchange.[1]
-
-
Formation of Surface Traps: The shorter 3-MPA ligands may not passivate the nanoparticle surface as effectively as the original long-chain ligands, leading to the formation of hole traps.[2]
-
Solution: The use of a co-ligand or a hybrid ligand system can sometimes improve surface passivation. For instance, a mixture of 3-MPA and a longer-chain thiol can provide better surface coverage.
-
-
pH of the Reaction Medium: The pH of the solution plays a crucial role in the ligand exchange process and the stability of the functionalized quantum dots.[2] An inappropriate pH can lead to surface etching or incomplete ligand binding.
-
Solution: Adjust and buffer the pH of the reaction mixture. For CdSe/ZnS QDs, a basic environment can deprotonate the thiol group of 3-MPA, enhancing its reactivity with the ZnS surface.[3]
-
-
Photo-oxidation: Exposure to light and air during the ligand exchange process can lead to the oxidation of the quantum dot surface, which quenches photoluminescence.
-
Solution: Perform the ligand exchange process under an inert atmosphere (e.g., nitrogen or argon) and minimize exposure to ambient light.
-
Issue 2: Poor Colloidal Stability and Aggregation of Nanoparticles Post-Exchange
Question: My nanoparticles are aggregating and precipitating out of solution after the 3-MPA ligand exchange. How can I improve their colloidal stability?
Answer: Aggregation is a sign of insufficient electrostatic or steric repulsion between the nanoparticles. This is often due to incomplete surface coverage by the 3-MPA ligands or inappropriate solvent conditions.
Possible Causes and Solutions:
-
Incomplete Surface Coverage: If the native ligands are not fully replaced, the nanoparticles will have hydrophobic patches, leading to aggregation in aqueous media.
-
Solution: Ensure complete ligand exchange by optimizing reaction parameters. After the exchange, thoroughly wash the nanoparticles to remove excess original ligands and byproducts. Centrifugation and redispersion are common purification steps.
-
-
Inappropriate pH: The charge on the 3-MPA ligand, and thus the surface charge of the nanoparticle, is pH-dependent. The carboxylic acid group of 3-MPA needs to be deprotonated (negatively charged) to ensure electrostatic repulsion in an aqueous solution.
-
Solution: Adjust the pH of the nanoparticle dispersion to be above the pKa of the carboxylic acid group of 3-MPA (around 4.3). A pH of 7 or higher is generally recommended for good colloidal stability in water.
-
-
High Ionic Strength of the Medium: High salt concentrations can screen the surface charges on the nanoparticles, reducing electrostatic repulsion and leading to aggregation.
-
Solution: If possible, use low ionic strength buffers or deionized water to disperse the 3-MPA functionalized nanoparticles. If high salt concentrations are required for downstream applications, consider using a co-ligand like polyethylene glycol (PEG)-thiol to provide steric stabilization.[4]
-
Frequently Asked Questions (FAQs)
Q1: How can I confirm that the ligand exchange with 3-MPA was successful and complete?
A1: Several analytical techniques can be used to verify the success of the ligand exchange:
-
Fourier-Transform Infrared Spectroscopy (FTIR): This is a primary method for confirmation. Look for the disappearance of characteristic peaks from the original ligands (e.g., C-H stretching vibrations of long alkyl chains around 2850-2950 cm⁻¹) and the appearance of peaks from 3-MPA, such as the C=O stretching of the carboxylic acid group around 1710 cm⁻¹.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to detect the disappearance of signals from the original ligands and the appearance of signals corresponding to 3-MPA.
-
X-ray Photoelectron Spectroscopy (XPS): XPS can provide elemental analysis of the nanoparticle surface, confirming the presence of sulfur from the 3-MPA and the reduction or absence of elements characteristic of the original ligands.
-
Dynamic Light Scattering (DLS): An increase in the hydrodynamic diameter can indicate aggregation, suggesting an incomplete or failed ligand exchange. A stable, monodisperse population is indicative of a successful exchange.
-
Phase Transfer: A successful exchange of hydrophobic ligands for hydrophilic 3-MPA will result in the nanoparticles becoming dispersible in aqueous solutions and insoluble in nonpolar organic solvents.
Q2: What is the difference between solution-phase and solid-state ligand exchange for 3-MPA?
A2:
-
Solution-Phase Ligand Exchange: This is the more traditional method where the nanoparticles are dispersed in a solvent, and the 3-MPA is added to the solution. The exchange occurs while the nanoparticles are in suspension. This method is versatile but can sometimes lead to nanoparticle aggregation during the process.
-
Solid-State Ligand Exchange: In this method, a thin film of the nanoparticles is first deposited on a substrate. The film is then treated with a solution of 3-MPA.[6] This technique is often used in the fabrication of electronic and optoelectronic devices as it can lead to more densely packed nanoparticle films with improved charge transport properties.[6]
Q3: Can 3-MPA be used for ligand exchange on gold nanoparticles?
A3: Yes, 3-MPA is commonly used for the functionalization of gold nanoparticles. The thiol group of 3-MPA has a strong affinity for the gold surface, forming a stable Au-S bond. This process can be used to impart a negative surface charge to the gold nanoparticles, making them stable in aqueous solutions.
Quantitative Data Summary
| Parameter | Nanoparticle System | Recommended Value/Range | Reference |
| 3-MPA Concentration | CdSe/ZnS QDs | 5 to 100 µL in 1 mL Chloroform | [3] |
| Gold Nanoparticles | 0.19 M in water (1:1 volume ratio with AuNP solution) | ||
| Reaction Time | Gold Nanoparticles | 4-5 hours (with sonication) | |
| CdSe/ZnS QDs | ~30 minutes at room temperature | [3] | |
| Reaction Temperature | CdSe/ZnS QDs | Room temperature to 80°C | [1] |
| pH for Stability | 3-MPA capped nanoparticles | > 7 for aqueous dispersion | |
| FTIR Peak (C=O) | 3-MPA capped CdSe/ZnS | ~1710 cm⁻¹ | [5] |
Experimental Protocols
Protocol 1: Solution-Phase Ligand Exchange of Hydrophobic Quantum Dots with 3-MPA
This protocol is adapted for the transfer of quantum dots from an organic solvent to an aqueous phase.
Materials:
-
Quantum dots capped with hydrophobic ligands (e.g., oleic acid, TOPO) dispersed in a nonpolar solvent (e.g., toluene, chloroform).
-
This compound (3-MPA).
-
Methanol.
-
A base such as tetramethylammonium hydroxide (TMAH) or potassium tert-butoxide.
-
Chloroform or other suitable organic solvent.
-
Deionized water or buffer solution (e.g., PBS).
-
Centrifuge.
Procedure:
-
Preparation of 3-MPA Solution: In a fume hood, prepare a solution of 3-MPA in chloroform. To enhance the reactivity of the thiol group, a base can be added. For example, mix 100 mg of TMAH with a varying amount of 3-MPA (e.g., 5-100 µL) in 1 mL of chloroform.[3]
-
Initial Purification of QDs: If the initial QD solution contains a large excess of hydrophobic ligands, precipitate the QDs by adding a non-solvent like methanol and centrifuge to collect the pellet. Redissolve the QDs in a minimal amount of chloroform.
-
Ligand Exchange Reaction: Add the QD solution to the prepared 3-MPA solution. The mixture should be stirred vigorously at room temperature. The reaction time can vary from 30 minutes to several hours. Gentle heating (e.g., 60°C) can be applied to expedite the exchange.
-
Phase Transfer and Purification: After the reaction, the 3-MPA capped QDs will precipitate from the nonpolar solvent. Centrifuge the mixture to collect the functionalized QDs.
-
Washing: Wash the QD pellet multiple times with a nonpolar solvent like toluene or hexane to remove the displaced hydrophobic ligands. After each wash, centrifuge and discard the supernatant.
-
Redispersion: After the final wash, redisperse the 3-MPA capped QDs in deionized water or a suitable buffer. Adjust the pH to >7 with a dilute base to ensure deprotonation of the carboxylic acid groups and good colloidal stability.
-
Final Purification: Centrifuge the aqueous dispersion of QDs to remove any remaining aggregates. The supernatant contains the purified, water-soluble QDs.
Protocol 2: Solid-State Ligand Exchange of Perovskite Nanocrystal Films with 3-MPA
This protocol is suitable for fabricating thin films of nanocrystals for electronic devices.[6]
Materials:
-
A substrate with a deposited thin film of perovskite nanocrystals.
-
This compound (3-MPA).
-
A suitable solvent for 3-MPA that does not dissolve the nanocrystal film (e.g., ethyl acetate).
-
Rinsing solvent (e.g., ethyl acetate).
-
Compressed air or nitrogen for drying.
Procedure:
-
Preparation of Ligand Exchange Solution: Prepare a solution of 3-MPA in a suitable solvent. A common concentration is 10% (v/v) 3-MPA in ethyl acetate.[6]
-
Ligand Exchange: Dip the substrate with the nanocrystal film into the 3-MPA solution for a specific duration, typically around 60 seconds.[6]
-
Rinsing: Remove the substrate from the 3-MPA solution and rinse it with the pure solvent (e.g., ethyl acetate) to remove excess, unbound 3-MPA.
-
Drying: Dry the film gently with a stream of compressed air or nitrogen.
-
Annealing (Optional): In some cases, a post-exchange annealing step (e.g., 100°C under vacuum) can help to improve the film quality and electronic properties.[6]
Visualizations
References
improving the efficiency of 3-Mercaptopropionic acid surface functionalization
Welcome to the technical support center for 3-Mercaptopropionic acid (3-MPA) surface functionalization. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the efficiency and success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound (3-MPA) and why is it used for surface functionalization?
A1: this compound is a bifunctional molecule containing a thiol (-SH) group and a carboxylic acid (-COOH) group.[1][2] The thiol group forms a strong bond with noble metal surfaces, such as gold and silver, as well as with the surface of semiconductor quantum dots, creating a self-assembled monolayer (SAM).[1][3][4] The terminal carboxylic acid group can then be used for further conjugation with biomolecules, such as proteins or peptides, making it a versatile linker for biosensor and drug delivery applications.[1][2]
Q2: What are the most common substrates functionalized with 3-MPA?
A2: 3-MPA is commonly used to functionalize a variety of substrates, including:
-
Gold Nanoparticles (AuNPs): The strong gold-thiol bond makes 3-MPA an excellent choice for stabilizing AuNPs in aqueous solutions and providing a functional handle for further modifications.
-
Quantum Dots (QDs): 3-MPA is used as a capping agent for various quantum dots (e.g., CdSe/ZnS, CdTe, ZnSe) to make them water-soluble and biocompatible for imaging and sensing applications.[1][2][5]
-
Planar Gold and Silver Surfaces: Used to create well-defined self-assembled monolayers for applications in electrochemistry, biosensing, and surface chemistry studies.
-
Indium Tin Oxide (ITO): Functionalization of ITO surfaces with 3-MPA is relevant for applications in electronics and biosensors.[6]
Q3: How can I confirm that my surface has been successfully functionalized with 3-MPA?
A3: Several analytical techniques can be used to confirm the successful functionalization of your substrate with 3-MPA:
-
X-ray Photoelectron Spectroscopy (XPS): This is a highly sensitive surface technique that can detect the presence of sulfur from the thiol group of 3-MPA on the surface.[7][8][9] It can also provide information about the chemical state of the elements.
-
Fourier-Transform Infrared Spectroscopy (FTIR): FTIR can identify the characteristic vibrational bands of the carboxylic acid group of 3-MPA, confirming its presence on the surface.
-
UV-Vis Spectroscopy: For nanoparticles, a change in the surface plasmon resonance peak after functionalization can indicate a successful ligand exchange.
-
Dynamic Light Scattering (DLS): An increase in the hydrodynamic diameter of nanoparticles can suggest the presence of the 3-MPA layer.[10]
-
Zeta Potential Measurements: A change in the surface charge of the nanoparticles, typically becoming more negative due to the deprotonated carboxylic acid groups, indicates successful functionalization.[5]
-
Cyclic Voltammetry (CV): For conductive surfaces, CV can be used to probe changes in the electrochemical properties of the surface after SAM formation.[6][9]
Troubleshooting Guides
Issue 1: Aggregation of Nanoparticles During or After Functionalization
Q: My gold nanoparticles/quantum dots are aggregating and precipitating out of solution during the 3-MPA functionalization. What could be the cause and how can I fix it?
A: Nanoparticle aggregation is a common issue and can be caused by several factors. Here’s a step-by-step troubleshooting guide:
-
Check the pH of the Solution: The stability of 3-MPA functionalized nanoparticles is highly pH-dependent. The carboxylic acid group of 3-MPA has a pKa around 4. At pH values below the pKa, the carboxyl groups are protonated and neutral, leading to reduced electrostatic repulsion between nanoparticles and subsequent aggregation.[2][3]
-
Optimize the 3-MPA to Nanoparticle Ratio: An insufficient amount of 3-MPA may lead to incomplete surface coverage, leaving exposed nanoparticle surfaces that can interact and aggregate. Conversely, an excessive concentration of 3-MPA can sometimes disrupt the stability of the colloid.
-
Solution: Perform a titration experiment to find the optimal concentration of 3-MPA for your specific nanoparticles. Start with a low concentration and gradually increase it while monitoring the stability using UV-Vis spectroscopy or DLS. A 1:1 volume ratio of as-synthesized AuNPs to a 0.19M 3-MPA solution has been reported to be effective.[7]
-
-
Incomplete Ligand Exchange: If you are performing a ligand exchange from a hydrophobic capping agent (e.g., oleic acid on quantum dots), incomplete removal of the original ligand can lead to instability in aqueous solution.
-
Solution: Ensure thorough washing and purification steps to remove the original ligands before and after functionalization with 3-MPA. Sonication can aid in the ligand exchange process.[7]
-
-
Salt Concentration: High salt concentrations in the buffer can screen the surface charges on the nanoparticles, reducing electrostatic repulsion and causing aggregation.
-
Solution: Use a buffer with a low salt concentration or, if possible, perform the functionalization in deionized water with the pH adjusted. If salts are necessary, use the minimum required concentration.
-
Issue 2: Low Functionalization Efficiency or Incomplete Surface Coverage
Q: I have followed the protocol, but characterization shows a low surface coverage of 3-MPA. How can I improve the functionalization efficiency?
A: Incomplete surface coverage can compromise the subsequent steps of your experiment. Consider the following factors:
-
Reaction Time: The formation of a well-ordered self-assembled monolayer takes time.
-
Purity of Reagents and Substrate: Contaminants on the substrate surface or in the 3-MPA solution can interfere with the self-assembly process.
-
Solution: Ensure your substrate is thoroughly cleaned before functionalization. For gold surfaces, a piranha solution wash followed by rinsing with deionized water and ethanol is a common procedure. Use high-purity 3-MPA and solvents.
-
-
Solvent Choice: The choice of solvent can influence the solubility of 3-MPA and its interaction with the substrate.
Data Presentation: Optimizing Functionalization Parameters
The efficiency of 3-MPA functionalization is highly dependent on experimental parameters. The following tables summarize the impact of pH and reactant concentrations on the properties of functionalized nanoparticles.
Table 1: Effect of pH on Gold Nanoparticle Properties after Functionalization
| pH | Average Hydrodynamic Diameter (nm) | Zeta Potential (mV) | Observation | Reference |
| 3 | ~191 | Low negative charge | Aggregation observed | [10] |
| 4 | ~188 | Low negative charge | Aggregation observed | [10] |
| 6 | < 100 | Moderately negative | Stable | [10] |
| 9 | ~6.6 - 7.1 | Highly negative | Stable | [10] |
| 10 | < 50 | Highly negative | Stable, preferred for smaller size | [1] |
Table 2: Example Reactant Concentrations for 3-MPA Functionalization
| Nanoparticle Type | Initial Ligand | 3-MPA Concentration | Solvent | Key Protocol Step | Reference |
| Gold Nanorods | CTAB/CTAC | 0.19 M | Water | Sonication for 4-5 hours | [7] |
| PbS Quantum Dots | Oleic Acid | 10 vol % in Methanol | Methanol | Dip coating for ligand exchange | [5] |
| CdSe/ZnS Quantum Dots | Trioctylphosphine oxide (TOPO) | Not specified | Chloroform/Methanol | Basic pH to deprotonate carboxyl groups | [13] |
Experimental Protocols
Protocol 1: 3-MPA Functionalization of Gold Nanoparticles (Ligand Exchange)
This protocol is adapted for the functionalization of citrate-stabilized or CTAB-stabilized gold nanoparticles.
Materials:
-
Gold nanoparticle solution
-
This compound (3-MPA)
-
Deionized water
-
Sodium hydroxide (NaOH) or hydrochloric acid (HCl) for pH adjustment
-
Centrifuge
Procedure:
-
Preparation of 3-MPA Solution: Prepare a 0.1 M solution of 3-MPA in deionized water. Adjust the pH of the solution to 10 using NaOH.
-
Functionalization: To your gold nanoparticle solution, add the 3-MPA solution. A common starting point is a 1:1 volume ratio.
-
Incubation: Sonicate the mixture for 4-5 hours at room temperature to facilitate the ligand exchange.[7] Alternatively, the mixture can be stirred overnight.
-
Purification: Centrifuge the solution to pellet the functionalized gold nanoparticles. The speed and time will depend on the size of your nanoparticles (e.g., 26,000 rpm for 30 minutes for smaller nanoparticles).[7]
-
Washing: Discard the supernatant, which contains excess 3-MPA and displaced ligands. Resuspend the nanoparticle pellet in deionized water.
-
Repeat Washing: Repeat the centrifugation and washing steps at least two more times to ensure complete removal of unbound 3-MPA.
-
Final Resuspension: After the final wash, resuspend the purified 3-MPA functionalized gold nanoparticles in the desired buffer or deionized water.
-
Characterization: Characterize the functionalized nanoparticles using UV-Vis spectroscopy, DLS, and zeta potential measurements to confirm successful functionalization and stability.
Protocol 2: Formation of a 3-MPA Self-Assembled Monolayer (SAM) on a Planar Gold Surface
Materials:
-
Gold-coated substrate (e.g., gold-coated silicon wafer or glass slide)
-
This compound (3-MPA)
-
Ethanol (200 proof)
-
Deionized water
-
Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - EXTREME CAUTION REQUIRED
-
Nitrogen gas
Procedure:
-
Substrate Cleaning:
-
Immerse the gold substrate in piranha solution for 10-15 minutes. (Warning: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment).
-
Rinse the substrate thoroughly with deionized water, followed by ethanol.
-
Dry the substrate under a gentle stream of nitrogen gas.
-
-
Preparation of 3-MPA Solution: Prepare a 1-10 mM solution of 3-MPA in ethanol.
-
SAM Formation: Immerse the clean, dry gold substrate into the 3-MPA solution in a sealed container. To minimize oxidation, it is recommended to purge the container with nitrogen gas before sealing.
-
Incubation: Allow the self-assembly to proceed for 24-48 hours at room temperature.[8] Longer incubation times generally lead to more ordered monolayers.
-
Rinsing: Remove the substrate from the solution and rinse it thoroughly with fresh ethanol to remove any non-specifically adsorbed molecules.
-
Drying: Dry the substrate again under a gentle stream of nitrogen gas.
-
Characterization: The quality of the SAM can be characterized using techniques such as contact angle measurements, XPS, and cyclic voltammetry.
Visualizations
Experimental Workflow and Logic Diagrams
The following diagrams illustrate the key experimental workflows and logical relationships in 3-MPA surface functionalization.
Signaling Pathway Diagram
3-MPA functionalized surfaces are often used as a platform to attach peptides for cell signaling studies. A common example is the immobilization of the Arg-Gly-Asp (RGD) peptide, which is a ligand for integrin receptors on the cell surface. This interaction mediates cell adhesion and triggers intracellular signaling cascades.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. "pH-Responsive Mercaptoundecanoic Acid Functionalized Gold Nanoparticle" by Siyam M. Ansar, Saptarshi Chakraborty et al. [open.clemson.edu]
- 4. eag.com [eag.com]
- 5. researchgate.net [researchgate.net]
- 6. The modulation of MSC integrin expression by RGD presentation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Electrochemical and X-ray Photoelectron Spectroscopy Surface Characterization of Interchain-Driven Self-Assembled Monolayer (SAM) Reorganization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The impact of pH and temperature on the green gold nanoparticles preparation using Jeju Hallabong peel extract for biomedical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. mdpi.com [mdpi.com]
- 13. Surface Modifications of Nanoparticles for Stability in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 3-Mercaptopropionic Acid Self-Assembled Monolayers (SAMs)
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Mercaptopropionic acid (3-MPA) self-assembled monolayers (SAMs).
Frequently Asked Questions (FAQs)
General
Q1: What are the critical factors influencing the quality of 3-MPA SAMs?
The quality of this compound (3-MPA) self-assembled monolayers (SAMs) is primarily influenced by a combination of factors that must be carefully controlled during the preparation process. These include the purity of the 3-MPA, the choice of solvent, the concentration of the 3-MPA solution, the cleanliness and nature of the substrate, the immersion time, and the temperature at which the self-assembly process is carried out. Each of these parameters can significantly impact the ordering, density, and stability of the resulting monolayer.
Q2: How can I tell if my 3-MPA SAM formation was successful?
Several characterization techniques can be employed to verify the successful formation and quality of a 3-MPA SAM. A common and straightforward method is measuring the static water contact angle. A hydrophilic surface, indicated by a low contact angle, is expected for a successful 3-MPA SAM due to the exposed carboxylic acid groups. More advanced techniques include X-ray Photoelectron Spectroscopy (XPS) to confirm the chemical composition of the surface, Atomic Force Microscopy (AFM) to visualize the surface morphology and roughness, and ellipsometry to measure the thickness of the monolayer. For quantitative analysis of surface coverage, electrochemical methods like cyclic voltammetry can be used to determine the packing density of the molecules on the substrate.[1]
Solvent-Related Issues
Q3: How does the choice of solvent affect the quality of my 3-MPA SAM?
The solvent plays a crucial role in the formation of well-ordered SAMs. The polarity and dielectric constant of the solvent can significantly influence the outcome. For instance, when forming SAMs on indium tin oxide (ITO), solvents with low dielectric constants tend to produce higher density and more stable monolayers.[2][3] This is because solvents with high dielectric constants can interfere with the self-assembly process by coordinating with the substrate surface.[2][3] The solvent can also affect the intermolecular interactions between the 3-MPA molecules, which is critical for achieving a well-packed monolayer.[2]
Q4: What are the signs of a poor-quality SAM that might be related to the solvent?
Suboptimal solvent choice can manifest in several ways. A key indicator is a lower-than-expected water contact angle for a hydrophobic SAM, suggesting a disordered or incomplete monolayer.[2] Visual inspection of the substrate might reveal visible aggregates or an uneven surface.[2] Furthermore, analysis using techniques like Scanning Tunneling Microscopy (STM) can show a higher density of defects when polar solvents are used for the assembly of certain SAMs.[2]
Substrate and Preparation
Q5: How critical is substrate cleanliness for 3-MPA SAM formation?
Substrate cleanliness is absolutely critical for the formation of a high-quality SAM. Any organic or particulate contamination on the substrate surface can act as a nucleation site for defects or prevent the uniform self-assembly of the 3-MPA molecules. A thorough cleaning procedure, often involving sonication in a series of solvents and sometimes including a piranha etch or UV-ozone treatment, is essential to ensure a pristine surface for monolayer formation.
Q6: Does the roughness of the substrate surface affect SAM quality?
Yes, substrate roughness can significantly impact the quality of the resulting SAM. A rougher substrate surface can lead to a less ordered monolayer with a higher density of defects.[4] The conformational order of the aliphatic chains in the SAM can be affected, with increased roughness leading to a more disordered, liquid-like phase.[4] The curvature of the substrate, especially at the nanoscale, can also influence the properties of the SAM, such as the pKa of the terminal acid groups.[5]
Concentration and Temperature
Q7: What is the recommended concentration range for the 3-MPA solution?
The optimal concentration of the 3-MPA solution is a critical parameter that influences the initial growth rate and final surface coverage of the SAM.[6][7] While specific concentrations can depend on the solvent and substrate, studies have shown that there is an optimal concentration range. At concentrations that are too low, the surface coverage may be incomplete. Conversely, excessively high concentrations can lead to the formation of multilayers or disordered films. Research on mixed alkanethiol SAMs suggests that an optimal surface coverage is achieved at a concentration approximately 1.2 to 1.5 times the minimum concentration required for monolayer formation.[6][7]
Q8: How does temperature influence the formation of 3-MPA SAMs?
Temperature affects the kinetics of SAM formation and the final structure of the monolayer. Higher temperatures generally lead to faster formation of larger, well-ordered domains.[8] The increased thermal energy allows the molecules to overcome kinetic barriers and find their optimal packing arrangement on the surface. Studies on other alkanethiol SAMs have shown that increasing the deposition temperature results in a more ordered structure with fewer defects.[8]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low Surface Coverage | 3-MPA concentration is too low. | Increase the concentration of the 3-MPA solution. |
| Immersion time is too short. | Increase the immersion time to allow for complete monolayer formation. | |
| Substrate is not sufficiently clean. | Repeat the substrate cleaning procedure, ensuring all contaminants are removed. | |
| Disordered Monolayer | Inappropriate solvent was used. | Switch to a solvent with a lower dielectric constant. Ethanol is a commonly used and effective solvent.[9] |
| Substrate surface is too rough. | Use a smoother substrate or employ substrate preparation techniques to reduce roughness. | |
| Temperature is too low. | Increase the temperature during the self-assembly process to facilitate better ordering.[8] | |
| Visible Aggregates on Surface | 3-MPA concentration is too high. | Decrease the concentration of the 3-MPA solution. |
| Presence of water in the solvent (for silane-based SAMs). | While 3-MPA is a thiol, for other SAM types, ensure the use of anhydrous solvents if water is detrimental. | |
| Contaminated 3-MPA. | Use high-purity 3-MPA. | |
| Inconsistent Results | Variations in experimental conditions. | Carefully control all experimental parameters, including temperature, immersion time, and solution concentration. |
| Substrate variability. | Ensure consistent substrate quality and preparation for all experiments. |
Experimental Protocols
Protocol 1: Standard 3-MPA SAM Formation on Gold
This protocol provides a general guideline for the formation of a 3-MPA SAM on a gold substrate.
-
Substrate Preparation:
-
Clean the gold substrate by sonicating for 15 minutes each in acetone, isopropanol, and deionized water.
-
Dry the substrate under a stream of nitrogen.
-
(Optional but recommended) Treat the substrate with a UV-ozone cleaner for 15-20 minutes to remove any remaining organic contaminants.
-
-
Solution Preparation:
-
Prepare a 1-10 mM solution of 3-MPA in a suitable solvent, such as ethanol.
-
-
Self-Assembly:
-
Immerse the cleaned gold substrate into the 3-MPA solution.
-
Allow the self-assembly to proceed for 12-24 hours at room temperature.
-
-
Rinsing and Drying:
-
Remove the substrate from the solution and rinse thoroughly with the pure solvent to remove any physisorbed molecules.
-
Dry the substrate under a stream of nitrogen.
-
-
Characterization:
-
Characterize the SAM using appropriate techniques such as contact angle goniometry, XPS, or AFM.
-
Visualizations
Caption: A typical experimental workflow for the formation of 3-MPA SAMs.
Caption: Logical relationships between factors affecting 3-MPA SAM quality.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Studies on the effect of solvents on self-assembled monolayers formed from organophosphonic acids on indium tin oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Controlling the properties of self-assembled monolayers by substrate curvature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Effect of Concentration, Chain Length, Hydrophobicity, and an External Electric Field on the Growth of Mixed Alkanethiol Self-Assembled Monolayers: A Molecular Dynamics Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. par.nsf.gov [par.nsf.gov]
degradation of 3-Mercaptopropionic acid solutions and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information on the degradation of 3-Mercaptopropionic acid (3-MPA) solutions and recommended storage conditions. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the integrity of your 3-MPA solutions and the reliability of your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound in solution?
A1: The primary degradation pathway for this compound is oxidation of its thiol (-SH) group. This oxidation leads to the formation of a disulfide dimer, 3,3'-dithiodipropionic acid. This process can be accelerated by the presence of oxygen, oxidizing agents, light, and certain metal ions.[1][2]
Q2: What are the ideal storage conditions for 3-MPA solutions to minimize degradation?
A2: To minimize degradation, 3-MPA solutions should be stored in a cool, dry, and dark place under an inert atmosphere (e.g., nitrogen or argon).[1] It is recommended to use tightly sealed, non-metal containers.[1] For long-term storage, refrigeration (2-8 °C) or freezing (-18 °C or below) is advisable.[3]
Q3: What is the expected shelf life of a 3-MPA solution?
A3: The shelf life of a 3-MPA solution is highly dependent on the storage conditions. When stored properly in a freezer at -18°C or below, a high-purity 3-MPA compound can have a shelf life of up to 24 months.[3] Aqueous solutions are more susceptible to degradation and their shelf life will be shorter. Regular quality control is recommended for solutions prepared in the lab.
Q4: How does pH affect the stability of 3-MPA solutions?
A4: The stability of 3-MPA solutions is pH-dependent. The thiol group has a pKa of approximately 4.34.[4] At pH values above this, the thiolate anion (RS-) concentration increases, which is more susceptible to oxidation. Therefore, acidic conditions can help to slow down the oxidative degradation to some extent. However, 3-MPA is soluble in water and its solubility can be pH-dependent.[5]
Q5: Can I store 3-MPA solutions in any type of container?
A5: No, it is recommended to avoid metal containers for storing 3-MPA as the thiol group can interact with metals.[1] Use glass or other inert plastic containers. For light-sensitive applications, amber glass vials are recommended to protect the solution from light exposure.
Summary of 3-MPA Stability and Degradation
| Parameter | Condition | Effect on Stability | Recommendation |
| Temperature | High Temperatures | Accelerates degradation.[1][6] | Store in a cool place. For long-term storage, use refrigeration (2-8 °C) or a freezer (-18°C).[3] |
| Low Temperatures | Increases stability. | Recommended for long-term storage. | |
| Light | UV/Visible Light | Can promote oxidation. | Store in amber vials or in the dark.[1] |
| Oxygen | Presence of Oxygen | Major contributor to oxidative degradation into disulfide.[2] | Degas solvents and store solutions under an inert atmosphere (e.g., argon or nitrogen). |
| pH | Alkaline pH ( > 8) | Increases the concentration of the more reactive thiolate anion, accelerating oxidation. | For applications that do not require a basic pH, storing in a neutral or slightly acidic buffer may improve stability. |
| Acidic pH ( < 7) | Generally more stable against oxidation. | Consider for storage if compatible with the intended application. | |
| Incompatible Materials | Strong Oxidizers, Strong Bases, Certain Metals | Can cause rapid degradation or reaction.[1][7] | Store separately from these materials. Use non-metal containers.[1] |
Degradation Pathway and Experimental Workflow
The following diagrams illustrate the primary degradation pathway of 3-MPA and a recommended experimental workflow to minimize degradation and ensure accurate results.
References
Technical Support Center: 3-Mercaptopropionic Acid in High pH Solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Mercaptopropionic acid (3-MPA) in high pH solutions.
Frequently Asked Questions (FAQs)
Q1: Why is my 3-MPA solution turning cloudy or showing precipitate at a high pH?
A1: The thiol group (-SH) of 3-MPA is susceptible to oxidation, especially in alkaline conditions (high pH), which leads to the formation of disulfide bonds between two 3-MPA molecules. This dimer, 3,3'-dithiodipropionic acid, may have lower solubility in your buffer system, causing turbidity or precipitation. Additionally, if you are using 3-MPA to cap nanoparticles, oxidation can lead to inter-particle cross-linking and aggregation.
Q2: What is the significance of the pKa of the thiol group of 3-MPA in high pH experiments?
A2: The thiol group of 3-MPA has a pKa of approximately 10.84.[1] At pH values approaching and exceeding this pKa, a significant portion of the thiol groups will be deprotonated to form the more reactive thiolate anion (RS⁻). This increased reactivity accelerates both desired reactions (e.g., binding to gold surfaces) and undesired reactions like oxidation to disulfides.
Q3: How does dissolved oxygen in my high pH buffer affect my experiment with 3-MPA?
A3: Dissolved oxygen is a primary oxidizing agent for thiols in solution, a process known as autoxidation. In high pH buffers, where the reactive thiolate species is more prevalent, the rate of oxidation by dissolved oxygen increases significantly. This can lead to the rapid degradation of your 3-MPA and compromise your experiment.
Q4: Can I use standard antioxidants to protect my 3-MPA solution at high pH?
A4: While antioxidants can be effective, their stability and efficacy can be pH-dependent. Some common antioxidants may be less stable or effective in highly alkaline conditions. It is crucial to select an antioxidant that is stable and functional at your target pH and is compatible with your experimental system.
Q5: My 3-MPA capped nanoparticles are aggregating when I increase the pH. What is the likely cause?
A5: Nanoparticle aggregation at high pH can be due to several factors. One major cause is the oxidation of the 3-MPA capping agent, leading to disulfide bond formation between nanoparticles and subsequent aggregation.[2] Another reason could be changes in the surface charge of the nanoparticles or the compression of the electrical double layer at high ionic strength, which can reduce the repulsive forces between particles.[2]
Troubleshooting Guides
Issue 1: Unexpected Oxidation and Disulfide Formation
Symptoms:
-
Cloudiness or precipitation in the 3-MPA solution.
-
Loss of free thiol activity in your assay.
-
Inconsistent results in surface functionalization or conjugation reactions.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for preventing 3-MPA oxidation.
Detailed Steps:
-
Verify Buffer pH and Preparation: Ensure your high pH buffer was prepared correctly and the pH is accurate. Use freshly prepared buffers whenever possible.
-
Deoxygenate Buffer: Before adding 3-MPA, thoroughly deoxygenate your buffer by sparging with an inert gas like argon or nitrogen for at least 30 minutes.
-
Add an Antioxidant: Consider adding a compatible antioxidant to your buffer. Tris(2-carboxyethyl)phosphine (TCEP) is a good option as it is a potent reducing agent and is effective over a wide pH range.
-
Quantify Free Thiols: Use Ellman's test (see Experimental Protocols) to quantify the concentration of free thiols in your 3-MPA solution to monitor its stability over time.
-
Proper Storage: Store stock solutions of 3-MPA under an inert atmosphere (argon or nitrogen) at low temperatures (e.g., -20°C) to minimize oxidation.
Issue 2: Aggregation of 3-MPA Capped Nanoparticles at High pH
Symptoms:
-
Visible change in the color of the nanoparticle solution (e.g., from red to purple/blue for gold nanoparticles).[2]
-
Broadening of the surface plasmon resonance peak in the UV-Vis spectrum.
-
Increase in the hydrodynamic diameter measured by Dynamic Light Scattering (DLS).
Troubleshooting Workflow:
Caption: Troubleshooting workflow for nanoparticle aggregation.
Detailed Steps:
-
Verify pH and Ionic Strength: Abrupt changes to high pH or high ionic strength can induce aggregation.[2] Increase the pH gradually while monitoring the stability of the nanoparticles.
-
Optimize 3-MPA Coating Density: Insufficient surface coverage with 3-MPA can lead to instability. Ensure complete and dense ligand exchange during nanoparticle synthesis or functionalization.
-
Prevent 3-MPA Oxidation: Follow the steps outlined in "Issue 1" to prevent the oxidation of the 3-MPA capping agent, which can cause inter-particle cross-linking.
-
Characterize Nanoparticles: Regularly monitor the stability of your nanoparticles using UV-Vis spectroscopy and DLS as you adjust the pH.
Quantitative Data
The reactivity of 3-MPA is highly dependent on its protonation state, which is governed by the solution pH.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| pKa (Carboxylic Acid) | 4.34 | [1] |
| pKa (Thiol) | 10.84 | [1] |
Table 2: Second-Order Rate Constants for the Oxidation of 3-MPA Species by Hydrogen Peroxide at 298 K
| 3-MPA Species | Structure | Rate Constant (k) in mol⁻¹ dm³ s⁻¹ | Reference |
| Fully Protonated | HS-(CH₂)₂-COOH | 1.6 x 10⁻² | [1] |
| Carboxylate | HS-(CH₂)₂-COO⁻ | 1.0 x 10⁻² | [1] |
| Thiolate/Carboxylate | ⁻S-(CH₂)₂-COO⁻ | 9.5 x 10³ | [1] |
Note: The fully deprotonated dianion (thiolate/carboxylate) is significantly more reactive towards oxidation.
Experimental Protocols
Protocol 1: Deoxygenation of High pH Buffers
Objective: To remove dissolved oxygen from a high pH buffer to minimize the oxidation of 3-MPA.
Materials:
-
High pH buffer solution (e.g., carbonate-bicarbonate buffer, pH 9-10)
-
Inert gas (Argon or Nitrogen) with a regulator and tubing
-
Gas dispersion tube (sparging stone)
-
Sealed reaction vessel with a gas inlet and outlet
Procedure:
-
Prepare the high pH buffer solution using high-purity water.
-
Place the buffer in the sealed reaction vessel.
-
Insert the gas dispersion tube into the buffer, ensuring it reaches near the bottom of the vessel.
-
Connect the gas dispersion tube to the inert gas cylinder via the regulator and tubing.
-
Gently bubble the inert gas through the buffer for at least 30-60 minutes. The flow rate should be sufficient to create fine bubbles without causing excessive splashing.
-
Maintain a positive pressure of the inert gas over the buffer after deoxygenation to prevent re-oxygenation.
-
Add 3-MPA to the deoxygenated buffer immediately before use.
Protocol 2: Quantification of Free Thiols using Ellman's Test
Objective: To determine the concentration of free thiol groups in a 3-MPA solution.
Principle: 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent) reacts with free thiol groups to produce a yellow-colored 2-nitro-5-thiobenzoate (TNB²⁻) anion, which can be quantified spectrophotometrically at 412 nm.
Materials:
-
DTNB stock solution (e.g., 4 mg/mL in 0.1 M phosphate buffer, pH 7.4)
-
Reaction buffer (e.g., 0.1 M phosphate buffer, pH 8.0)
-
3-MPA sample solution
-
UV-Vis spectrophotometer and cuvettes
Procedure:
-
Prepare a blank by adding the reaction buffer and the same volume of solvent used for your 3-MPA sample to a cuvette.
-
Prepare the sample cuvette by adding the reaction buffer and your 3-MPA sample.
-
To both the blank and sample cuvettes, add a small volume of the DTNB stock solution (e.g., 20 µL for a 1 mL total volume).
-
Mix well and incubate at room temperature for 15 minutes.
-
Measure the absorbance of the sample against the blank at 412 nm.
-
Calculate the concentration of free thiols using the Beer-Lambert law (A = εbc), where A is the absorbance, ε is the molar extinction coefficient of TNB²⁻ (14,150 M⁻¹cm⁻¹ at pH 8.0), b is the path length of the cuvette (usually 1 cm), and c is the molar concentration of the thiol.
Signaling Pathways and Logical Relationships
3-MPA Deprotonation and Oxidation Pathway
Caption: Deprotonation and oxidation pathway of 3-MPA at high pH.
References
Validation & Comparative
A Comparative Guide to 3-Mercaptopropionic Acid (3-MPA) vs. Thioglycolic Acid (TGA) as Nanoparticle Capping Agents
For researchers and professionals in nanotechnology and drug development, the choice of a capping agent is a critical parameter that dictates the stability, functionality, and biocompatibility of synthesized nanoparticles. Among the most common thiol-based ligands for aqueous synthesis, 3-Mercaptopropionic acid (3-MPA) and Thioglycolic acid (TGA) are frequently employed. This guide provides an objective, data-driven comparison of their performance, complete with experimental protocols and visualizations to aid in selecting the optimal agent for your research needs.
Structural Differences and Functional Implications
The primary distinction between 3-MPA and TGA lies in their alkyl chain length; 3-MPA possesses an additional methylene group compared to TGA.[1][2] This seemingly minor structural variance influences the ligand's flexibility, steric hindrance, and the resulting surface chemistry of the nanoparticle, thereby affecting properties like photoluminescence, stability, and biological interactions. The thiol group (-SH) at one end of each molecule facilitates a strong bond with the nanoparticle surface, while the carboxylic acid group (-COOH) at the other end imparts hydrophilicity and provides a reactive site for further functionalization.[1]
Performance Comparison: Quantitative Data
The selection of 3-MPA versus TGA can lead to significant differences in the optical properties and stability of the resulting nanoparticles, particularly quantum dots (QDs).
Table 1: Comparison of Nanoparticle Properties with 3-MPA and TGA Capping Agents
| Parameter | This compound (3-MPA) | Thioglycolic Acid (TGA) | Key Findings |
| Photoluminescence Quantum Yield (PLQY) | Generally provides higher PLQY in certain nanoparticle systems.[1] | Can result in lower PLQY compared to 3-MPA and other branched-chain mercapto acids.[1] | A study on CdTe QDs found that a modified mercapto acid (3MBA), which shares a similar chain length to MPA, yielded a QY of 71%, significantly higher than both MPA and TGA.[1] The chain length of the stabilizing ligand is an important factor in the photoluminescence stability.[3] |
| Nanoparticle Stability | Offers better stabilization, particularly at lower pH values.[4] | May lead to precursor aggregation and reduced stability compared to 3-MPA.[1] | MPA-capped QDs show greater resistance to dilution-induced fluorescence quenching compared to TGA-capped QDs.[4] In one study, N-acetylcysteine (NAC) capped QDs demonstrated higher photostability in intracellular environments than both TGA- and MPA-capped QDs.[5] |
| Effect on Particle Growth | The longer chain can provide a better balance of hydrophilicity and hydrophobicity, leading to more controlled growth.[1] | The shorter chain can sometimes lead to detrimental precursor aggregation during synthesis.[1] | The growth rate of quantum dots can be controlled by the type of ligand used.[6] |
Table 2: Biocompatibility and Cytotoxicity Profile
| Parameter | This compound (3-MPA) | Thioglycolic Acid (TGA) | Key Findings |
| Cytotoxicity | The capping agent influences the overall toxicity of the nanoparticle. Factors like surface charge and ligand stability play a crucial role.[7] | Similar to 3-MPA, the toxicity profile is highly dependent on the nanoparticle core material, concentration, and cell line being tested. | The surface chemistry of nanoparticles has a predominant effect on their cytotoxicity.[8] Generally, positively charged nanoparticles tend to exhibit higher toxicity due to stronger electrostatic interactions with negatively charged cell membranes.[7] In vitro cytotoxicity studies are essential to establish preliminary safety profiles.[9] |
| Cellular Uptake | The surface functionalization provided by the capping agent is a key determinant of cellular interaction and uptake. | The properties of the capping agent, such as charge and hydrophilicity, directly impact how the nanoparticle interacts with the cell surface. | The choice of capping agent can be tailored to either enhance or prevent cellular internalization depending on the desired application (e.g., bioimaging vs. drug delivery). |
Key Experimental Methodologies
Detailed and reproducible protocols are essential for comparing the performance of capping agents. Below are standard procedures for the synthesis of aqueous quantum dots and the assessment of their cytotoxicity.
Experimental Protocol 1: Aqueous Synthesis of Thiol-Capped CdTe Quantum Dots
This protocol describes a hydrothermal method for synthesizing CdTe QDs using either 3-MPA or TGA as the capping agent.
-
Preparation of Tellurium Precursor:
-
Dissolve Sodium Tellurite (Na₂TeO₃) in deionized water to create a stock solution.
-
In a separate flask, add a reducing agent such as Sodium Borohydride (NaBH₄) to the Tellurite solution under a nitrogen atmosphere and stir until the solution becomes colorless, indicating the formation of Te²⁻ ions.
-
-
Preparation of Cadmium Precursor:
-
In a three-neck flask, dissolve Cadmium Chloride (CdCl₂) in deionized water.
-
Add the selected capping agent (this compound or Thioglycolic acid) to the Cadmium solution.
-
Adjust the pH of the solution to approximately 11 using a 1M solution of Sodium Hydroxide (NaOH). This deprotonates the carboxylic acid group of the capping agent, enhancing its water solubility and binding to the Cd²⁺ ions.
-
-
Nanocrystal Growth:
-
Under vigorous stirring and a nitrogen atmosphere, rapidly inject the freshly prepared Tellurium precursor solution into the Cadmium precursor solution.
-
Heat the resulting mixture to 100°C under reflux.
-
The growth of the CdTe QDs can be monitored over time by taking aliquots from the reaction mixture and measuring their UV-Vis and photoluminescence spectra. The emission color will shift from green to red as the particle size increases.
-
-
Purification:
-
After the desired particle size is achieved (as indicated by the emission wavelength), cool the reaction vessel to room temperature.
-
Precipitate the QDs by adding isopropanol and centrifuging the solution.
-
Discard the supernatant and re-disperse the QD pellet in deionized water or a suitable buffer. Repeat this washing step at least two more times to remove unreacted precursors and excess ligands.
-
Experimental Protocol 2: Assessment of Cytotoxicity via MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
-
Cell Seeding:
-
Seed a selected cell line (e.g., HeLa, HepG2) into a 96-well plate at a density of approximately 1 x 10⁴ cells per well.
-
Incubate the cells for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.
-
-
Nanoparticle Treatment:
-
Prepare a series of dilutions of the 3-MPA-capped and TGA-capped nanoparticles in a complete cell culture medium.
-
Remove the old medium from the cells and replace it with the medium containing the nanoparticles at various concentrations. Include a control group of cells treated with nanoparticle-free medium.
-
Incubate the cells with the nanoparticles for a specified period (e.g., 24, 48, or 72 hours).
-
-
MTT Incubation:
-
After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for an additional 4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization and Measurement:
-
Carefully remove the medium from each well.
-
Add 150 µL of a solubilizing agent, such as Dimethyl Sulfoxide (DMSO), to each well to dissolve the formazan crystals.
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the cell viability as a percentage relative to the control group (untreated cells).
-
Plot the cell viability against the nanoparticle concentration to determine the IC₅₀ value (the concentration at which 50% of the cells are viable).
-
Visualizing Key Processes and Relationships
Diagrams created using Graphviz provide a clear visual representation of chemical structures, experimental flows, and logical pathways.
Caption: Chemical structures of TGA and 3-MPA and their binding mechanism to a nanoparticle surface via the thiol group.
Caption: Experimental workflow for the synthesis and comparative evaluation of nanoparticles capped with 3-MPA vs. TGA.
Caption: Logical diagram showing how nanoparticle properties, influenced by the capping agent, determine biological outcomes.
Conclusion and Recommendations
The choice between this compound and Thioglycolic acid as a capping agent is not straightforward and depends heavily on the specific goals of the nanoparticle synthesis.
-
Choose this compound (3-MPA) when higher photoluminescence quantum yield and greater stability, especially in acidic conditions, are paramount. Its slightly longer carbon chain appears to offer a better passivating surface for quantum dots, leading to enhanced optical properties.[1][4]
-
Choose Thioglycolic Acid (TGA) for applications where its specific binding kinetics are advantageous or when cost is a primary consideration, as it is often a more economical option. However, be mindful of potential issues with precursor aggregation and potentially lower quantum yields.[1]
Ultimately, for any new nanoparticle system, it is recommended to perform parallel synthesis experiments, as outlined in the provided workflow, to empirically determine which capping agent yields the optimal balance of stability, performance, and biocompatibility for your intended application.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Recent Breakthroughs in Using Quantum Dots for Cancer Imaging and Drug Delivery Purposes [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. The Toxicity of Nanoparticles Depends on Multiple Molecular and Physicochemical Mechanisms [mdpi.com]
- 8. Biocompatibility and Cytotoxicity of Gold Nanoparticles: Recent Advances in Methodologies and Regulations [mdpi.com]
- 9. Biocompatibility of Biomaterials for Nanoencapsulation: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of 3-Mercaptopropionic Acid and Cysteamine for Nanoparticle Stability
For researchers, scientists, and drug development professionals, the choice of capping agent is a critical determinant of nanoparticle stability and functionality. This guide provides an objective comparison of two commonly used thiol-based capping agents, 3-Mercaptopropionic acid (3-MPA) and cysteamine, supported by experimental data and detailed protocols to inform your selection process.
The stability of a nanoparticle formulation is paramount for its successful application, influencing its shelf-life, in vivo behavior, and overall performance. Capping agents, molecules that bind to the nanoparticle surface, play a pivotal role in preventing aggregation and maintaining dispersity. This compound and cysteamine are two popular choices due to the strong affinity of their thiol groups for the surface of metallic and semiconductor nanoparticles, such as gold nanoparticles (AuNPs) and quantum dots (QDs). However, their distinct terminal functional groups—a carboxyl group in 3-MPA and an amino group in cysteamine—impart contrasting surface charges and, consequently, different stability characteristics under varying environmental conditions.
Comparative Stability Data
The selection between 3-MPA and cysteamine often hinges on the desired surface charge and the pH of the intended application environment. The following table summarizes quantitative data from studies comparing the stability of nanoparticles capped with these two ligands.
| Nanoparticle Type | Capping Agent | pH | Zeta Potential (mV) | Particle Size / Aggregation Behavior | Reference |
| Gold Nanoparticles (AuNPs) | This compound (3-MPA) | ~10 | Not specified, but behavior attributed to electrostatic repulsion | Stable at a 1:2 functionalizing agent to AuNP ratio. Precipitation and peak broadening observed at higher ratios (≥2:1).[1][2] | [1][2] |
| Gold Nanoparticles (AuNPs) | Cysteamine (Cys) | ~10 | Not specified, but aggregation is a limiting factor | Showed good stability at various ratios after 2 hours and 4 days of incubation.[1] Aggregation can be influenced by interactions with residual citrate ions.[2] | [1][2] |
| CdTe Quantum Dots (QDs) | This compound (3-MPA) | Variable | Becomes more negative with increasing pH.[3] | Stable in basic conditions; aggregation occurs in acidic conditions (pH 5.5).[4] | [3][4] |
| CdTe Quantum Dots (QDs) | Cysteamine (CA) | 8 | Not specified, but amino groups are protonated, leading to a positive charge | Forms a stable assembly, enabling its use as a nanosensor.[5] | [5] |
| ZnS Quantum Dots (QDs) | Cysteamine (CA) | Not Specified | Not Specified | One of the capping agents used to stabilize the QDs.[6] | [6] |
Key Observations:
-
Influence of pH: The stability of both 3-MPA and cysteamine-capped nanoparticles is highly dependent on pH. 3-MPA, with a pKa of its carboxylic group around 4.34, provides a negative surface charge at neutral and basic pH, leading to electrostatic repulsion between particles.[1][7] Conversely, cysteamine, with a pKa of its amino group around 8.35, imparts a positive surface charge at neutral and acidic pH.[1][7][8]
-
Electrostatic vs. Steric Stabilization: The primary stabilization mechanism for both molecules at appropriate pH is electrostatic repulsion. However, the presence of co-adsorbed species, such as citrate from the initial nanoparticle synthesis, can influence the overall stability and aggregation behavior, particularly for cysteamine-functionalized AuNPs.[2][9]
-
Concentration Effects: The ratio of the capping agent to the nanoparticles is a critical parameter. For 3-MPA on AuNPs, higher concentrations can lead to instability and aggregation.[1][2]
Experimental Protocols
The following are detailed methodologies for the functionalization of nanoparticles with 3-MPA and cysteamine and a subsequent stability assessment.
Protocol 1: Functionalization of Gold Nanoparticles (AuNPs)
This protocol outlines the ligand exchange process for coating citrate-stabilized AuNPs with either 3-MPA or cysteamine.
Materials:
-
Citrate-stabilized AuNP solution
-
This compound (3-MPA) or Cysteamine hydrochloride
-
Deionized water
-
Sodium hydroxide (NaOH) solution (e.g., 0.1 M) for pH adjustment
-
Phosphate buffer or HEPES buffer (optional, for pH control)
-
Centrifuge
Procedure:
-
Preparation of Capping Agent Solution: Prepare a stock solution of 3-MPA or cysteamine in deionized water. The concentration will depend on the desired final ratio of capping agent to AuNPs. A typical starting point is a 1:2 molar ratio of the functionalizing agent to gold.[1][2]
-
pH Adjustment: Adjust the pH of the capping agent solution. For 3-MPA, a pH above its pKa (e.g., pH 7-10) is typically used to ensure deprotonation of the carboxyl group. For cysteamine, a pH below its pKa (e.g., pH 7-8) will ensure protonation of the amino group.[1][10] Use NaOH to carefully adjust the pH.
-
Ligand Exchange: Add the pH-adjusted capping agent solution dropwise to the AuNP solution while stirring.
-
Incubation: Allow the mixture to stir for several hours (e.g., 12-24 hours) at room temperature to facilitate the ligand exchange process.[11]
-
Purification: To remove excess unbound capping agent and byproducts, centrifuge the solution. The speed and duration will depend on the size of the nanoparticles. For example, centrifuge at a speed sufficient to pellet the AuNPs without causing irreversible aggregation.
-
Resuspension: Carefully remove the supernatant and resuspend the nanoparticle pellet in the desired buffer or deionized water. This washing step can be repeated 2-3 times.
Protocol 2: Nanoparticle Stability Assessment
This protocol describes how to evaluate the stability of the functionalized nanoparticles.
Materials:
-
Functionalized nanoparticle solution
-
Solutions of varying pH or salt (e.g., NaCl) concentrations
-
UV-Vis Spectrophotometer
-
Dynamic Light Scattering (DLS) instrument for size and zeta potential measurements
Procedure:
-
UV-Vis Spectroscopy:
-
Measure the initial UV-Vis spectrum of the functionalized nanoparticle solution. The position of the surface plasmon resonance (SPR) peak is indicative of the dispersed state.[2]
-
To assess stability, aliquot the nanoparticle solution and expose it to different conditions (e.g., varying pH, increasing salt concentrations).
-
Monitor the UV-Vis spectrum over time (e.g., immediately, after 1 hour, 24 hours). A significant red-shift or broadening of the SPR peak indicates nanoparticle aggregation.
-
-
Dynamic Light Scattering (DLS):
-
Measure the initial hydrodynamic diameter and zeta potential of the functionalized nanoparticles. A high absolute zeta potential value (e.g., > |30| mV) generally indicates good colloidal stability.[12][13]
-
Expose the nanoparticles to the desired stress conditions (pH, salt).
-
Measure the particle size and zeta potential at different time points. An increase in the average particle size is a direct measure of aggregation. A decrease in the magnitude of the zeta potential suggests a reduction in electrostatic repulsion.
-
Visualizing the Experimental Workflow
The following diagrams illustrate the key processes involved in comparing nanoparticle stability.
Caption: Workflow for nanoparticle functionalization and stability comparison.
References
- 1. shura.shu.ac.uk [shura.shu.ac.uk]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. CdTe Quantum Dots Modified with Cysteamine: A New Efficient Nanosensor for the Determination of Folic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Exploring the Effects of Various Capping Agents on Zinc Sulfide Quantum Dot Characteristics and In‐vitro Fate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Determination of cysteamine using label-free gold nanoparticles. [ava.org.ru]
- 11. benchchem.com [benchchem.com]
- 12. powertechjournal.com [powertechjournal.com]
- 13. Effects of nanoparticle size, shape, and zeta potential on drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of 3-MPA Functionalization using FTIR and XPS Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Fourier-Transform Infrared (FTIR) and X-ray Photoelectron Spectroscopy (XPS) for the validation of 3-mercaptopropionic acid (3-MPA) functionalization on various substrates, particularly gold nanoparticles. This document outlines the principles of each technique, presents comparative experimental data, and offers detailed protocols for researchers in drug development and materials science.
Introduction to 3-MPA Functionalization
This compound (3-MPA) is a widely used bifunctional molecule for surface modification. Its thiol (-SH) group exhibits a strong affinity for noble metal surfaces, such as gold, forming a stable self-assembled monolayer (SAM). The terminal carboxylic acid (-COOH) group provides a versatile anchor point for the subsequent covalent attachment of biomolecules, drugs, or other functional moieties. The successful and uniform functionalization of surfaces with 3-MPA is a critical first step in the development of various biomedical applications, including biosensors, drug delivery systems, and diagnostic assays. Therefore, robust analytical techniques are required to validate the presence and quality of the 3-MPA layer.
Principles of Surface Analysis: FTIR vs. XPS
Fourier-Transform Infrared (FTIR) Spectroscopy is a vibrational spectroscopy technique that identifies functional groups within a molecule. When a molecule is irradiated with infrared light, it absorbs energy at specific frequencies corresponding to the vibrational modes of its chemical bonds. An FTIR spectrum is a plot of infrared intensity versus wavenumber, where peaks correspond to specific bond vibrations. For 3-MPA functionalization, FTIR can confirm the presence of characteristic C=O and O-H stretching vibrations from the carboxylic acid group and the disappearance or shift of the S-H stretching vibration upon binding to the surface.
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material.[1] When a surface is irradiated with X-rays, core-level electrons are emitted. The kinetic energy of these photoelectrons is measured, and from this, the binding energy can be determined. Each element has a unique set of binding energies, allowing for elemental identification. Chemical shifts in these binding energies provide information about the chemical environment of the atoms. For 3-MPA functionalization, XPS can confirm the presence of sulfur, carbon, and oxygen on the surface and provide detailed information about the chemical state of the sulfur atom (thiol vs. thiolate) and the carbon atoms in the carboxylic acid group.
Comparative Analysis of FTIR and XPS for 3-MPA Validation
Both FTIR and XPS are powerful techniques for confirming 3-MPA functionalization. However, they provide complementary information.
| Feature | FTIR Spectroscopy | X-ray Photoelectron Spectroscopy (XPS) |
| Information Provided | Functional groups present | Elemental composition and chemical state |
| Sensitivity | Sensitive to changes in bond vibrations | Highly surface-sensitive (top 1-10 nm)[1] |
| Quantification | Semi-quantitative (relative peak intensities) | Quantitative (atomic concentrations) |
| Chemical State Info | Indirectly through peak shifts | Direct chemical state information (e.g., S 2p) |
| Instrumentation | Widely available, relatively inexpensive | More specialized, higher cost |
| Sample Preparation | Can be performed on samples in various states (solid, liquid, gas) | Requires high vacuum, solid samples |
Quantitative Data Summary
The following tables summarize typical quantitative data obtained from FTIR and XPS analysis for the validation of 3-MPA functionalization on gold nanoparticles.
Table 1: Characteristic FTIR Peaks for 3-MPA Functionalization
| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) | Indication | Reference |
| O-H (Carboxylic Acid) | Stretching | ~3331 | Presence of carboxylic acid group | [2] |
| C-H | Stretching | ~2922 | Presence of alkyl chain | [2] |
| C=O (Carboxylic Acid) | Stretching | ~1710 | Presence of protonated carboxylic acid | |
| S-H | Stretching | ~2560 | Free thiol group (disappears upon binding) | |
| C-S | Stretching | ~624 | Carbon-sulfur bond | [3] |
Table 2: Characteristic XPS Binding Energies for 3-MPA Functionalization on Gold
| Element | Orbital | Binding Energy (eV) | Indication | Reference |
| S | 2p₃/₂ | ~162.0 | Thiolate bond to gold (Au-S) | [4] |
| S | 2p₁/₂ | ~163.2 | Thiolate bond to gold (Au-S) | [4] |
| S | 2p₃/₂ | ~164.0 | Physisorbed or unbound 3-MPA | [4] |
| C | 1s | ~284.8 | -CH₂- groups | [4] |
| C | 1s | ~286.3 | C-S bond | [4] |
| C | 1s | ~288.4 | C=O in carboxylic acid | [4] |
| O | 1s | ~532.0 | Oxygen in carboxylic and -OH groups | [5] |
| Au | 4f₇/₂ | ~84.0 | Gold substrate | [5] |
| Au | 4f₅/₂ | ~87.7 | Gold substrate |
Comparison with Alternative Functionalization Agents
While 3-MPA is a popular choice, other thiol-containing molecules are also used for surface functionalization. The choice of functionalization agent can impact the properties of the resulting surface.
Table 3: Comparison of 3-MPA with Other Thiol-Based Functionalization Agents
| Functionalization Agent | Key Features | Typical FTIR Peaks (cm⁻¹) | Typical XPS S 2p Binding Energy (eV) |
| This compound (3-MPA) | Short chain, terminal carboxyl group | C=O (~1710), O-H (~3331) | ~162.0 (thiolate) |
| 11-Mercaptoundecanoic Acid (11-MUA) | Long alkyl chain, terminal carboxyl group | C=O (~1700), C-H (~2850, ~2920) | ~162.0 (thiolate) |
| Cysteamine | Short chain, terminal amine group | N-H stretching (~3400), N-H bending (~1600) | ~163.5 (thiol) |
Experimental Protocols
FTIR Spectroscopy Protocol for 3-MPA Functionalization
-
Sample Preparation:
-
For nanoparticles, prepare a concentrated solution of the functionalized nanoparticles.
-
Deposit a drop of the solution onto a suitable IR-transparent substrate (e.g., CaF₂ or ZnSe window) and allow the solvent to evaporate.
-
Alternatively, for Attenuated Total Reflectance (ATR)-FTIR, the dried nanoparticle powder can be directly placed on the ATR crystal.
-
-
Background Collection:
-
Record a background spectrum of the clean, uncoated substrate or the empty ATR crystal. This will be subtracted from the sample spectrum.
-
-
Sample Analysis:
-
Place the sample in the FTIR spectrometer.
-
Acquire the spectrum over a suitable wavenumber range (e.g., 4000-400 cm⁻¹).
-
Typically, 32 to 64 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Processing:
-
Perform baseline correction and subtract the background spectrum.
-
Identify and label the characteristic peaks corresponding to 3-MPA.
-
XPS Spectroscopy Protocol for 3-MPA Functionalization
-
Sample Preparation:
-
Deposit a concentrated solution of the 3-MPA functionalized nanoparticles onto a clean, conductive substrate (e.g., silicon wafer or gold-coated mica).
-
Ensure the sample is completely dry and free of volatile contaminants.
-
Mount the sample on the XPS sample holder using conductive tape.
-
-
Instrument Setup:
-
Introduce the sample into the ultra-high vacuum (UHV) chamber of the XPS instrument.
-
Use a monochromatic Al Kα X-ray source (1486.6 eV).
-
-
Data Acquisition:
-
Acquire a survey scan over a wide binding energy range (e.g., 0-1100 eV) to identify all elements present on the surface.
-
Acquire high-resolution scans for the elements of interest (C 1s, O 1s, S 2p, and Au 4f) with a lower pass energy to obtain detailed chemical state information.
-
-
Data Analysis:
-
Calibrate the binding energy scale by setting the C 1s peak for adventitious carbon to 284.8 eV.
-
Perform peak fitting (deconvolution) of the high-resolution spectra to identify different chemical states. For the S 2p spectrum, use a doublet with a fixed spin-orbit splitting and area ratio.
-
Calculate the atomic concentrations of the elements from the peak areas using appropriate sensitivity factors.
-
Visualizations
Caption: Experimental workflow for 3-MPA functionalization and validation.
Caption: Logical relationship of techniques and information for validation.
References
- 1. Multifunctional Platform for Covalent Titanium Coatings: Micro-FTIR, XPS, and NEXAFS Characterizations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Nanoparticle Surface Functionalization: How to Improve Biocompatibility and Cellular Internalization [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Binding of Biotin to Gold Surfaces Functionalized by Self-Assembled Monolayers of Cystamine and Cysteamine: Combined FT-IRRAS and XPS Characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Analysis of Thiol Capping Agents for Enhanced Quantum Dot Photostability
For researchers, scientists, and drug development professionals, the stability of quantum dots (QDs) under continuous light exposure is a critical factor for their successful application in bioimaging, sensing, and diagnostics. Thiol-containing molecules are widely used as capping agents to passivate the QD surface, enhance water solubility, and improve biocompatibility. This guide provides a comparative analysis of common thiol capping agents, summarizing their impact on the photostability and quantum yield of various quantum dots, supported by experimental data and detailed protocols.
The choice of capping agent significantly influences the photophysical properties of quantum dots.[1] Molecules with thiol functional groups are effective stabilizers due to the strong affinity of sulfur for the metal atoms on the QD surface.[2] This interaction passivates surface trap states, which can otherwise quench luminescence and lead to photodegradation.[1] This guide will delve into a comparison of several widely used thiol capping agents, including 3-mercaptopropionic acid (MPA), thioglycolic acid (TGA), L-cysteine, and glutathione (GSH).
Comparative Performance of Thiol Capping Agents
The selection of a thiol capping agent involves a trade-off between quantum yield (QY), photostability, and colloidal stability. The following table summarizes the performance of different thiol capping agents based on reported experimental data.
| Quantum Dot | Thiol Capping Agent | Quantum Yield (QY) | Photostability Performance | Reference |
| CdTe | This compound (MPA) | - | MPA-capped CdTe QDs have a smaller hydrodynamic diameter.[3][4] | [3][4] |
| CdTe | Thioglycolic acid (TGA) | Higher than MPA-capped QDs | The number of TGA molecules on the CdTe QD surface is greater than that of MPA.[3][4] TGA-capped QDs show higher photoluminescence intensity due to better surface passivation.[3][4] | [3][4] |
| CdTe | N-acetyl-l-cysteine (NAC) & MPA | 66% (with MPA:NAC ratio of 1:2) | Excellent photostability with less than 3% QY variation under 29 hours of continuous laser irradiation.[5] | [5] |
| CdSe/ZnS | Glutathione (GSH) | High | Exhibits low cytotoxicity and high stability, making it well-suited for bioimaging applications.[6] | [6] |
| CsPbI3 | L-cysteine | 70.77% (compared to 38.61% for pristine) | Retained more than 86% of initial photoluminescence intensity after 20 days of storage in the atmosphere.[7] | [7] |
| ZnS | Glutathione (GSH) & L-cysteine | More intensive fluorescence than GSH alone | Improved stability in aqueous solution compared to ZnS QDs stabilized only with GSH.[8] | [8] |
| ZnS | Mercaptoacetic acid (MAA) | Significant QY | Exhibited superior crystal lattice and smaller size.[2] | [2] |
| ZnS | Mercaptoethanol (ME) | Intermediate characteristics | Acceptable level of cytotoxicity and rapid cellular uptake.[2] | [2] |
| ZnS | Cysteamine (CA) | Lowest QY | Highest tendency for aggregation.[2] | [2] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. The following sections outline typical experimental protocols for the synthesis of thiol-capped quantum dots and the evaluation of their photostability.
General Aqueous Synthesis of Thiol-Capped CdTe Quantum Dots
This protocol is a generalized procedure based on the principles described in the literature.[1]
Materials:
-
Cadmium precursor (e.g., CdCl₂, Cd(ClO₄)₂)
-
Tellurium precursor (e.g., NaHTe, H₂Te gas)
-
Thiol capping agent (e.g., MPA, TGA, L-cysteine)
-
Deionized water
-
NaOH or other base to adjust pH
-
Inert gas (e.g., Nitrogen or Argon)
Procedure:
-
Precursor Solution Preparation: A cadmium precursor is dissolved in deionized water in a three-neck flask. The chosen thiol capping agent is added to this solution.
-
pH Adjustment: The pH of the solution is adjusted to a specific value (typically alkaline, around 11-12) using NaOH. This deprotonates the thiol group to form thiolate, which binds more strongly to the QD surface.[1]
-
Deaeration: The solution is deaerated by bubbling with an inert gas for approximately 30 minutes to prevent oxidation.
-
Tellurium Injection: The tellurium precursor is injected into the flask under vigorous stirring.
-
Nanocrystal Growth: The mixture is heated to reflux (around 100°C). The growth of the CdTe nanocrystals can be monitored by taking aliquots at different time intervals and measuring their UV-Vis and photoluminescence spectra. The size of the quantum dots, and thus their emission color, is controlled by the reflux time.
-
Purification: The resulting QD solution is purified to remove unreacted precursors and excess ligands, often through precipitation with a non-solvent like isopropanol followed by centrifugation and redispersion in a buffer.
Ligand Exchange for Thiol Capping of Quantum Dots
For quantum dots initially synthesized in organic solvents with hydrophobic ligands, a ligand exchange process is necessary to confer water solubility and improve biocompatibility.[6]
Materials:
-
Quantum dots with hydrophobic ligands (e.g., TOPO-capped)
-
Thiol capping agent
-
A suitable solvent system (e.g., chloroform/water)
-
A base (e.g., tetramethylammonium hydroxide) to facilitate the exchange.[6]
Procedure:
-
Dissolution: The hydrophobically-capped QDs are dissolved in an organic solvent like chloroform.
-
Ligand Addition: The thiol capping agent is dissolved in a polar solvent, and a base is often added to deprotonate the thiol group.
-
Phase Transfer: The two solutions are mixed and stirred vigorously. The ligand exchange occurs at the interface, leading to the transfer of the QDs from the organic phase to the aqueous phase.
-
Separation and Purification: The aqueous phase containing the now water-soluble QDs is separated. Purification is performed to remove the original hydrophobic ligands and excess new thiol ligands, typically through repeated precipitation and redispersion.
Photostability Measurement
Instrumentation:
-
A light source for continuous irradiation (e.g., laser, xenon lamp with a specific wavelength filter).
-
A spectrofluorometer to measure the photoluminescence intensity.
Procedure:
-
Sample Preparation: A solution of the thiol-capped quantum dots in a suitable buffer is prepared in a quartz cuvette.
-
Initial Measurement: The initial photoluminescence spectrum and intensity of the sample are recorded.
-
Continuous Irradiation: The sample is exposed to the light source for a defined period.
-
Time-course Measurement: The photoluminescence intensity is measured at regular intervals during the irradiation.
-
Data Analysis: The decrease in photoluminescence intensity over time is plotted to determine the photostability. This can be quantified by metrics such as the time it takes for the intensity to decrease to half its initial value (photobleaching half-life) or the percentage of initial intensity remaining after a specific duration of exposure.
Visualizing Experimental Workflows and Influencing Factors
To better understand the processes and relationships discussed, the following diagrams are provided.
Caption: Experimental workflow for synthesis and photostability analysis of thiol-capped quantum dots.
Caption: Factors influencing the photostability of thiol-capped quantum dots.
Conclusion
The choice of thiol capping agent is a critical determinant of the photostability and quantum yield of quantum dots. While TGA often provides superior surface passivation and higher initial photoluminescence, dual-ligand systems, such as the combination of MPA and NAC, can offer exceptional long-term photostability.[3][4][5] L-cysteine and glutathione are also compelling options, particularly when biocompatibility is a primary concern.[6][9] The pH of the surrounding medium plays a crucial role, as it affects the binding of the thiol ligands to the quantum dot surface.[1][10] Researchers should carefully consider the specific requirements of their application when selecting a capping agent, balancing the need for high quantum yield with the demand for robust photostability. The provided protocols and diagrams serve as a foundational resource for the synthesis and evaluation of thiol-capped quantum dots for advanced applications.
References
- 1. mdpi.com [mdpi.com]
- 2. Exploring the Effects of Various Capping Agents on Zinc Sulfide Quantum Dot Characteristics and In‐vitro Fate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Photodegradation of Mercaptopropionic Acid- and Thioglycollic Acid-Capped CdTe Quantum Dots in Buffer Solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Effect of NAC and MPA ligands on growth process and optical properties of CdTe quantum dots - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Thiol antioxidant-functionalized CdSe/ZnS quantum dots: Synthesis, Characterization, Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. ZnS QDs Stabilized Concurrently with Glutathione and L-cysteine for Highly Sensitive Determining Adriamycin Based on the Fluorescence Enhancement Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. l-cysteine capped MoS2 QDs for dual-channel imaging and superior Fe3+ ion sensing in biological systems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
assessing the surface coverage of 3-Mercaptopropionic acid on gold
A definitive guide to is presented for researchers, scientists, and drug development professionals. This document outlines and compares key methodologies, providing the detailed experimental data and protocols necessary for an objective evaluation.
Comparative Analysis of Surface Coverage Assessment Techniques
The selection of an appropriate analytical technique is paramount for the accurate quantification of 3-Mercaptopropionic acid (3-MPA) self-assembled monolayers (SAMs) on gold surfaces. This guide compares four prevalent methods: X-ray Photoelectron Spectroscopy (XPS), Quartz Crystal Microbalance (QCM), Electrochemical Methods, and Spectroscopic Ellipsometry.
| Technique | Principle of Operation | Information Obtained | Quantitative Data Example | Advantages | Limitations |
| X-ray Photoelectron Spectroscopy (XPS) | Measures the kinetic energy of electrons ejected from a material when irradiated with X-rays to determine elemental composition and chemical states. | Elemental composition of the surface, chemical state of sulfur (thiolate vs. unbound), and layer thickness. | Surface coverage can be calculated from the attenuation of the Au 4f signal or the intensity of the S 2p signal. For alkanethiols, coverages are often reported in the range of 4-8 x 10¹⁴ molecules/cm². | Provides direct chemical information, highly surface-sensitive (top 1-10 nm), and quantitative.[1] | Requires high vacuum, potential for X-ray induced damage, and may require complex data analysis. |
| Quartz Crystal Microbalance (QCM) | Measures the change in resonant frequency of a piezoelectric quartz crystal as mass is adsorbed or desorbed from its surface.[2] | Real-time monitoring of mass change, adsorption/desorption kinetics, and viscoelastic properties of the film. | A surfacic mass of 166 ng/cm² was reported for a (3-mercaptopropyl)sulfonate monolayer on gold.[3] | Real-time measurements, high sensitivity (ng/cm²), and can be used in liquid environments.[2] | Indirect measurement of coverage (measures mass), sensitive to temperature and viscosity changes. |
| Electrochemical Methods (e.g., Cyclic Voltammetry) | Measures the current response of an electrode to a sweeping potential to characterize redox processes and the blocking properties of a surface layer. | Packing density and defectiveness of the SAM, electron transfer kinetics through the monolayer. | Surface coverage (Γ) for 3-MPA on gold has been reported in the range of 5.0 - 9.0 x 10⁻¹⁰ mol/cm².[4] | High sensitivity, relatively low cost, and provides information on the electronic properties of the interface. | Indirect measurement of coverage, can be influenced by electrolyte composition and contaminants. |
| Spectroscopic Ellipsometry | Measures the change in polarization of light upon reflection from a surface to determine the thickness and optical properties of thin films.[5] | Film thickness with sub-nanometer resolution and refractive index of the SAM. | Film thickness is directly measured and can be correlated to molecular orientation and packing density to estimate coverage. | Non-destructive, high precision in thickness measurement, and can be performed in various environments. | Indirect measurement of coverage, requires a model for data fitting, and assumes a uniform film.[6] |
Experimental Protocols and Workflows
Detailed methodologies for each of the discussed techniques are provided below, accompanied by workflow diagrams generated using the DOT language.
X-ray Photoelectron Spectroscopy (XPS)
XPS provides a direct measure of the elemental composition and chemical states at the surface, making it a powerful tool for quantifying 3-MPA coverage. The analysis of high-resolution spectra of the S 2p and C 1s regions confirms the presence and binding of 3-MPA to the gold surface.[7][8]
Experimental Protocol
-
Substrate Preparation: Use gold-coated silicon wafers or glass slides. Clean the substrates immediately before use by immersion in piranha solution (3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂) for 5-10 minutes, followed by copious rinsing with deionized water and drying under a stream of nitrogen.
-
SAM Formation: Immerse the cleaned gold substrates in a 1-10 mM solution of 3-MPA in ethanol or water for a period of 12-24 hours to ensure the formation of a well-ordered monolayer.
-
Rinsing and Drying: After incubation, rinse the substrates thoroughly with the solvent used for SAM formation (ethanol or water) to remove any physisorbed molecules, and then dry them under a stream of nitrogen.
-
XPS Analysis:
-
Introduce the sample into the ultra-high vacuum (UHV) chamber of the XPS instrument.
-
Use a monochromatic Al Kα X-ray source (1486.6 eV).[9]
-
Acquire a survey scan (0-1100 eV) to identify all elements present on the surface.
-
Acquire high-resolution scans for the Au 4f, C 1s, O 1s, and S 2p regions. Set the pass energy to 20 eV for high-resolution scans to achieve better spectral resolution.[1]
-
Reference the binding energy of the spectra to the Au 4f₇/₂ peak at 84.0 eV.[1]
-
-
Data Analysis:
-
Determine the atomic concentrations from the peak areas of the high-resolution spectra after correcting for the relative sensitivity factors.
-
The S 2p peak for a thiolate bound to gold will appear at approximately 162 eV.[10]
-
The C 1s spectrum can be deconvoluted to identify components corresponding to C-C/C-H (~285 eV), C-S, and C=O bonds, confirming the presence of 3-MPA.[7]
-
Calculate the surface coverage (Γ) by relating the intensity of the S 2p signal to the intensity of the Au 4f signal from the underlying substrate.
-
Quartz Crystal Microbalance (QCM)
QCM is a highly sensitive mass-sensing technique that can monitor the formation of a 3-MPA monolayer in real-time by measuring the change in the resonant frequency of a gold-coated quartz crystal.
Experimental Protocol
-
Crystal Cleaning: Clean the gold-coated QCM sensor by immersing it in a piranha solution for 5 minutes, followed by thorough rinsing with deionized water. Dry the crystal under a stream of nitrogen.[2]
-
Instrument Setup: Install the cleaned and dried crystal into the QCM flow cell. Allow the system to stabilize in the solvent (e.g., ethanol or water) to establish a stable baseline frequency.
-
SAM Formation Monitoring:
-
Introduce a solution of 3-MPA (1-10 mM in the appropriate solvent) into the flow cell.
-
Record the change in frequency (Δf) and dissipation (ΔD) in real-time as the 3-MPA molecules adsorb onto the gold surface.
-
Continue the measurement until the frequency signal stabilizes, indicating that the monolayer formation is complete.
-
-
Rinsing: Flow pure solvent through the cell to rinse away any non-adsorbed 3-MPA molecules and to obtain a stable frequency reading of the final monolayer.
-
Data Analysis:
-
Use the Sauerbrey equation (Δm = -C * Δf / n) to convert the change in frequency (Δf) to a change in mass (Δm), where C is the mass sensitivity constant of the crystal and n is the overtone number.
-
The surface coverage (Γ, in mol/cm²) can be calculated from the adsorbed mass (Δm) and the molecular weight of 3-MPA.
-
Electrochemical Methods
Electrochemical techniques, such as cyclic voltammetry (CV), can be used to assess the quality and coverage of 3-MPA monolayers by probing their ability to block the electrochemical reactions of a redox-active species in solution.
Experimental Protocol
-
Electrode Preparation:
-
Use a gold working electrode. Mechanically polish the electrode with alumina slurry, followed by sonication in deionized water and ethanol.
-
Electrochemically clean the electrode by cycling the potential in a 0.5 M H₂SO₄ solution until a reproducible CV is obtained.[11]
-
-
SAM Formation: Immerse the cleaned gold electrode in a 1-10 mM solution of 3-MPA in ethanol or water for 12-24 hours.
-
Rinsing: Rinse the electrode thoroughly with the corresponding solvent to remove non-chemisorbed molecules.
-
Electrochemical Measurement:
-
Set up a three-electrode cell containing the 3-MPA modified gold electrode as the working electrode, a platinum wire as the counter electrode, and an Ag/AgCl electrode as the reference electrode.
-
The electrolyte should be an aqueous solution containing a redox probe, such as 1 mM K₃[Fe(CN)₆] in 0.1 M KCl.[4]
-
Perform cyclic voltammetry by scanning the potential over a range that encompasses the redox potential of the probe (e.g., -0.2 V to 0.6 V vs. Ag/AgCl).[4]
-
-
Data Analysis:
-
A well-formed, densely packed 3-MPA monolayer will block the access of the [Fe(CN)₆]³⁻/⁴⁻ ions to the electrode surface, resulting in a significant decrease in the peak currents compared to a bare gold electrode.
-
The surface coverage (θ) can be estimated from the decrease in the peak current.
-
Alternatively, reductive desorption can be performed in a basic solution (e.g., 0.5 M KOH). The charge associated with the desorption peak in the CV can be integrated to calculate the surface coverage (Γ) using the equation: Γ = Q / (nFA), where Q is the charge, n is the number of electrons transferred (n=1 for thiol desorption), F is Faraday's constant, and A is the electrode area.
-
Spectroscopic Ellipsometry
Spectroscopic ellipsometry is a non-destructive optical technique that measures the change in polarization of light upon reflection from a surface to determine the thickness of the 3-MPA monolayer, which can then be used to estimate surface coverage.
Experimental Protocol
-
Substrate Preparation: Use highly reflective, smooth gold substrates, typically prepared by evaporating gold onto silicon wafers. Clean the substrates as described for XPS.
-
SAM Formation: Form the 3-MPA monolayer as described in the previous protocols.
-
Ellipsometry Measurement:
-
Mount the gold substrate on the ellipsometer stage.
-
Measure the ellipsometric parameters, Psi (Ψ) and Delta (Δ), over a range of wavelengths (e.g., 300-800 nm) at one or more angles of incidence (e.g., 70°).
-
First, perform a measurement on the bare gold substrate to determine its optical constants.
-
After SAM formation, perform a second measurement on the 3-MPA modified substrate.
-
-
Data Analysis:
-
Model the system as a multi-layer structure (e.g., Silicon/Gold/3-MPA/Air).
-
Use appropriate software to fit the experimental Ψ and Δ data to the model by varying the thickness and refractive index of the 3-MPA layer. The optical constants of the bare gold substrate determined in the initial measurement are used as fixed parameters in the model.
-
The best-fit value for the layer thickness provides the thickness of the 3-MPA monolayer.
-
Assuming a molecular length for 3-MPA and a packing model, the surface coverage can be calculated from the measured thickness.
-
References
- 1. Surface Coverage and Structure of Mixed DNA/Alkylthiol Monolayers on Gold: Characterization by XPS, NEXAFS, and Fluorescence Intensity Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 2. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Ellipsometry study on gold-nanoparticle-coated gold thin film for biosensing application - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Surface Analysis of Gold Nanoparticles Functionalized with Thiol-Modified Glucose SAMs for Biosensor Applications [frontiersin.org]
- 10. X-ray Photoelectron Spectroscopy Analysis of Gold Surfaces after Removal of Thiolated DNA Oligomers by Ultraviolet/Ozone Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. assets.palmsens.com [assets.palmsens.com]
Choosing the Right Ligand: A Comparative Guide to 3-Mercaptopropionic Acid and L-cysteine for Gold Nanoparticle Functionalization
For Researchers, Scientists, and Drug Development Professionals
The functionalization of gold nanoparticles (AuNPs) is a critical step that dictates their stability, biocompatibility, and utility in a myriad of applications, from diagnostics to therapeutic delivery. The choice of capping ligand is paramount, as it directly imparts specific chemical properties to the nanoparticle surface. Among the most common thiol-based ligands are 3-Mercaptopropionic acid (3-MPA) and the natural amino acid L-cysteine.
This guide provides an objective, data-driven comparison of these two key functionalizing agents. We will delve into their performance differences concerning nanoparticle stability, biocompatibility, and application-specific efficacy, supported by experimental data and detailed protocols.
Ligand Overview: Chemical Structures and Properties
Both 3-MPA and L-cysteine bind to the gold surface through a strong gold-sulfur (Au-S) bond via their thiol (-SH) group.[1][2] However, their distinct molecular structures give rise to different functionalities on the nanoparticle surface. 3-MPA provides a terminal carboxylic acid group (-COOH), while L-cysteine, an amino acid, presents both a carboxylic acid and an amine group (-NH2), along with a chiral center.[1][3]
Caption: Chemical structures of 3-MPA and L-cysteine.
Performance Comparison: 3-MPA vs. L-cysteine
The choice between these ligands hinges on the specific requirements of the intended application, such as the need for colloidal stability, biocompatibility, or subsequent conjugation.
Colloidal Stability
Both ligands effectively stabilize AuNPs, preventing aggregation.
-
This compound (3-MPA): Functionalization with 3-MPA results in a surface covered with carboxylate groups. This creates strong electrostatic repulsion between the nanoparticles, leading to highly stable colloidal solutions.[4] This method is robust and remains effective even in the presence of residual molecules like citrate from the initial AuNP synthesis.[4]
-
L-cysteine: L-cysteine-functionalized AuNPs are also colloidally stable.[3] The presence of both an amine and a carboxyl group allows for zwitterionic character at physiological pH, contributing to stability.[3] However, the stability and aggregation behavior can be influenced by the nanoparticle size and L-cysteine concentration.[5]
Biocompatibility and Biological Interaction
-
This compound (3-MPA): While a synthetic molecule, 3-MPA can be used to create biocompatible nanoparticles, especially when used as a linker for further modification with polymers like polyethylene glycol (PEG).[6][7] Such modifications improve stability and biocompatibility and have been shown to produce AuNPs with no obvious cytotoxicity.[7]
-
L-cysteine: As a natural amino acid, L-cysteine is inherently biocompatible and biodegradable, making it an attractive, eco-friendly alternative to synthetic reagents.[1][3] L-cysteine functionalized AuNPs have demonstrated desirable cytocompatibility.[8] A key advantage of L-cysteine is its chirality. L-Cys-AuNPs have been shown to have different biological interactions compared to their D-cysteine counterparts, including enhanced cellular internalization and a greater ability to induce osteogenic differentiation in human periodontal ligament cells.[8]
Versatility in Applications
-
This compound (3-MPA): The primary advantage of 3-MPA is the presentation of a terminal carboxylic acid group, which is a versatile chemical handle for subsequent covalent conjugation. This makes 3-MPA-functionalized AuNPs an excellent platform for drug delivery systems, where drugs, targeting ligands, or polymers can be attached via amidation reactions.[6][7] This approach has been used to create stable, intracellular vehicles for targeted delivery to the cell nucleus.[6][7]
-
L-cysteine: L-cysteine's unique structure with three functional groups (thiol, amine, carboxyl) makes it highly effective in sensing applications, particularly for heavy metals which can coordinate with these groups.[1][3] The chirality of L-cysteine has been leveraged for the visual recognition of enantiomers.[9] Furthermore, L-Cys-AuNPs have shown significant promise in regenerative medicine, promoting periodontal tissue regeneration in vivo.[8][10] They have also been used to create "on-demand" molecular delivery systems triggered by specific ions like Cu(II).[11]
Caption: Workflow for AuNP functionalization and resulting applications.
Quantitative Data Summary
The following tables summarize key quantitative parameters derived from experimental studies. These values can vary based on the initial size of the AuNPs and specific reaction conditions.
Table 1: Physicochemical Properties of Functionalized AuNPs
| Parameter | 3-MPA Functionalized AuNPs | L-cysteine Functionalized AuNPs | Reference |
| Typical Hydrodynamic Diameter | ~3.7 nm (core), further increased by PEGylation | ~45 nm | [7],[8] |
| Zeta Potential | Not explicitly stated, but confers stability | -20.4 mV | [8] |
| Surface Plasmon Resonance (SPR) Peak | Dependent on core size | ~530 nm | [8] |
Table 2: Performance in Biological Applications
| Application | 3-MPA Functionalized AuNPs | L-cysteine Functionalized AuNPs | Reference |
| Cytotoxicity | Low cytotoxicity after PEGylation | Desirable cytocompatibility | [7],[8] |
| Cellular Uptake | Time-dependent uptake, penetrates nucleus | Higher internalization than D-Cys-AuNPs | [7],[8] |
| Osteogenic Differentiation (ALP Activity) | Not reported | Significantly increased vs. control | [8] |
Experimental Protocols
Protocol 1: Synthesis of Citrate-Stabilized AuNPs (Turkevich Method)
This is a common foundational method for producing the initial AuNP colloid.[6][8][12]
-
Preparation: Add 1 mL of 5 × 10⁻³ M HAuCl₄·3H₂O solution to 18 mL of boiling deionized water with vigorous stirring.
-
Reduction: While maintaining boiling and stirring, quickly add 0.365 mL of 0.5% w/w sodium citrate solution. The citrate acts as both a reducing and capping agent.
-
Reaction: Observe the solution's color change from pale yellow to wine red, indicating nanoparticle formation.
-
Completion: Continue heating for another 10 minutes after the color change is complete, then stop heating and allow the solution to cool to room temperature.
Protocol 2: Functionalization with this compound (3-MPA)
This protocol is based on forming a self-assembled monolayer for subsequent conjugation.[7]
-
Preparation: To a solution of the synthesized citrate-stabilized AuNPs, add this compound.
-
Ligand Exchange: Allow the mixture to react, typically by stirring for several hours (e.g., overnight) at room temperature. The thiol groups of 3-MPA will displace the citrate ions on the gold surface.
-
Purification: Remove excess 3-MPA and displaced citrate. This is often achieved by repeated centrifugation of the AuNP solution, removal of the supernatant, and redispersion of the nanoparticle pellet in a clean solvent like deionized water or ethanol.
Protocol 3: Functionalization with L-cysteine
This protocol is adapted from studies on chiral and biocompatible nanoparticles.[8][13]
-
Preparation: To 5 mL of the synthesized citrate-stabilized AuNP solution, add 0.1 mL of a 1 × 10⁻⁴ M L-cysteine solution.
-
Ligand Exchange: Stir the mixture for 2 hours at room temperature to allow for the formation of the Au-S bond.
-
Purification: Centrifuge the L-Cys-AuNP solution to pellet the functionalized nanoparticles.
-
Final Step: Carefully remove the supernatant containing excess L-cysteine and byproducts. Redisperse the nanoparticle pellet in deionized water, using sonication if necessary to ensure a uniform suspension.
Conclusion and Recommendations
The selection of 3-MPA or L-cysteine is not a matter of one being universally superior, but rather a strategic choice based on the desired outcome.
Caption: Decision guide for selecting between 3-MPA and L-cysteine.
-
Choose this compound (3-MPA) when your primary goal is to create a stable, versatile platform for subsequent covalent modification. It is the ideal choice for developing complex drug delivery systems where other molecules need to be reliably attached to the nanoparticle surface.
-
Choose L-cysteine for applications where inherent biocompatibility, chirality, and biological activity are paramount. It is superior for uses in regenerative medicine, chiral-selective sensing, and creating eco-friendly nanomaterials for direct biological interaction.[1][8]
References
- 1. Eco-friendly colorimetric detection of lead and mercury using l -cysteine-functionalized gold nanoparticles: a step towards greening the exposome - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01445J [pubs.rsc.org]
- 2. Interaction of l-cysteine with naked gold nanoparticles supported on HOPG: a high resolution XPS investigation - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. A Review on the Synthesis and Functionalization of Gold Nanoparticles as a Drug Delivery Vehicle - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nuclear penetration of surface functionalized gold nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. l-cysteine-modified chiral gold nanoparticles promote periodontal tissue regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Self-assembly of l-cysteine–gold nanoparticles as chiral probes for visual recognition of 3,4-dihydroxyphenylalanine enantiomers - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. A Cu(ii)-triggered release system by l-cysteine functionalized gold nanoparticles for “on-demand” molecular delivery and bioimaging in cells - Molecular Systems Design & Engineering (RSC Publishing) [pubs.rsc.org]
- 12. Preparation of Diosgenin-Functionalized Gold Nanoparticles: From Synthesis to Antitumor Activities [mdpi.com]
- 13. mdpi.com [mdpi.com]
A Researcher's Guide to Quantitative Analysis of 3-Mercaptopropionic Acid Binding to Nanoparticles
For researchers, scientists, and drug development professionals, the precise characterization and quantification of ligand binding to nanoparticles is a critical step in the development of functional nanomaterials. This guide provides a comparative overview of common analytical techniques for the quantitative analysis of 3-Mercaptopropionic acid (3-MPA) binding to various nanoparticles. Detailed experimental protocols and data presentation are included to facilitate the selection of the most appropriate method for your research needs.
Comparison of Analytical Techniques
The choice of analytical technique for quantifying 3-MPA on nanoparticle surfaces depends on several factors, including the type of nanoparticle, the required sensitivity, and the availability of instrumentation. The following table summarizes key quantitative methods, their principles, and their applicability to 3-MPA analysis.
| Technique | Principle | Nanoparticles | Quantitative Data | Advantages | Limitations |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Measures the chemical environment of atomic nuclei. Quantitative NMR (qNMR) uses a reference standard to determine the concentration of the ligand.[1][2] | Gold, Silver, Quantum Dots | Ligand density, bound vs. unbound ligands.[2][3] | Provides detailed structural information, non-destructive.[2] | Requires larger sample amounts, potential for signal broadening.[2][3] |
| UV-Visible (UV-Vis) Spectroscopy | Measures the absorbance of light by the sample. Can be used to quantify ligands with strong absorption or after coupling with a chromophore.[4][5] | Gold | Concentration of 3-MPA. | Simple, rapid, and widely available. | Indirect method if 3-MPA itself doesn't have a strong, unique absorbance; potential for interference from the nanoparticle's plasmon resonance.[4][6] |
| Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) | Measures the elemental composition of the sample with high sensitivity. The ratio of sulfur (from 3-MPA) to the metal of the nanoparticle can be used for quantification.[4][5] | Gold | Ligand density (molecules per nm²). | Highly sensitive and accurate for elemental analysis. | Destructive technique, requires sample digestion. |
| Thermogravimetric Analysis (TGA) | Measures the change in mass of a sample as a function of temperature. The mass loss corresponding to the decomposition of 3-MPA is used for quantification.[1] | Various | Ligand density.[1] | Convenient and straightforward.[1] | Can be influenced by the presence of other organic molecules, requires careful interpretation of the thermogram. |
| Dynamic Light Scattering (DLS) | Measures the size distribution of particles in suspension. An increase in hydrodynamic diameter upon 3-MPA binding can be used for qualitative and semi-quantitative analysis.[7] | Gold, Polystyrene | Change in hydrodynamic diameter.[7] | Rapid and provides information on particle size and aggregation. | Indirect method for quantification, sensitive to sample preparation and contaminants. |
| Surface-Enhanced Raman Spectroscopy (SERS) | A vibrational spectroscopy technique that provides enhanced Raman signals of molecules adsorbed on nanostructured metal surfaces.[8] | Gold, Silver | Qualitative confirmation of binding, potential for semi-quantitative analysis.[4][5][8] | High sensitivity and provides structural information about the binding mode.[8] | Quantification can be challenging due to variations in enhancement factor. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Measures the absorption of infrared radiation by the sample, providing information about chemical bonds.[4][5] | NiCo2O4 | Qualitative confirmation of binding by identifying characteristic functional groups. | Provides information on the functional groups involved in binding. | Generally qualitative for surface analysis, quantification is complex. |
| X-ray Photoelectron Spectroscopy (XPS) | A surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state and electronic state of the elements within a material.[4][5] | Gold | Elemental composition of the surface, confirmation of sulfur binding. | Provides surface-specific information. | Requires high vacuum, can be expensive. |
Experimental Protocols
Detailed methodologies are crucial for reproducible and accurate results. Below are generalized protocols for key experiments.
Quantitative NMR (qNMR) for 3-MPA on Gold Nanoparticles
-
Sample Preparation:
-
Synthesize or obtain 3-MPA coated gold nanoparticles.
-
Purify the nanoparticles to remove unbound 3-MPA. This can be achieved by repeated centrifugation and resuspension in a suitable solvent (e.g., D₂O for NMR analysis).
-
Prepare a known concentration of an internal standard (e.g., maleic acid) in the same solvent.
-
-
NMR Analysis:
-
Add a precise amount of the internal standard to the nanoparticle dispersion.
-
Acquire the ¹H NMR spectrum of the sample.
-
Identify the signals corresponding to 3-MPA and the internal standard.[3]
-
-
Data Analysis:
-
Integrate the area of a well-resolved peak for both 3-MPA and the internal standard.
-
Calculate the molar ratio of 3-MPA to the internal standard.
-
Knowing the concentration of the internal standard, determine the concentration of 3-MPA bound to the nanoparticles.
-
UV-Vis Spectroscopy for 3-MPA Quantification
-
Standard Curve Preparation:
-
Prepare a series of 3-MPA solutions of known concentrations in a suitable buffer.
-
If 3-MPA does not have a distinct absorbance peak, a colorimetric assay (e.g., using a reagent that reacts with the thiol group to produce a colored product) can be employed.
-
Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λ_max).
-
Plot a standard curve of absorbance versus concentration.
-
-
Sample Analysis:
-
Displace the 3-MPA from the nanoparticle surface using a competing ligand with a stronger affinity (e.g., dithiothreitol).[9]
-
Separate the nanoparticles from the supernatant containing the displaced 3-MPA by centrifugation.
-
Measure the absorbance of the supernatant at λ_max.
-
-
Quantification:
-
Use the standard curve to determine the concentration of 3-MPA in the supernatant.
-
Relate this concentration to the initial amount of nanoparticles to calculate the ligand density.
-
ICP-MS for Elemental Analysis of 3-MPA on Nanoparticles
-
Sample Preparation:
-
Accurately determine the concentration of the nanoparticle dispersion.
-
Digest a known volume of the nanoparticle dispersion using a strong acid mixture (e.g., aqua regia) to dissolve the nanoparticles and release the sulfur from 3-MPA.
-
-
ICP-MS Analysis:
-
Introduce the digested sample into the ICP-MS instrument.
-
Measure the ion counts for the metal of the nanoparticle (e.g., Au) and for sulfur.
-
-
Data Analysis:
-
Use calibration standards to convert the ion counts to elemental concentrations.
-
Calculate the molar ratio of sulfur to the nanoparticle metal.
-
From this ratio and the known stoichiometry of 3-MPA, determine the number of 3-MPA molecules per nanoparticle.
-
Visualizing Experimental Workflows
Diagrams created using the DOT language provide a clear visual representation of the experimental processes.
Caption: Workflow for quantitative analysis of 3-MPA on nanoparticles using qNMR.
Caption: Workflow for quantitative analysis of 3-MPA on nanoparticles using UV-Vis Spectroscopy.
Caption: Workflow for quantitative analysis of 3-MPA on nanoparticles using ICP-MS.
Signaling Pathways and Binding Mechanisms
The binding of 3-MPA to nanoparticle surfaces is primarily governed by the strong affinity of the thiol group (-SH) for the metal surface, forming a stable metal-sulfur bond.[10] For gold nanoparticles, this results in the formation of a gold-thiolate bond. The carboxylic acid group (-COOH) of 3-MPA generally extends outwards from the nanoparticle surface, influencing the overall surface charge and colloidal stability of the nanoparticles in aqueous environments.[3] The protonation state of the carboxylic acid group is pH-dependent, which can in turn affect the nanoparticle's interaction with its environment.[11]
Caption: Simplified diagram of 3-MPA binding to a gold nanoparticle.
References
- 1. media.sciltp.com [media.sciltp.com]
- 2. Analytical Methods for Characterization of Nanomaterial Surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Conjugation of thiol-terminated molecules to ultrasmall 2 nm-gold nanoparticles leads to remarkably complex 1 H-NMR spectra - Journal of Materials Chemistry B (RSC Publishing) DOI:10.1039/C5TB02443A [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Tools to compare antibody gold nanoparticle conjugates for a small molecule immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tracking interfacial single-molecule pH and binding dynamics via vibrational spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. This compound - Wikipedia [en.wikipedia.org]
- 11. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Proper Disposal of 3-Mercaptopropionic Acid: A Step-by-Step Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of 3-Mercaptopropionic acid is critical for maintaining a secure laboratory environment and adhering to environmental regulations. This guide provides detailed procedures for researchers, scientists, and drug development professionals to manage and dispose of this chemical responsibly. This compound is classified as toxic if swallowed, causes severe skin burns and eye damage, and may be corrosive to metals, necessitating careful handling throughout the disposal process.[1][2][3]
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE). This is a non-negotiable step to prevent chemical exposure.
Recommended Personal Protective Equipment (PPE):
| PPE Category | Specification | Rationale |
| Eye Protection | Tightly fitting safety goggles or a face shield (8-inch minimum).[1] | To protect against splashes and vapors that can cause severe eye damage. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected before use.[1] | To prevent skin contact which can cause severe burns. |
| Body Protection | A complete suit protecting against chemicals or a lab coat.[1] | To shield the body from accidental spills. |
| Respiratory Protection | Use in a well-ventilated area. If vapors or mists are generated, a respirator may be necessary.[1][4] | To avoid inhalation of harmful vapors. |
Step-by-Step Disposal Procedure for this compound
The primary and recommended method for the disposal of this compound is to engage a licensed professional waste disposal company.[1] This ensures that the chemical is managed in an environmentally responsible and compliant manner.
Step 1: Containment and Labeling
-
Pure Substance and Solutions: Collect surplus and non-recyclable this compound in a designated, compatible, and tightly sealed container.[1] The container should be clearly labeled as "Hazardous Waste: this compound."
-
Contaminated Materials: Any materials used to clean up spills, such as inert absorbent materials (e.g., vermiculite, sand), should also be placed in a suitable, closed container and labeled as hazardous waste.[1][4] Contaminated packaging should be disposed of as unused product.[1]
Step 2: Segregation and Storage
-
Store the hazardous waste container in a designated, cool, dry, and well-ventilated area, away from incompatible materials such as bases, oxidizing agents, and reducing agents.[5]
-
Ensure the storage area is secure and accessible only to authorized personnel.[6]
Step 3: Arrange for Professional Disposal
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the collection and disposal of the hazardous waste.
-
Provide the EHS department or the licensed disposal company with the Safety Data Sheet (SDS) for this compound.
-
Follow all institutional and local regulations for hazardous waste pickup.
Disposal of Spills: In the event of a spill, evacuate personnel from the immediate area.[1] Wearing the appropriate PPE, contain the spill using an inert absorbent material.[1] Do not let the product enter drains.[1][4][6] Collect the absorbed material and place it in a sealed container for disposal as hazardous waste.[1]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
Disclaimer: This information is intended as a guide and does not supersede local, state, or federal regulations. Always consult your institution's EHS department for specific disposal protocols.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
